molecular formula C16H12O4 B1589521 8-Methyl Chrysophanol CAS No. 3300-25-2

8-Methyl Chrysophanol

Numéro de catalogue: B1589521
Numéro CAS: 3300-25-2
Poids moléculaire: 268.26 g/mol
Clé InChI: HOGWLZYYLVDAOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione has been reported in Senna obtusifolia, Senna didymobotrya, and other organisms with data available.

Propriétés

IUPAC Name

1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGWLZYYLVDAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461700
Record name 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-25-2
Record name 1-Hydroxy-8-methoxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3300-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methyl Chrysophanol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-methyl chrysophanol (B1684469) (chrysophanol-8-methyl ether), an anthraquinone (B42736) of interest for its potential biological activities. The document details its known natural sources and provides a comprehensive, synthesized protocol for its isolation and purification.

Natural Sources of 8-Methyl Chrysophanol

This compound has been identified as a naturally occurring anthraquinone, primarily isolated from the plant kingdom. The principal source reported in the scientific literature is the bark of Senna macranthera. While research into other sources is ongoing, the current data points to this species as the most well-documented origin of the compound.

Natural SourcePlant PartFamilyReference
Senna macrantheraBarkFabaceae[Branco et al., 2011]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its detection, isolation, and characterization.

PropertyValue
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.26 g/mol
AppearanceNot explicitly reported, likely a colored solid
IUPAC Name1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione

Experimental Protocols: Isolation of this compound

The following is a detailed, synthesized protocol for the isolation of this compound from the bark of Senna macranthera. This protocol is based on the methodologies reported by Branco et al. (2011) and general techniques for the separation of anthraquinones from Senna species.

Plant Material Collection and Preparation
  • Collection: The bark of Senna macranthera should be collected from mature trees. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying and Pulverization: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Anthraquinones
  • Solvent Extraction: The powdered bark is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is hexane (B92381) followed by dichloromethane (B109758).

    • Macerate the powdered bark (e.g., 500 g) in hexane (e.g., 2 L) for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the hexane extract. Repeat the extraction process with fresh hexane to ensure exhaustive extraction of nonpolar constituents.

    • The residual plant material is then air-dried to remove any remaining hexane.

    • The dried plant residue is subsequently extracted with dichloromethane (e.g., 2 L) using the same maceration procedure. This fraction will contain the anthraquinones.

  • Concentration: The dichloromethane extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Chromatographic Purification

The crude dichloromethane extract is subjected to column chromatography for the separation of its components.

  • Column Preparation: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297).

    • Initial Elution: Elute with 100% hexane to remove nonpolar compounds.

    • Gradient Elution: Gradually increase the polarity by introducing ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). The spots corresponding to anthraquinones are visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled. Chrysophanol-8-methyl ether is expected to elute in the fractions of medium polarity.

Further Purification by Preparative TLC

For final purification, the fractions containing this compound can be subjected to preparative Thin Layer Chromatography (pTLC).

  • Plate Preparation: A preparative TLC plate coated with silica gel GF₂₅₄ is used.

  • Sample Application: The enriched fraction is dissolved in a minimal amount of dichloromethane and applied as a narrow band onto the pTLC plate.

  • Development: The plate is developed in a suitable solvent system (e.g., toluene:ethyl acetate 9:1).

  • Visualization and Isolation: The bands are visualized under UV light. The band corresponding to this compound is scraped from the plate.

  • Extraction: The scraped silica gel is extracted with a polar solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) to recover the pure compound. The solvent is then evaporated to yield purified this compound.

Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Analysis: The purified compound is analyzed by GC-MS to determine its retention time and mass spectrum, which are then compared with literature data for confirmation.

Visualized Workflows and Pathways

Isolation Workflow for this compound

Isolation_Workflow PlantMaterial Senna macranthera Bark Drying Drying and Pulverization PlantMaterial->Drying HexaneExtraction Hexane Extraction Drying->HexaneExtraction DCMExtraction Dichloromethane Extraction HexaneExtraction->DCMExtraction Residue Concentration Concentration (Rotary Evaporator) DCMExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Fractions PrepTLC Preparative TLC TLC->PrepTLC Pooled Fractions GCMS GC-MS Analysis PrepTLC->GCMS PureCompound Pure this compound GCMS->PureCompound Characterization

The Biosynthesis of 8-Methyl Chrysophanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 8-Methyl Chrysophanol, from its primary metabolic precursors to the final methylation step. This document details the enzymatic reactions, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, this guide synthesizes current knowledge on the biosynthesis of its precursor, chrysophanol, and related anthraquinones to propose a comprehensive putative pathway.

Introduction

Chrysophanol is a naturally occurring anthraquinone found in a variety of plants, fungi, and lichens, and is known for its diverse biological activities.[1] Its methylated derivative, this compound, is also found in nature and is of growing interest to the scientific community. The biosynthesis of these polyketide-derived compounds is a multi-step process involving a fascinating array of enzymes. This guide will focus on the core biosynthetic pathway, providing researchers with a detailed understanding of the steps involved in the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the formation of its precursor, chrysophanol, followed by a final methylation step. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a Type II polyketide synthase (PKS).

Assembly of the Octaketide Chain

The biosynthesis is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. These are condensed by a multi-domain PKS to form a linear octaketide chain.[1] This process is analogous to fatty acid biosynthesis but with key differences in the reductive steps. In the case of aromatic polyketides like chrysophanol, the β-keto groups are largely unreduced, leading to a reactive poly-β-keto intermediate.

Cyclization and Aromatization

The highly reactive octaketide chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the characteristic tricyclic anthraquinone scaffold. The precise folding of the polyketide chain is crucial for determining the final structure and can differ between organisms, with "F" (fungal) and "S" (bacterial) modes of cyclization being the most common.[1] These cyclization reactions are often catalyzed by specific cyclase and aromatase enzymes associated with the PKS complex.

The Reductive Route to Chrysophanol in Fungi

In many fungal species, chrysophanol is synthesized from the precursor emodin (B1671224) through a reductive pathway. This involves the deoxygenation of emodin at the C-6 position. This process is catalyzed by a reductase that converts the anthraquinone to an anthrol, followed by a dehydratase.

The Final Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position of chrysophanol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While a specific chrysophanol 8-O-methyltransferase has not been definitively characterized, numerous OMTs acting on similar anthraquinone and flavonoid substrates have been identified, suggesting a similar enzymatic mechanism.[2][3][4]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

8-Methyl_Chrysophanol_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Cyclization & Aromatization cluster_2 Reductive Pathway (Fungi) cluster_3 Final Methylation Acetyl_CoA 1x Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->PKS Octaketide Linear Octaketide PKS->Octaketide Cyclase_Aromatase Cyclase/Aromatase Octaketide->Cyclase_Aromatase Anthrone_Intermediate Anthrone Intermediate Cyclase_Aromatase->Anthrone_Intermediate Emodin_Anthrone Emodin Anthrone Anthrone_Intermediate->Emodin_Anthrone Emodin Emodin Emodin_Anthrone->Emodin Reductase Reductase Emodin->Reductase Dehydratase Dehydratase Reductase->Dehydratase Chrysophanol Chrysophanol Dehydratase->Chrysophanol OMT Chrysophanol 8-O-Methyltransferase (OMT) Chrysophanol->OMT SAH S-Adenosyl-L-homocysteine (SAH) OMT->SAH 8_Methyl_Chrysophanol This compound OMT->8_Methyl_Chrysophanol SAM S-Adenosyl-L-methionine (SAM) SAM->OMT

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes typical parameters for the HPLC-based quantification of its precursor, chrysophanol. These methods can be adapted for the analysis of this compound.

ParameterValueCompoundMethodReference
Linearity Range0.25–5.00 µg/mLChrysophanolHPLC-UV[5]
Limit of Detection (LOD)0.07-0.11 µg/mLChrysophanolHPLC-UV[5]
Limit of Quantification (LOQ)0.20-0.34 µg/mLChrysophanolHPLC-UV[5]
Linearity (r²)> 0.9998Rhein, Aloe-emodin, Emodin, ChrysophanolHPLC[6]
Recovery100.3–100.5%Rhein, Aloe-emodin, Emodin, ChrysophanolHPLC[7]
Linearity Range0.5–20 µg/mLChrysophanolHPLC-UV[8]
LOD0.017 µg/mLChrysophanolHPLC-UV[8]
LOQ0.053 µg/mLChrysophanolHPLC-UV[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of a Putative Chrysophanol 8-O-Methyltransferase

This protocol describes the general workflow for producing and purifying a candidate OMT for functional characterization.

OMT_Expression_Purification_Workflow Identify_Gene Identify Candidate OMT Gene (e.g., from a biosynthetic gene cluster) Clone_Vector Clone OMT Gene into an Expression Vector (e.g., pET with His-tag) Identify_Gene->Clone_Vector Transform_Host Transform E. coli Host Strain (e.g., BL21(DE3)) Clone_Vector->Transform_Host Culture_Growth Grow Transformed E. coli Culture Transform_Host->Culture_Growth Induce_Expression Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induce_Expression Cell_Harvest Harvest Cells by Centrifugation Induce_Expression->Cell_Harvest Cell_Lysis Lyse Cells (e.g., by sonication) Cell_Harvest->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Purification Purify OMT via Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Purification Analysis Analyze Purity by SDS-PAGE Purification->Analysis Final_Product Purified OMT Analysis->Final_Product

Caption: Workflow for heterologous expression and purification of a putative OMT.

Methodology:

  • Gene Identification and Cloning: A candidate OMT gene is identified from a known or putative anthraquinone biosynthetic gene cluster. The gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged OMT is loaded onto a Ni-NTA affinity column. The column is washed, and the OMT is eluted with an imidazole (B134444) gradient.

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer.

In Vitro Enzyme Assay for Chrysophanol 8-O-Methyltransferase Activity

This protocol is designed to determine the activity and substrate specificity of the purified OMT.

Reaction Mixture:

  • Purified OMT (1-5 µM)

  • Chrysophanol (100 µM, dissolved in DMSO)

  • S-adenosyl-L-methionine (SAM) (500 µM)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (2 mM)

  • DTT (1 mM)

Procedure:

  • The reaction is initiated by the addition of the purified OMT to the reaction mixture.

  • The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • The reaction is quenched by the addition of an equal volume of ice-cold methanol (B129727) or by acidification.

  • The reaction mixture is centrifuged to precipitate the protein.

  • The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

  • Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Detection:

  • The elution of chrysophanol and this compound is monitored at a wavelength of approximately 254 nm or 280 nm.

Quantification:

  • A standard curve is generated using a purified standard of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further research. Key areas for future investigation include the identification and characterization of the specific polyketide synthase, cyclases, and particularly the terminal O-methyltransferase involved in this pathway. The elucidation of the complete biosynthetic gene cluster will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and novel derivatives in heterologous hosts. The detailed experimental protocols provided in this guide offer a starting point for researchers to functionally characterize the enzymes of this pathway and to develop robust analytical methods for the quantification of its products. This knowledge will be invaluable for unlocking the full therapeutic and biotechnological potential of this intriguing natural product.

References

An In-depth Technical Guide to 8-Methyl Chrysophanol (CAS Number 3300-25-2) and its Parent Compound, Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with the CAS number 3300-25-2.[1][2] It has been identified as a minor constituent in the bark of Senna macranthera.[3][4][5][6] While scientific literature specifically detailing the biological activities and physicochemical properties of 8-Methyl Chrysophanol is limited, a comprehensive understanding of its parent compound, Chrysophanol, can provide valuable insights for researchers. This technical guide summarizes the available information on this compound and provides an in-depth overview of the well-researched parent compound, Chrysophanol, covering its physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways.

This compound: Physicochemical Properties

The available data for this compound is primarily limited to its basic chemical identifiers.

PropertyValueReference
CAS Number 3300-25-2[1][2]
Synonyms Chrysophanol 8-methyl ether[2]
Molecular Formula C₁₆H₁₂O₄[2]
Molecular Weight 268.26 g/mol [2]
Natural Source Bark of Senna macranthera[3][4][5][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]

Chrysophanol: The Parent Compound (CAS Number 481-74-3)

Chrysophanol, the parent compound of this compound, is a naturally occurring anthraquinone found in various plants, most notably in the roots and rhizomes of rhubarb (Rheum species).[8][9][10][11] It has been extensively studied for its diverse pharmacological activities.[8][9][10]

Physicochemical Properties of Chrysophanol
PropertyValueReference
CAS Number 481-74-3[11]
Synonyms Chrysophanic acid, 1,8-Dihydroxy-3-methylanthraquinone[11]
Molecular Formula C₁₅H₁₀O₄[11]
Molecular Weight 254.24 g/mol [11]
Melting Point 196 °C[11]
Appearance Golden yellow plates or brown powder[11]
Solubility Slightly soluble in water. Soluble in DMSO (approx. 0.2 mg/ml) and dimethyl formamide (B127407) (approx. 0.5 mg/ml).[11][12]
Spectroscopic Data of Chrysophanol
Spectroscopy Data Reference
UV-Vis (λmax) 225, 257, 277, 287, 428 nm[12]
¹³C NMR (CDCl₃) δ (ppm): 192.5, 182.1, 162.6, 162.4, 147.2, 137.9, 137.0, 133.7, 133.5, 124.7, 124.4, 121.3, 119.9, 116.2, 22.3[13]
Mass Spectrometry Molecular Ion [M]⁺ at m/z 254[14][15]

Note: For detailed ¹H NMR and IR spectral data, researchers are advised to consult specialized databases and the primary literature.

Biological Activities and Signaling Pathways of Chrysophanol

Chrysophanol exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[8][9][10][16] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Chrysophanol has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[17][18]

In breast cancer cells, chrysophanol suppresses cell proliferation and enhances chemosensitivity by modulating the NF-κB signaling pathway.[17] It has been observed to decrease the expression of Bcl-2 and the phosphorylation of IκB and p65.[17]

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Chrysophanol Chrysophanol p_IkB p-IκB Chrysophanol->p_IkB Inhibits phosphorylation p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation IkB IκB IkB->p_IkB Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Nucleus->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Chrysophanol inhibits the NF-κB signaling pathway.

In oral squamous cell carcinoma cells, chrysophanol has been found to induce autophagy and interfere with apoptosis via the PI3K/Akt/mTOR pathway.[18]

PI3K_Akt_mTOR_Pathway Chrysophanol Chrysophanol PI3K PI3K Chrysophanol->PI3K Modulates Apoptosis Apoptosis Chrysophanol->Apoptosis Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Chrysophanol modulates the PI3K/Akt/mTOR pathway.
Neuroprotective Effects

Chrysophanol has demonstrated neuroprotective effects in models of Alzheimer's disease by interfering with endoplasmic reticulum stress apoptotic pathways.[16]

Experimental Protocols

Isolation of Anthraquinones from Senna macranthera

While a specific protocol for the isolation of this compound is not detailed, a general procedure for the extraction of anthraquinones from Senna macranthera bark can be adapted.

Extraction_Workflow Start Dried Bark of Senna macranthera Grinding Grinding Start->Grinding Extraction Maceration with Organic Solvent (e.g., Hexane) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Hexane (B92381) Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC TLC Analysis Fractionation->TLC Purification Further Purification (e.g., Preparative TLC or HPLC) TLC->Purification Isolated_Compound Isolated 8-Methyl Chrysophanol Purification->Isolated_Compound

General workflow for anthraquinone isolation.

Methodology:

  • Plant Material: Dried and powdered bark of Senna macranthera is used as the starting material.

  • Extraction: The powdered bark is subjected to extraction with a non-polar solvent like hexane at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

  • Characterization: The purified compound is characterized by spectroscopic methods (MS, NMR).[3][4]

Chemical Synthesis of Chrysophanol

The chemical synthesis of Chrysophanol has been achieved through methods such as the Friedel-Crafts reaction or the Diels-Alder reaction.[19] A general synthetic scheme is presented below.

Synthesis_Pathway Reactant1 3,5-Dihydroxytoluene Intermediate1 Friedel-Crafts Acylation Reactant1->Intermediate1 Reactant2 Phthalic Anhydride Reactant2->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Product Chrysophanol Intermediate2->Product

A simplified synthetic route to Chrysophanol.

Conclusion

This compound is a naturally occurring anthraquinone with a confirmed chemical identity. However, there is a notable scarcity of published research on its specific biological activities and detailed physicochemical properties. In contrast, its parent compound, Chrysophanol, is a well-characterized molecule with a broad spectrum of pharmacological effects, primarily mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. This technical guide provides a summary of the currently available information on this compound and a comprehensive overview of Chrysophanol. Further research is warranted to fully elucidate the therapeutic potential of this compound and to determine if it shares the diverse biological activities of its parent compound. This document serves as a foundational resource for scientists and researchers interested in the continued exploration of this class of compounds for drug discovery and development.

References

Spectroscopic and Mechanistic Insights into 8-Methyl Chrysophanol (Physcion): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 8-Methyl Chrysophanol, also known as Physcion (B1677767) or Parietin. It includes a compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a clear, tabular format for easy reference. Furthermore, this guide details the experimental protocols for these analytical techniques and visualizes key signaling pathways modulated by this compound, offering valuable insights for its application in research and drug development.

Spectroscopic Data of this compound (Physcion)

The following tables summarize the key spectroscopic data for this compound, a naturally occurring anthraquinone (B42736) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Physcion (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.12s-1-OH
11.90s-8-OH
7.37d1.1H-2
7.18d1.1H-4
7.08s-H-5
6.67s-H-7
3.88s-3-OCH₃
2.41s-6-CH₃

Table 2: ¹³C NMR Spectral Data of Physcion (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
190.4C-10
181.8C-9
166.2C-3
165.1C-1
162.2C-8
148.5C-6
135.2C-10a
133.0C-4a
124.5C-7
121.3C-5
113.7C-9a
110.1C-8a
108.2C-4
106.7C-2
56.13-OCH₃
22.16-CH₃
Mass Spectrometry (MS)

Mass spectrometry of physcion is typically performed using electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data (EI-MS) of Physcion

m/zRelative Abundance (%)Proposed Fragment
284100[M]⁺
26915[M - CH₃]⁺
25520[M - CHO]⁺
24130[M - CO - CH₃]⁺
21318[M - 2CO - CH₃]⁺
18512[M - 3CO - CH₃]⁺

Note: The fragmentation pattern and relative abundances can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of physcion reveals characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data of Physcion

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchHydroxyl groups
~2920, 2850C-H stretchMethyl and Methoxy groups
~1670C=O stretchNon-chelated quinone carbonyl
~1625C=O stretchChelated quinone carbonyl
~1600, 1450C=C stretchAromatic ring
~1210C-O stretchEther (methoxy) group
~1160C-O stretchPhenolic hydroxyl group

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental procedures for obtaining NMR, MS, and IR spectra of this compound.

NMR Spectroscopy Protocol[2]
  • Sample Preparation :

    • Accurately weigh 5-25 mg of purified physcion for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution by vortexing or gentle warming. The solution should be free of any particulate matter.

    • Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2]

  • Data Acquisition :

    • The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

    • The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed, often requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol
  • Sample Introduction :

    • For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid physcion sample is introduced directly into the ion source via a direct insertion probe.

    • The sample is then heated to induce vaporization into the gas phase.

  • Ionization and Analysis :

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

    • The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) :[4][5]

    • Thoroughly grind 1-2 mg of dry, purified physcion with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place a portion of the powder into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition :

    • A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.

    • The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

    • The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting interferogram is converted to an IR spectrum via a Fourier transform.

Signaling Pathways and Experimental Workflows

This compound (Physcion) has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.

NF-κB Signaling Pathway

Physcion has been reported to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Physcion_node This compound (Physcion) Physcion_node->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

NF-κB Signaling Inhibition by Physcion
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses that can be influenced by physcion.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Physcion_node This compound (Physcion) Physcion_node->Raf Inhibits Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nucleus->Transcription_Factors Activates Gene_Expression Cell Proliferation, Differentiation Transcription_Factors->Gene_Expression Regulates

MAPK Signaling Pathway Modulation by Physcion
ROS/miR-27a/ZBTB10 Signaling Pathway

Physcion has been shown to induce apoptosis and autophagy in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent modulation of the miR-27a/ZBTB10 signaling axis.

ROS_miR27a_ZBTB10_Pathway Physcion This compound (Physcion) ROS Reactive Oxygen Species (ROS) Physcion->ROS Induces Generation miR27a miR-27a ROS->miR27a Downregulates ZBTB10 ZBTB10 miR27a->ZBTB10 Inhibits Sp1 Sp1 (Transcription Factor) ZBTB10->Sp1 Inhibits Apoptosis_Autophagy Apoptosis & Autophagy Sp1->Apoptosis_Autophagy Suppresses

ROS/miR-27a/ZBTB10 Pathway Activated by Physcion

References

The Biological Activity of 8-Methyl Chrysophanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative, is a natural product isolated from the bark of Senna macranthera.[1][2][3][4] As a member of the anthraquinone family, which includes the well-studied compound chrysophanol, 8-Methyl Chrysophanol is of significant interest for its potential therapeutic applications. Anthraquinones are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related parent compound, chrysophanol. Due to the limited specific research on this compound, this paper will extrapolate potential activities and mechanisms based on the extensive data available for chrysophanol, providing a foundational resource for future research and drug development endeavors.

Chemical Structure and Properties

This compound is structurally similar to chrysophanol, featuring a core 9,10-anthracenedione ring. The key difference is the presence of a methyl ether group at the C-8 position. The structural characteristics of anthraquinones, such as the hydroxyl and methyl groups on the core ring, are believed to be crucial for their biological effects.[5]

Anticancer Activity

While direct studies on the anticancer effects of this compound are not extensively available, the parent compound, chrysophanol, has demonstrated significant anticancer properties across various cancer cell lines. It is plausible that this compound exhibits similar activities.

Chrysophanol has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner.[8] It also induces apoptosis and cell cycle arrest.[8] Furthermore, chrysophanol has been reported to induce necrosis in lung cancer cells (A549) and impair mitochondrial ATP synthesis in liver cancer cells (Hep3B). In melanoma cells (A375 and A2058), chrysophanol has been shown to enhance apoptosis and suppress invasion.[9]

Quantitative Data on Anticancer Activity of Chrysophanol
CompoundCell LineActivityIC50 ValueReference
ChrysophanolA549 (non-small cell lung)Cytotoxicity24.76 µg/mL[5]
ChrysophanolSK-OV-3 (ovary)Cytotoxicity7.28 µg/mL[5]
ChrysophanolSK-MEL-2 (melanoma)Cytotoxicity5.83 µg/mL[5]
ChrysophanolXF498 (central nervous system)Cytotoxicity30.0 µg/mL[5]
ChrysophanolHCT-15 (colon)Cytotoxicity30.0 µg/mL[5]
ChrysophanolCathepsin B InhibitionEnzyme Inhibition0.7 µM[5]
ChrysophanolPTP 1B InhibitionEnzyme Inhibition12.3 µM[5]
Signaling Pathways in Anticancer Activity

Chrysophanol exerts its anticancer effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[8][10] By suppressing the phosphorylation of p65 and IκB, chrysophanol downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[8] This inhibition of NF-κB activity leads to decreased cell proliferation and increased apoptosis.[8]

Additionally, chrysophanol has been shown to influence the MAPK (Mitogen-Activated Protein Kinase) pathway.[5] In melanoma cells, chrysophanol treatment leads to decreased phosphorylation of AKT, ERK1/2, and JNK, while increasing the phosphorylation of p38.[11] The modulation of these pathways contributes to the induction of apoptosis and the suppression of cancer cell invasion.[11] In oral squamous cell carcinoma cells, chrysophanol-induced autophagy is mediated through the PI3K/Akt/mTOR pathway.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_cascade MAPK (ERK, JNK, p38) Receptor->MAPK_cascade Activates AKT AKT Receptor->AKT Activates Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK Inhibits Chrysophanol->MAPK_cascade Modulates Chrysophanol->AKT Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB p65 IkB->NFkB_complex Degrades p65 p65 p65_n p65 p65->p65_n Translocates Apoptosis_regulation Regulation of Apoptosis MAPK_cascade->Apoptosis_regulation Regulates Apoptosis_inhibition Inhibition of Apoptosis AKT->Apoptosis_inhibition Promotes Gene_transcription Gene Transcription (Cyclin D1, Bcl-2) p65_n->Gene_transcription Promotes Proliferation Proliferation Gene_transcription->Proliferation Leads to Gene_transcription->Apoptosis_inhibition Leads to

Caption: Putative anticancer signaling pathways modulated by Chrysophanol.

Experimental Protocols for Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[13]

  • Treat the cells with varying concentrations of this compound (or Chrysophanol) for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 480 nm or 570 nm) using a microplate reader.[13]

  • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treat cancer cells with the desired concentrations of the test compound for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Anti-inflammatory Activity

Chrysophanol has been extensively studied for its anti-inflammatory properties.[6] A methylated derivative, 1-O-methyl chrysophanol, has also shown significant anti-inflammatory activity.[14][15] It is highly probable that this compound shares these anti-inflammatory effects.

Chrysophanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[6][10] It also suppresses the expression of cyclooxygenase-2 (COX-2).[10]

Quantitative Data on Anti-inflammatory Activity
CompoundAssayActivityIC50 Value/InhibitionReference
1-O-methyl chrysophanolProtein DenaturationAnti-inflammatoryIC50: 63.50 ± 2.19 µg/mL[14][15]
1-O-methyl chrysophanolCarrageenan-induced Paw EdemaAnti-inflammatory40.03 ± 5.5% inhibition[14][15]
ChrysophanolH+/K+-ATPase ActivityAnti-ulcerIC50: 187.13 µg/mL[6]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chrysophanol are largely mediated through the inhibition of the NF-κB signaling pathway .[10] In inflammatory conditions, NF-κB activation leads to the transcription of pro-inflammatory genes. Chrysophanol prevents the degradation of IκB-α, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus.[10] This leads to a reduction in the expression of inflammatory mediators.[10] Chrysophanol has also been shown to suppress the activation of caspase-1, which is involved in the processing of pro-inflammatory cytokines.[10]

More recent studies have indicated that chrysophanol may exert its anti-inflammatory effects by targeting histone deacetylase 3 (HDAC3) through the high mobility group protein 1 (HMGB1)-NF-κB signaling pathway.[13]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB p65 IkB->NFkB_complex Degrades p65 p65 p65_n p65 p65->p65_n Translocates Caspase1 Caspase-1 Chrysophanol Chrysophanol Chrysophanol->IKK Inhibits Chrysophanol->Caspase1 Inhibits Inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) p65_n->Inflammatory_genes Promotes Inflammation Inflammation Inflammatory_genes->Inflammation Leads to

Caption: Anti-inflammatory mechanism of Chrysophanol via NF-κB pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro Anti-inflammatory Assay (Protein Denaturation)

  • Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and various concentrations of the test compound (e.g., 1-O-methyl chrysophanol).[15]

  • Incubate the mixture at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Administer the test compound orally to rodents (e.g., rats) at a specific dose.[15]

  • After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.[15]

  • Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of paw edema compared to the control group.

Other Biological Activities

Chrysophanol and its derivatives have been reported to possess a variety of other biological activities, suggesting that this compound may also have a broad therapeutic potential. These activities include:

  • Antimicrobial Activity: Chrysophanol has shown activity against various bacteria and fungi.[16]

  • Neuroprotective Effects: Chrysophanol has been found to alleviate cerebral ischemia/reperfusion injury by reducing oxidative stress and apoptosis.[5]

  • Antiviral Activity: It has demonstrated effects against Japanese encephalitis virus.[5]

  • Hepatoprotective Activity: Chrysophanol can protect against liver injury through its anti-apoptotic and anti-inflammatory actions.[6]

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. While direct experimental evidence for its biological activities is currently limited, the extensive research on its parent compound, chrysophanol, and other methylated derivatives provides a strong basis for inferring its likely pharmacological profile. It is anticipated that this compound will exhibit significant anticancer and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Future research should focus on the isolation and comprehensive biological evaluation of this compound. In vitro studies are needed to determine its cytotoxic and anti-inflammatory potency, including the determination of IC50 values in various cancer cell lines and inflammatory models. Subsequent in vivo studies will be crucial to validate these findings and to assess its pharmacokinetic and toxicological profiles. Elucidating the precise mechanisms of action of this compound will be essential for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

8-Methyl Chrysophanol: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial focus of this technical guide was the mechanism of action of 8-Methyl Chrysophanol (B1684469). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific mechanistic data for this particular compound. "8-Methyl Chrysophanol" is often used as a synonym for Chrysophanol 8-methyl ether by commercial suppliers. In contrast, the parent compound, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), has been extensively studied. Given the structural similarity and the wealth of available data, this guide will provide an in-depth overview of the mechanism of action of Chrysophanol . It is plausible that its methylated derivatives may share some biological activities, making this information valuable for researchers interested in this class of compounds.

Executive Summary

Chrysophanol, a naturally occurring anthraquinone (B42736) found in various plants, has demonstrated a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory effects being the most extensively investigated.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation. This guide synthesizes the current understanding of Chrysophanol's core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Anticancer Mechanism of Action

Chrysophanol exerts its anticancer effects through the induction of apoptosis (programmed cell death) and necrosis, as well as the inhibition of cell proliferation and invasion in various cancer cell lines.[1][4][5]

Induction of Apoptosis

Chrysophanol triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).

Key Signaling Pathways:

  • NF-κB Signaling Pathway: Chrysophanol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of cell survival and inflammation.[4][6] It downregulates the phosphorylation of p65 and IκB, leading to the suppression of anti-apoptotic proteins like Bcl-2.[4][6] This inhibition of NF-κB facilitates apoptosis and enhances the chemosensitivity of cancer cells to other drugs like paclitaxel.[4]

  • PI3K/Akt/mTOR Signaling Pathway: In some cancer types, such as oral squamous cell carcinoma, Chrysophanol can induce autophagy that interferes with apoptosis via the PI3K/Akt/mTOR pathway.[7] However, in other contexts, it has been shown to suppress the activation of AKT and mTOR, contributing to its anticancer effects.[8][9]

  • MAPK Signaling Pathway: Chrysophanol's influence on the MAPK pathway is cell-type dependent. It can down-regulate ERK1/2 phosphorylation while modulating p38 and JNK activities to promote apoptosis in breast cancer and melanoma cells.[8]

  • Mitochondrial Apoptosis Pathway: Chrysophanol can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5][8] This activates a caspase cascade, including the cleavage of caspase-3, caspase-7, and PARP, culminating in apoptosis.[4][7] The pro-apoptotic proteins Bax and Bak are often upregulated.[7][8]

Quantitative Data: Anticancer Effects of Chrysophanol
Cell LineCancer TypeEffectIC50 / ConcentrationReference
MCF-7Breast CancerInhibition of proliferation20 µM[4]
MDA-MB-231Breast CancerInhibition of proliferation20 µM[4]
BT-474Breast CancerInhibition of proliferationNot specified[8]
J5Liver CancerInduction of necrosis120 µM[10]
U251GliomaInhibition of cell viability20, 50, 100 µM[5]
SHG-44GliomaInhibition of cell viability20, 50, 100 µM[5]
CAL-27Oral Squamous Cell CarcinomaReduced cell viabilityIC50: 230.6 µM (24h)[7]
Ca9-22Oral Squamous Cell CarcinomaReduced cell viabilityIC50: 227.1 µM (24h)[7]
SASTongue Squamous CarcinomaInhibition of cell viability2.5, 7.5, 12.5 µM[9]
Experimental Protocols: Anticancer Assays

2.3.1 Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20 µM) and a vehicle control for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2.3.2 Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with the desired concentration of Chrysophanol (e.g., 20 nM for 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3.3 Western Blot Analysis

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p65, Bcl-2, cleaved caspase-3, p-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams (DOT Language)

anticancer_pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway Chrysophanol Chrysophanol p65_pIkappaB p-p65 / p-IκB Chrysophanol->p65_pIkappaB Inhibits PI3K_Akt PI3K/Akt Chrysophanol->PI3K_Akt Inhibits ERK ERK1/2 Chrysophanol->ERK Inhibits JNK_p38 JNK/p38 Chrysophanol->JNK_p38 Modulates ROS ↑ ROS Chrysophanol->ROS Induces NFkB_activation NF-κB Activation p65_pIkappaB->NFkB_activation Bcl2 Bcl-2 NFkB_activation->Bcl2 Apoptosis_inhibition Apoptosis Inhibition Bcl2->Apoptosis_inhibition mTOR mTOR PI3K_Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation ERK->Proliferation Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_c Cytochrome c release Mito_Potential->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis_execution Apoptosis Caspase_3->Apoptosis_execution

Caption: Chrysophanol's anticancer signaling pathways.

Anti-inflammatory Mechanism of Action

Chrysophanol mitigates inflammatory responses by targeting key inflammatory mediators and signaling pathways.[2][11]

Inhibition of Pro-inflammatory Mediators

Chrysophanol has been shown to inhibit the production of several pro-inflammatory cytokines and enzymes, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [11]

  • Interleukin-6 (IL-6) [11]

  • Cyclooxygenase-2 (COX-2) [11]

Modulation of Inflammatory Signaling Pathways
  • NF-κB Signaling Pathway: Similar to its role in cancer, Chrysophanol suppresses the activation of NF-κB in inflammatory conditions.[2][11] By inhibiting the degradation of IκBα and the subsequent nuclear translocation of p65, it reduces the expression of NF-κB target genes, which include pro-inflammatory cytokines.[12]

  • Caspase-1 Activation: Chrysophanol can inhibit the activation of caspase-1, a key component of the inflammasome that is responsible for the maturation of pro-inflammatory cytokines like IL-1β.[2][11]

  • HMGB1/NF-κB Signaling Pathway: Chrysophanol has been found to target histone deacetylase 3 (HDAC3), which in turn modulates the high mobility group box 1 (HMGB1)/NF-κB signaling pathway to exert its anti-inflammatory effects.[12][13]

Quantitative Data: Anti-inflammatory Effects of 1-O-methyl chrysophanol
AssayEffectIC50 / ConcentrationReference
In vitro protein denaturationAnti-inflammatory activityIC50 of 63.50 ± 2.19 µg/ml[14]
Carrageenan-induced rat paw edemaInhibition of paw swelling40.03 ± 5.5% inhibition[14]
Experimental Protocols: Anti-inflammatory Assays

3.4.1 Measurement of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of Chrysophanol for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

3.4.2 In vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)

  • Animal Grouping: Divide rats into groups: vehicle control, carrageenan control, Chrysophanol-treated, and positive control (e.g., indomethacin).[14]

  • Drug Administration: Administer Chrysophanol or the vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan control group.

Signaling Pathway Diagram (DOT Language)

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nfkb NF-κB Pathway cluster_inflammasome Inflammasome Pathway LPS LPS IkappaB_degradation IκB Degradation LPS->IkappaB_degradation Caspase1_activation Caspase-1 Activation LPS->Caspase1_activation p65_translocation p65 Nuclear Translocation IkappaB_degradation->p65_translocation NFkB_activation NF-κB Activation p65_translocation->NFkB_activation Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Proinflammatory_genes Cytokines_COX2 ↑ TNF-α, IL-6, COX-2 Proinflammatory_genes->Cytokines_COX2 IL1b IL-1β Caspase1_activation->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Chrysophanol Chrysophanol Chrysophanol->IkappaB_degradation Inhibits Chrysophanol->Caspase1_activation Inhibits

Caption: Chrysophanol's anti-inflammatory signaling pathway.

Conclusion

Chrysophanol exhibits significant potential as a therapeutic agent due to its well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its pleiotropic effects. While the precise mechanism of action of this compound requires further investigation, the extensive research on its parent compound, Chrysophanol, provides a strong foundation for future studies into this class of anthraquinones. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of Chrysophanol and its derivatives.

References

8-Methyl Chrysophanol: A Technical Overview of Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methyl Chrysophanol, also known as Chrysophanol 8-methyl ether, is a naturally occurring anthraquinone (B42736).[1][2] Isolated from the bark of the medicinal plant Senna macranthera, this compound is a derivative of the well-studied chrysophanol.[1][2][3] While research on its parent compound is extensive, the specific pharmacological properties of this compound are less characterized. This document provides a comprehensive overview of the currently available data on this compound, highlighting its known biological context and identifying areas for future research.

Introduction

This compound is classified as an anthraquinone, a class of aromatic organic compounds with a 9,10-anthracenedione core. Anthraquinones are widely recognized for their diverse pharmacological activities.[4][5][6] this compound has been identified as a constituent of Senna macranthera, a plant genus known for its rich content of phenolic derivatives.[1][2][7] Preliminary information suggests its potential interaction with key cellular signaling pathways, including the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[8]

Pharmacological Properties

Detailed pharmacological studies specifically on this compound are limited. The majority of the available literature focuses on its parent compound, chrysophanol. The following table summarizes the current state of quantitative data for this compound.

Quantitative Data Summary
Pharmacological TargetAssay TypeTest SystemMeasured ParameterValueReference
PI3K/Akt/mTOR PathwayNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
Protein Tyrosine KinaseNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Signaling Pathway Involvement

It has been suggested that this compound may be involved in the PI3K/Akt/mTOR and protein tyrosine kinase signaling cascades.[8] These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism, and are often dysregulated in diseases such as cancer. The potential for this compound to modulate these pathways warrants further investigation.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation 8_Methyl_Chrysophanol 8-Methyl Chrysophanol 8_Methyl_Chrysophanol->PI3K 8_Methyl_Chrysophanol->Akt 8_Methyl_Chrysophanol->mTORC1

Caption: Postulated interaction of this compound with the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Specific experimental protocols for the pharmacological evaluation of this compound are not detailed in the current literature. However, a general methodology for the isolation and characterization of anthraquinones from Senna macranthera can be described.

General Protocol for Isolation and Characterization of Anthraquinones from Senna macranthera
  • Plant Material Collection and Preparation: The bark of Senna macranthera is collected, dried, and powdered.

  • Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as dichloromethane, to obtain a crude extract.

  • Fractionation: The crude extract is fractionated using column chromatography on silica (B1680970) gel with a gradient of solvents of increasing polarity.

  • Isolation and Purification: Fractions containing anthraquinones are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Characterization A Senna macranthera Bark B Drying and Powdering A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G Preparative TLC/HPLC F->G H Isolated this compound G->H I NMR & MS Analysis H->I J Structural Elucidation I->J

Caption: General workflow for the isolation and identification of this compound.

Future Research Directions

The current body of literature provides a preliminary foundation for understanding this compound. However, to fully elucidate its pharmacological potential, the following areas of research are recommended:

  • Quantitative Pharmacological Studies: In-depth studies to determine the IC50 and EC50 values of this compound against a panel of relevant biological targets, including various cancer cell lines and kinases.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular mechanisms by which this compound exerts its biological effects, particularly its interaction with the PI3K/Akt/mTOR and protein tyrosine kinase pathways.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profile of this compound.

  • Comparative Studies: Direct comparative studies with its parent compound, chrysophanol, to understand the influence of the 8-methyl ether group on its pharmacological activity.

Conclusion

This compound is an anthraquinone with potential biological activity, suggested by its association with key cellular signaling pathways. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties, quantitative data, and detailed mechanisms of action. This technical guide highlights the limited but foundational knowledge of this compound and underscores the need for further comprehensive research to unlock its therapeutic potential for drug development professionals.

References

8-Methyl Chrysophanol: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 8-Methyl Chrysophanol, an anthraquinone (B42736) of interest for its potential therapeutic properties. Due to the limited direct quantitative data on this compound, this guide leverages solubility data from its parent compound, chrysophanol, to provide valuable insights for researchers. The structural similarity between the two compounds suggests that their solubility profiles will be comparable.

Core Concepts in Solubility for Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering clinical development. Understanding the solubility of a compound in various solvents is essential for formulation development, preclinical testing, and ensuring consistent biological activity.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for chrysophanol, which serves as a surrogate for this compound.

SolventTypeSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic~0.2[1][2]A stock solution can be prepared.
Dimethylformamide (DMF) Polar Aprotic~0.5[1][2]A stock solution can be prepared.
DMSO with gentle warming and ultrasonic treatment Polar Aprotic≥4.89[3]Indicates that solubility can be significantly increased with physical methods.
Water Polar ProticPractically Insoluble[4]
Ethanol (cold) Polar ProticSlightly Soluble
Ethanol (boiling) Polar ProticFreely Soluble[4]
Benzene NonpolarFreely Soluble[4]
Chloroform NonpolarFreely Soluble
Ether NonpolarFreely Soluble
Glacial Acetic Acid Polar ProticFreely Soluble
Acetone Polar AproticFreely Soluble[4]
Petroleum Ether NonpolarVery Slightly Soluble

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experiment in pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Materials:

  • This compound (or chrysophanol) solid

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A common mobile phase for anthraquinones is a mixture of methanol (B129727) and 2% aqueous acetic acid (70:30, v/v) with UV detection at 254 nm.[5][6]

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

Data Reporting:

The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L, at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Agitate at constant temperature (24-72h) A->B Incubate C Centrifuge to settle excess solid B->C Equilibrium reached D Filter supernatant C->D Collect supernatant E Quantify concentration using HPLC D->E Analyze filtrate F Report solubility E->F Calculate G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_cellular_response Cellular Response Stimulus e.g., LPS IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Induces Chrysophanol Chrysophanol Chrysophanol->IKK Inhibits

References

8-Methyl Chrysophanol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyl Chrysophanol (B1684469) (1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione), also known as 1-O-methyl chrysophanol (OMC), is an anthraquinone (B42736) compound isolated from microbial sources such as Amycolatopsis thermoflava. Structurally similar to the well-studied chrysophanol, this methylated derivative is emerging as a molecule of significant therapeutic interest. Preclinical studies have demonstrated its potential across several key areas, including anti-inflammatory, anti-diabetic, and anti-cancer applications. This technical guide provides a comprehensive overview of the current scientific data on 8-Methyl Chrysophanol, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a naturally occurring anthraquinone, a class of aromatic compounds known for their diverse biological activities. It is structurally characterized by a 9,10-dioxoanthracene core with a methyl group at position 3, a hydroxyl group at position 1, and a methoxy (B1213986) group at position 8. This compound has been successfully isolated from the rare actinobacterium Amycolatopsis thermoflava, distinguishing it from its more common parent compound, chrysophanol, which is typically sourced from plants.[1] The presence of the methyl ether group at the C-8 position may influence its pharmacokinetic and pharmacodynamic properties, making it a distinct entity for therapeutic investigation. This document consolidates the existing preclinical evidence for its use in oncology, metabolic disorders, and inflammatory conditions.

Potential Therapeutic Application: Anti-Diabetic Effects

This compound has shown notable potential as an anti-hyperglycemic agent, primarily through the inhibition of key carbohydrate-metabolizing enzymes.

Mechanism of Action

The primary anti-diabetic mechanism of this compound is the inhibition of α-amylase and α-glucosidase. These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting these enzymes, this compound slows the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose spike. This mode of action is a clinically validated strategy for managing type 2 diabetes.

G Carbs Dietary Carbohydrates Amylase α-Amylase Carbs->Amylase Glucosidase α-Glucosidase Amylase->Glucosidase Oligosaccharides Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream OMC 8-Methyl Chrysophanol OMC->Amylase OMC->Glucosidase

Mechanism of Anti-Diabetic Action.
Quantitative Data

The inhibitory activity of this compound against key digestive enzymes has been quantified in vitro.

EnzymeIC50 ValueSource
α-Amylase3.4 mg/mL
α-Glucosidase38.49 µg/mL

In an in vivo study using Wistar rats, oral administration of this compound at a dose of 100 mg/kg significantly inhibited the increase in blood glucose concentration following a starch challenge.

Key Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of the α-glucosidase inhibitory activity of this compound.

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate (B84403) buffer (pH 6.8).

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Dissolve this compound in DMSO to create stock solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

    • Add 10 µL of the this compound solution (or DMSO for control). Mix and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for an additional 20 minutes.

  • Measurement and Analysis:

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Application: Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against specific human cancer cell lines, indicating its potential as an anti-proliferative agent.

Mechanism of Action

The precise signaling pathway through which this compound exerts its anti-cancer effects has not yet been elucidated. However, studies on the parent compound, chrysophanol, suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer cell proliferation, survival, and metastasis. Its inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis. This pathway serves as a plausible, yet unconfirmed, model for the action of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Oncogenic Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 p65/p50 (NF-κB) IkB->NFkB_p65_p50 Releases NFkB_active p65/p50 NFkB_p65_p50->NFkB_active Translocation OMC 8-Methyl Chrysophanol (Proposed) OMC->IKK Inhibition (Hypothesized) DNA DNA NFkB_active->DNA Genes Target Genes (Cyclin D1, Bcl-2) DNA->Genes Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation

Proposed Anti-Cancer Mechanism via NF-κB Inhibition.
Quantitative Data

The in vitro anti-proliferative activity of this compound has been evaluated against human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Source
A549Lung Cancer10.3[1]
CCRF-CEMLymphoblastic Leukemia16.98[1]
Key Experimental Protocol: MTT Cell Viability Assay

This protocol describes the method for assessing the cytotoxicity of this compound against cancer cells.

  • Cell Culture:

    • Culture human cancer cells (e.g., A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48 hours.

  • Measurement and Analysis:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Potential Therapeutic Application: Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties, suggesting its utility in treating inflammatory disorders.

Mechanism of Action

In silico studies suggest that the anti-inflammatory effect of this compound may be mediated through the inhibition of key pro-inflammatory molecules, Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). TNF-α is a cytokine central to systemic inflammation, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By binding to and potentially inhibiting these targets, this compound can disrupt the inflammatory cascade, leading to a reduction in inflammatory responses such as edema and neutrophil infiltration.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Inflammatory_Stimulus->Macrophage TNF_alpha TNF-α Macrophage->TNF_alpha Release COX2 COX-2 Macrophage->COX2 Upregulation Inflammation Inflammation (Edema, Pain) TNF_alpha->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation OMC 8-Methyl Chrysophanol OMC->TNF_alpha Inhibition (Predicted) OMC->COX2 Inhibition (Predicted)

Proposed Anti-Inflammatory Mechanism.
Quantitative Data

The anti-inflammatory effects of this compound have been quantified using both in vitro and in vivo models.

Assay TypeParameterResultSource
In VitroInhibition of Protein DenaturationIC50: 63.50 ± 2.19 µg/mL
In VivoCarrageenan-Induced Paw Edema (Rat)40.03 ± 5.5% inhibition at 100 mg/kg
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a workflow for evaluating the in vivo anti-inflammatory activity of this compound.

G start Start: Acclimatize Male Wistar Rats (160-200g) grouping Divide Rats into Groups (n=8): 1. Vehicle Control (2% Gum Acacia) 2. Carrageenan Control 3. Standard (Indomethacin 10 mg/kg) 4. Test (OMC 100 mg/kg) start->grouping dosing Administer Vehicle, Standard, or Test Compound Orally grouping->dosing wait Wait 1 Hour dosing->wait induction Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into Sub-Plantar Region of Right Hind Paw (Groups 2, 3, 4) wait->induction measurement Measure Paw Volume using a Digital Plethysmometer at t=0 and t=4 hours induction->measurement analysis Calculate Percentage Inhibition of Edema: % Inhibition = [1 - (Vt-V0)test / (Vt-V0)control] x 100 measurement->analysis end End of Experiment analysis->end

Workflow for In Vivo Anti-Inflammatory Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated therapeutic potential in preclinical models of diabetes, cancer, and inflammation. Its distinct biological activity, supported by quantitative data, warrants further investigation.

Future research should focus on:

  • Mechanism of Action: Elucidating the specific signaling pathways involved in its anti-cancer and anti-inflammatory effects using molecular biology techniques such as Western blotting, RT-PCR, and kinase activity assays.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and dosing requirements.

  • In Vivo Efficacy: Evaluating its therapeutic efficacy in more advanced animal models of disease, such as xenograft models for cancer or diabetic nephropathy models.

  • Neuroprotection: Given the known neuroprotective effects of the parent compound chrysophanol, investigating the potential of this compound in models of neurodegenerative diseases is a logical next step.

The data presented in this guide provide a solid foundation for scientists and drug development professionals to advance this compound toward potential clinical applications.

References

Unveiling the Therapeutic Potential of 1-O-methyl chrysophanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-methyl chrysophanol (B1684469), a derivative of the naturally occurring anthraquinone (B42736) chrysophanol, has emerged as a compound of significant interest in the field of pharmacology. Isolated from the rare actinobacterium, Amycolatopsis thermoflava, this molecule has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the current scientific knowledge on 1-O-methyl chrysophanol, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Core Biological Activities of 1-O-methyl chrysophanol

Current research has highlighted several key biological activities of 1-O-methyl chrysophanol, including anti-inflammatory, anti-diabetic, antioxidant, and potential anticancer and antimicrobial properties. This section summarizes the quantitative data associated with these activities.

Data Presentation: Summary of Quantitative Biological Data

The following tables provide a structured overview of the quantitative data available for the biological activities of 1-O-methyl chrysophanol and its parent compound, chrysophanol.

Table 1: Anti-inflammatory Activity of 1-O-methyl chrysophanol

AssayMethodResultReference
In Vitro Protein DenaturationInhibition of heat-induced albumin denaturationIC50: 63.50 ± 2.19 µg/mL[1]
In Vivo Anti-inflammatoryCarrageenan-induced paw edema in rats40.03 ± 5.5% inhibition of paw swelling[1]

Table 2: Anti-diabetic Activity of 1-O-methyl chrysophanol

Target EnzymeMethodResultReference
α-amylaseEnzyme inhibition assayIC50: 3.4 mg/mL[2]
α-glucosidaseEnzyme inhibition assayIC50: 38.49 µg/mL[2]

Table 3: Antioxidant Activity of 1-O-methyl chrysophanol

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometric assayEC50: 18.2 µg/mL[2]

Table 4: Anticancer Activity of Chrysophanol (Parent Compound)

Note: Specific IC50 values for 1-O-methyl chrysophanol against cancer cell lines were not available in the reviewed literature. The following data for its parent compound, chrysophanol, is provided for reference.

Cell LineCancer TypeResult (IC50)Reference
MCF-7Breast CancerConcentration-dependent inhibition (0-20 µM)[3]
MDA-MB-231Breast CancerConcentration-dependent inhibition (0-20 µM)[3]
SASTongue Squamous CarcinomaConcentration-dependent inhibition (0-12.5 µM)[4]
ES2Ovarian CancerDose-dependent decrease in cell viability[5]
OVCAR3Ovarian CancerDose-dependent decrease in cell viability[5]

Table 5: Antimicrobial Activity of Chrysophanol (Parent Compound)

Note: Specific MIC values for 1-O-methyl chrysophanol were not available in the reviewed literature. The following data for its parent compound, chrysophanol, is provided for reference.

MicroorganismActivityReference
Bacillus subtilisGood activity (inhibition zone: 9.0 mm)
Staphylococcus aureusWeakly active (inhibition zone: 3.0 mm)
Candida albicansWeakly active (inhibition zone: 2.0 mm)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Principle: Denaturation of proteins, often induced by heat, leads to a loss of their biological function and is implicated in inflammatory processes. Anti-inflammatory compounds can prevent this denaturation.

Protocol:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA).

  • Treatment: Add varying concentrations of 1-O-methyl chrysophanol to the BSA solution. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control, and a solution without the test compound serves as the control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the solutions at 57°C for 3 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer 1-O-methyl chrysophanol orally or intraperitoneally to the test group animals. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt in Control - Vt in Treated) / Vt in Control] x 100 where Vt is the average increase in paw volume.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-O-methyl chrysophanol) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 1-O-methyl chrysophanol exerts its biological effects is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathway

In silico analysis suggests that the anti-inflammatory activity of 1-O-methyl chrysophanol is mediated through the inhibition of key pro-inflammatory enzymes, namely Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .[1] By inhibiting these enzymes, 1-O-methyl chrysophanol can potentially reduce the production of inflammatory mediators like prostaglandins (B1171923) and cytokines, thereby alleviating the inflammatory response.

anti_inflammatory_pathway OMC 1-O-methyl chrysophanol TNFa TNF-α OMC->TNFa COX2 COX-2 OMC->COX2 Inflammation Inflammatory Response TNFa->Inflammation COX2->Inflammation anticancer_pathway Chrysophanol Chrysophanol NFkB NF-κB Pathway Chrysophanol->NFkB PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Chrysophanol->PI3K_Akt_mTOR MAPK MAPK Pathway Chrysophanol->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis in_vivo_workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Animal Grouping (Control, Standard, Test) acclimatize->grouping administer Compound Administration grouping->administer induce Carrageenan Injection administer->induce measure Measure Paw Volume (0-4 hours) induce->measure calculate Calculate % Inhibition measure->calculate end End calculate->end mic_workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate 96-well Plate prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

8-Methyl Chrysophanol: A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and current knowledge of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available data, experimental protocols, and logical frameworks associated with this compound.

Introduction

8-Methyl Chrysophanol, also known as chrysophanol-8-methyl ether, is a naturally occurring anthraquinone. It is a derivative of chrysophanol, a widely studied compound known for its diverse biological activities. The addition of a methyl group at the C-8 position distinguishes this compound and potentially modifies its biological profile. This guide will focus specifically on the discovery and characterization of this methylated derivative.

Discovery and Natural Occurrence

The primary documented discovery of this compound is from the bark of Senna macranthera, a plant belonging to the Fabaceae family. In a 2011 study by Alexsandro Branco and colleagues, this compound was identified as a minor anthraquinone constituent of this plant species.[1] The occurrence of this and other anthraquinones like chrysophanol and physcion (B1677767) in S. macranthera reinforces the chemotaxonomic profile of the Senna genus, which is known for producing such compounds.[1]

Physicochemical Properties

The structural and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dioneInferred from Chrysophanol structure
Synonyms Chrysophanol-8-methyl ether, 8-O-methylchrysophanol[1]
Molecular Formula C16H12O4Calculated
Molecular Weight 268.26 g/mol Calculated
CAS Number 3300-25-2

Experimental Protocols

The isolation and characterization of this compound from Senna macranthera involved a series of well-defined experimental steps.

Plant Material and Extraction

Dried and powdered bark of Senna macranthera was subjected to maceration with dichloromethane (B109758) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Characterization

The crude dichloromethane extract was directly analyzed without further fractionation for the identification of minor constituents. The characterization of this compound was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

The experimental workflow for the isolation and characterization of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried and Powdered Bark of Senna macranthera extraction Maceration with Dichloromethane at Room Temperature plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis crude_extract->analysis identification Identification of This compound analysis->identification

Figure 1: Experimental workflow for the isolation and characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS analysis was performed on a Shimadzu GC-17A gas chromatograph coupled with a QP-5050A mass spectrometer.

GC Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 220 °C

  • Detector Temperature: 240 °C

  • Oven Temperature Program: 60 °C for 2 min, then ramped to 300 °C at 10 °C/min, and held for 10 min.

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min

  • Injection Mode: Split (1:20)

MS Conditions:

  • Ionization: Electron Impact (EI) at 70 eV

  • Scan Range: 40-450 m/z

The identification of chrysophanol-8-methyl ether was based on the comparison of its retention time and mass spectrum with literature data.

CompoundRetention Time (min)Mass Spectral Data (m/z)
Chrysophanol-8-methyl ether20.3268 (M+), 253, 239, 225, 197, 181, 152, 139

Biological Activity and Mechanism of Action

To date, there is a significant lack of specific studies on the biological activities and mechanism of action of this compound. Most of the available research focuses on the parent compound, chrysophanol, or the crude extracts of Senna macranthera.

Extracts from Senna macranthera have been reported to possess antioxidant, cytotoxic, and anticholinesterase activities. However, these effects have not been specifically attributed to this compound.

Studies on closely related methylated anthraquinones may offer some insights into the potential biological profile of this compound. For instance, 1-O-methyl chrysophanol has been shown to exhibit anti-inflammatory properties. Another related compound, chrysophanol-8-O-glucoside, has demonstrated protective effects against acute liver injury by inhibiting autophagy in hepatic stellate cells and the inflammatory response in liver-resident macrophages. These findings suggest that methylation and other substitutions on the chrysophanol scaffold can lead to significant biological activities.

Due to the absence of specific data on the signaling pathways affected by this compound, a signaling pathway diagram cannot be provided at this time. Further research is warranted to elucidate the pharmacological profile of this specific anthraquinone.

Conclusion

This compound has been successfully isolated and identified from the bark of Senna macranthera. The experimental protocol for its characterization using GC-MS is well-documented. However, its biological activities and mechanism of action remain largely unexplored. The promising activities of related methylated and glycosylated anthraquinones suggest that this compound could be a valuable subject for future pharmacological investigations. This technical guide provides a foundational resource for researchers and drug development professionals interested in pursuing further studies on this and other related natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 8-Methyl Chrysophanol (B1684469) and Related Anthraquinones

This technical guide provides a comprehensive overview of 8-methyl chrysophanol and its related anthraquinone (B42736), chrysophanol. It covers their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Anthraquinones

Anthraquinones are a class of aromatic organic compounds derived from 9,10-anthracenedione.[1] These compounds are widely distributed in nature, found in various plants, fungi, lichens, and insects.[1][2] They are known for their diverse and significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a well-studied member of this family, first isolated from Rheum rhabarbarum.[1] this compound (also known as chrysophanol 8-methyl ether) is a related anthraquinone isolated from the bark of Senna macranthera.[5][6] This guide will delve into the technical details of these compounds, summarizing key research findings.

Chemical Properties, Biosynthesis, and Chemical Synthesis

Chrysophanol and its derivatives are tricyclic aromatic quinones.[1] The core structure consists of three fused benzene (B151609) rings.[7] The biosynthesis of these compounds in plants and fungi typically follows the polyketide pathway, where eight acetyl-CoA units are condensed and cyclized to form the anthraquinone scaffold.[7][8]

Chemical synthesis of chrysophanol has been achieved through methods like the Diels-Alder and Friedel-Crafts reactions.[1][8] A common strategy involves the reaction of a pyrone derivative (e.g., 4-methyl-6-methoxy-2-pyrone) with a naphthoquinone, such as juglone, followed by oxidation and hydrolysis to yield chrysophanol.[8]

Biological Activities and Mechanisms of Action

This compound and its related compounds, particularly chrysophanol, exhibit a wide array of pharmacological activities. These effects are mediated through the modulation of various cellular signaling pathways.

Anticancer Activity

Chrysophanol has demonstrated potent antitumor effects across various cancer types. It can suppress proliferation and induce apoptosis in breast cancer cells by modulating the NF-κB signaling pathway.[9] Specifically, it downregulates the phosphorylation of IκB and p65, leading to decreased expression of downstream targets like Bcl-2 and cyclin D1.[9] In malignant meningioma cells, chrysophanol has been shown to inhibit the OGN/mTOR signaling pathway while activating the NF2 pathway, thereby reducing cell viability.[10] It has also been reported to induce necrosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential.[9]

Chrysophanol_Anticancer_Signaling cluster_0 Chrysophanol-Mediated Pathways cluster_NFkB NF-κB Pathway cluster_mTOR mTOR Pathway cluster_Outcomes Cellular Outcomes CHR1 Chrysophanol p_p65 p-p65 CHR1->p_p65 inhibits p_IkB p-IκB CHR1->p_IkB inhibits NFkB NF-κB p_IkB->NFkB inhibits activation Bcl2 Bcl-2 NFkB->Bcl2 promotes transcription CyclinD1 Cyclin D1 NFkB->CyclinD1 promotes transcription Apoptosis Apoptosis Bcl2->Apoptosis inhibits Proliferation Proliferation CyclinD1->Proliferation promotes CHR2 Chrysophanol OGN OGN CHR2->OGN inhibits NF2 NF2 CHR2->NF2 activates mTOR mTOR OGN->mTOR activates mTOR->NF2 inhibits mTOR->Proliferation promotes NF2->Proliferation inhibits

Caption: Signaling pathways modulated by Chrysophanol in cancer cells.
Neuroprotective Effects

Chrysophanol has shown promise in models of neurological diseases. In the context of Alzheimer's disease, it exerts neuroprotective effects by interfering with endoplasmic reticulum (ER) stress-induced apoptosis.[4] Studies have demonstrated that chrysophanol can downregulate key mediators of ER stress, such as GRP78 and caspase-12.[11]

Anti-inflammatory and Hepatoprotective Activities

The anti-inflammatory properties of chrysophanol are well-documented. It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the activation of NF-κB and caspase-1.[11] This mechanism also contributes to its hepatoprotective effects. In models of acute liver injury, chrysophanol protects hepatocytes by blocking the NF-κB pathway and reducing the inflammatory response.[11] In hepatic stellate cells activated by Hepatitis B virus X protein, chrysophanol was found to ameliorate fibrosis by inhibiting the mTOR and PPARs signaling pathways.[12]

Antidiabetic Activity

A related compound, 1-O-methyl chrysophanol, has been investigated for its antidiabetic properties. It demonstrates inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[13] In vivo studies have confirmed its ability to significantly reduce increases in blood glucose levels in rats.[13]

Quantitative Pharmacological Data

The biological activities of this compound and related anthraquinones have been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.[14]

CompoundTarget/AssayCell Line / ModelIC50 ValueReference
ChrysophanolJapanese Encephalitis Virus (JEV) Plaque ReductionN/A15.82 µg/mL[1]
ChrysophanolJapanese Encephalitis Virus (JEV) Virucidal ActivityN/A0.75 µg/mL[1]
ChrysophanolCdc25B phosphatase inhibitionN/A10.7 µg/mL[11]
1-O-methyl chrysophanolα-amylase inhibitionin vitro enzyme assay3.4 mg/mL[13]
1-O-methyl chrysophanolα-glucosidase inhibitionin vitro enzyme assay38.49 µg/mL[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in anthraquinone research.

General Synthesis of 9,10-Anthraquinone

This protocol outlines the oxidation of anthracene (B1667546) to produce the core anthraquinone structure.[15]

  • Dissolution: Dissolve 0.5 g of anthracene in 5 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Preparation: Prepare a separate solution of the oxidizing agent (e.g., chromic acid) in glacial acetic acid.

  • Reflux Setup: Assemble a reflux apparatus with the flask containing the anthracene solution.

  • Reaction: Slowly add the oxidant solution through the condenser into the heated anthracene solution.

  • Heating: Heat the mixture under reflux for approximately 10-15 minutes.

  • Precipitation: Cool the reaction mixture and pour it into cold water (approx. 10 mL) to precipitate the product.

  • Filtration: Filter the resulting precipitate to isolate the crude 9,10-anthraquinone.

  • Purification: The crude product can be further purified by recrystallization.

Anthraquinone_Synthesis_Workflow start Start dissolve Dissolve Anthracene in Glacial Acetic Acid start->dissolve reflux Add Oxidant & Reflux (10-15 min) dissolve->reflux prepare_oxidant Prepare Oxidant Solution prepare_oxidant->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate in Cold Water cool->precipitate filter Filter Precipitate precipitate->filter purify Purify by Recrystallization filter->purify end End Product: 9,10-Anthraquinone purify->end

Caption: General workflow for the synthesis of 9,10-anthraquinone.
Extraction of Anthraquinones from Plant Material

This protocol is a general method for extracting anthraquinones from a plant source, such as Rheum emodi.[16]

  • Sample Preparation: Obtain dried and powdered plant material (e.g., tubers).

  • Solvent Selection: Choose an appropriate solvent for extraction (ethanol has been shown to be effective).

  • Maceration/Reflux:

    • Maceration: Mix the powdered drug with the solvent (e.g., 1:20 solid-to-sample ratio) and let it stand for 24 hours with occasional shaking.

    • Reflux: Alternatively, reflux the powdered drug with the solvent for a specified time (e.g., 45 minutes) for higher recovery.

  • Centrifugation/Filtration: Separate the extract from the solid plant material by centrifuging at ~3000 rpm or by filtration.

  • Analysis: Analyze the extract for anthraquinone content using methods like High-Performance Liquid Chromatography (HPLC).

Cell Proliferation (MTT) Assay

This protocol is used to assess the inhibitory effects of anthraquinone compounds on the proliferation of cancer cell lines.[17][18]

  • Cell Seeding: Seed cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 4,000-5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 1 to 100 µg/mL) and incubate for a set period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the compound's effect on proliferation and calculate the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Treat with Anthraquinone (Varying Concentrations) incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) incubate3->add_dmso read_absorbance Read Absorbance (~490 nm) add_dmso->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical cell proliferation (MTT) assay.

Conclusion and Future Perspectives

This compound and related anthraquinones, especially chrysophanol, are natural products with significant therapeutic potential. Their multifaceted biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, are rooted in their ability to modulate key cellular signaling pathways such as NF-κB and mTOR. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into clinical applications.[1] Further synthesis of novel derivatives could also lead to compounds with enhanced potency and specificity for various therapeutic targets.[17][18]

References

In Silico Analysis of 8-Methyl Chrysophanol: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies used to evaluate the therapeutic potential of 8-Methyl Chrysophanol (B1684469). Given the limited direct research on this specific compound, this paper leverages in silico studies conducted on its parent compound, chrysophanol, to infer its potential pharmacodynamics, pharmacokinetics, and mechanisms of action. This approach is common in early-stage drug discovery to predict the properties of derivative compounds.

Introduction to 8-Methyl Chrysophanol

This compound, also known as chrysophanol 8-methyl ether, is an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] In silico studies, which involve computer simulations and modeling, are crucial for predicting the drug-like properties of such natural products, thereby accelerating the research and development process.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a drug candidate with a specific protein target.

Experimental Protocol for Molecular Docking

A representative molecular docking protocol, as described for chrysophanol, is as follows:

  • Protein and Ligand Preparation : The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). The ligands, such as chrysophanol and for the purpose of this guide, this compound, are prepared using chemical drawing software and converted to a 3D format.

  • Docking Simulation : Software such as AutoDock Vina is commonly used for docking simulations.[5][6][7] The target protein is held rigid while the ligand is flexible. A grid box is defined around the active site of the protein to guide the docking process.

  • Analysis of Results : The results are analyzed based on the binding energy (kcal/mol), with lower values indicating a more stable complex. The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and examined.

Predicted Binding Affinities of Chrysophanol

The following table summarizes the binding energies of chrysophanol with several key protein targets implicated in cancer, as reported in a study by Ahmad et al. (2022). These values are compared with the FDA-approved anticancer drug Fluorouracil.

Target ProteinPDB IDChrysophanol Binding Energy (kcal/mol)Fluorouracil Binding Energy (kcal/mol)
TRAF2 and NCK-interacting protein kinase (TNIK)2X7F-8.25-3.89
Cyclin-dependent protein kinase 2 (CDK2)6GUE-7.98-4.12
Apoptosis regulator Bcl-24MAN-7.15-3.54
Caspase-34QU8-6.87-3.68

Data sourced from Ahmad et al. (2022).[5][8]

These findings suggest that chrysophanol exhibits strong binding affinities to these cancer-related targets, often superior to the standard drug Fluorouracil in this computational model.[5] It is plausible that this compound would exhibit a similar or potentially enhanced binding profile due to the addition of the methyl group, which could alter its steric and electronic properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis

ADMET analysis is a critical step in drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools are widely used to filter out drug candidates with unfavorable profiles early in the development process.

Experimental Protocol for In Silico ADMET Prediction

ADMET properties are typically predicted using web-based servers such as admetSAR and SwissADME.[9][10][11] The chemical structure of the compound of interest is submitted to the server, which then calculates various physicochemical and pharmacokinetic parameters based on established computational models.

Predicted ADMET Profile of Chrysophanol

The following table summarizes the predicted ADMET properties for chrysophanol, which can be used to infer the profile of this compound.

PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighReadily absorbed through the intestinal wall
Distribution
Blood-Brain Barrier (BBB) PenetrationYesCan potentially act on targets in the central nervous system
P-glycoprotein SubstrateNoLess susceptible to efflux pumps, which can lead to drug resistance
Metabolism
CYP450 2C9 InhibitorYesPotential for drug-drug interactions
CYP450 2D6 InhibitorNoLower risk of interaction with drugs metabolized by this enzyme
CYP450 3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateLikely to be excreted via the kidneys
Toxicity
Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations
CarcinogenicityNon-carcinogenicLow risk of causing cancer
Acute Oral ToxicityClass IIISlightly toxic

This data is representative of typical outputs from ADMET prediction servers for chrysophanol and its analogs.[12][13]

Signaling Pathway Analysis

Understanding the signaling pathways affected by a compound is crucial for elucidating its mechanism of action. While direct studies on this compound's pathway interactions are pending, research on chrysophanol has identified several key pathways involved in its biological effects, particularly in cancer and inflammation.

NF-κB Signaling Pathway

Chrysophanol has been shown to inhibit the proliferation of breast cancer cells by suppressing the NF-κB signaling pathway.[14] It downregulates the phosphorylation of p65 and IκB, leading to decreased expression of downstream targets like cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis inhibition, respectively.[14]

NF_kB_Pathway Chrysophanol This compound (inferred from Chrysophanol) p_p65_p50 p-p65/p50 Chrysophanol->p_p65_p50 Inhibits p_IkB p-IκB Chrysophanol->p_IkB Inhibits p65_p50 p65/p50 p65_p50->p_p65_p50 IkB IκB IkB->p_IkB nucleus Nucleus p_p65_p50->nucleus CyclinD1 Cyclin D1 nucleus->CyclinD1 Bcl2 Bcl-2 nucleus->Bcl2 Proliferation Cell Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Inferred inhibition of the NF-κB pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

In oral squamous cell carcinoma cells, chrysophanol has been found to induce autophagy and interfere with apoptosis through the PI3K/Akt/mTOR pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway Chrysophanol This compound (inferred from Chrysophanol) p_Akt p-Akt Chrysophanol->p_Akt Induces PI3K PI3K Akt Akt PI3K->Akt Akt->p_Akt mTOR mTOR p_mTOR p-mTOR p_Akt->p_mTOR Autophagy Autophagy p_mTOR->Autophagy Inhibits Apoptosis Apoptosis p_mTOR->Apoptosis Inhibits

Inferred modulation of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow for In Silico Drug Discovery

The overall in silico workflow for evaluating a compound like this compound involves a logical progression from initial screening to more detailed mechanistic studies.

In_Silico_Workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Compound This compound ADMET ADMET Prediction Compound->ADMET Druglikeness Drug-likeness Evaluation Compound->Druglikeness Target Protein Target Identification Druglikeness->Target Docking Molecular Docking Pathway Signaling Pathway Analysis Docking->Pathway Target->Docking MD Molecular Dynamics Simulation Pathway->MD

A typical workflow for the in silico evaluation of a drug candidate.

Conclusion

The in silico analysis of this compound, extrapolated from studies on its parent compound chrysophanol, suggests that it is a promising candidate for further drug development. The molecular docking studies indicate strong binding affinities to key cancer-related targets. The ADMET predictions suggest a favorable pharmacokinetic profile with good oral bioavailability and low toxicity. Furthermore, the analysis of its potential interactions with the NF-κB and PI3K/Akt/mTOR signaling pathways provides a basis for understanding its potential mechanisms of action. While these computational findings are encouraging, they must be validated through in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.

References

Genotoxicity of 1-O-Methyl Chrysophanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-methyl chrysophanol (B1684469) (OMC), a hydroxyanthraquinone isolated from Amycolatopsis thermoflava strain SFMA-103, has demonstrated potential therapeutic properties, including anti-hyperglycemic effects. As with any compound intended for therapeutic use, a thorough evaluation of its safety profile, particularly its genotoxic potential, is paramount. This technical guide provides an in-depth analysis of the genotoxicity of 1-O-methyl chrysophanol, summarizing key experimental findings, detailing methodologies, and visualizing experimental workflows. The available data from both in vitro and in vivo studies suggest that at concentrations and doses relevant to its therapeutic effect, 1-O-methyl chrysophanol does not exhibit significant genotoxic activity.

Introduction

Chrysophanol and its derivatives are naturally occurring anthraquinones found in various plants and microorganisms. While some anthraquinones have been reported to possess mutagenic and genotoxic properties, the safety profile of 1-O-methyl chrysophanol has been specifically investigated to support its development as a potential therapeutic agent. This document synthesizes the current knowledge on the genotoxicity of OMC, focusing on well-established assays for assessing chromosomal damage and mitotic interference.

Quantitative Genotoxicity Data

The genotoxic potential of 1-O-methyl chrysophanol has been evaluated through a series of in vitro and in vivo assays. The following tables summarize the quantitative data from these studies, providing a clear comparison of the effects of OMC at various concentrations and doses.

In Vitro Genotoxicity in Chinese Hamster Ovary (CHO) Cells

The in vitro genotoxicity of 1-O-methyl chrysophanol was assessed in Chinese Hamster Ovary (CHO) cells by evaluating chromosomal aberrations (CAs), mitotic index (MI), and micronucleus (MN) counts.[1]

Table 1: In Vitro Genotoxicity of 1-O-Methyl Chrysophanol in CHO Cells [1]

Concentration (µM/mL)Chromosomal Aberrations (%)Mitotic Index (%)Micronucleus Count
Control (Vehicle) 2.5 ± 0.54.8 ± 0.23.0 ± 0.5
250 3.0 ± 0.54.5 ± 0.33.5 ± 0.5
500 6.5 ± 0.53.2 ± 0.25.5 ± 0.5
1000 9.0 ± 1.02.1 ± 0.17.0 ± 1.0
Positive Control (Mitomycin-C) 15.0 ± 1.01.5 ± 0.112.0 ± 1.0*

* Indicates a statistically significant difference compared to the control group (p < 0.05).

The results indicate that at a concentration of 250 µM/mL, 1-O-methyl chrysophanol did not induce significant changes in chromosomal aberrations, mitotic index, or micronucleus counts in CHO cells.[1] However, at higher concentrations (500 and 1000 µM/mL), a significant increase in genotoxicity was observed.[1]

In Vivo Genotoxicity in Swiss Albino Mice

The in vivo genotoxic potential of 1-O-methyl chrysophanol was evaluated in Swiss albino mice by analyzing chromosomal aberrations (CAs), mitotic index (MI), and micronucleus (MN) induction in bone marrow cells following intraperitoneal (i.p.) injection.[1]

Table 2: In Vivo Genotoxicity of 1-O-Methyl Chrysophanol in Swiss Albino Mice [1]

Dose (mg/kg)Chromosomal Aberrations (%)Mitotic Index (%)Micronucleus Induction (%)
Control (Vehicle) 2.8 ± 0.45.1 ± 0.30.25 ± 0.05
250 3.2 ± 0.34.8 ± 0.20.30 ± 0.04
500 3.8 ± 0.44.5 ± 0.30.38 ± 0.06
1000 7.5 ± 0.63.1 ± 0.20.75 ± 0.08
Chrysophanic Acid (200 mg/kg) 5.2 ± 0.53.9 ± 0.30.55 ± 0.07
Positive Control (Cyclophosphamide) 12.5 ± 0.82.5 ± 0.21.20 ± 0.10*

* Indicates a statistically significant difference compared to the control group (p < 0.05).

In the in vivo study, 1-O-methyl chrysophanol did not show any significant changes in chromosomal aberrations, mitotic index, or micronucleus induction at doses up to 500 mg/kg.[1] Genotoxic effects were observed at the highest dose of 1000 mg/kg.[1] Notably, the genotoxicity of chrysophanic acid at 200 mg/kg was also found to be significant.[1]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of the reported findings.

In Vitro Chromosomal Aberration, Mitotic Index, and Micronucleus Assay in CHO Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Exponentially growing CHO cells are treated with varying concentrations of 1-O-methyl chrysophanol (250, 500, and 1000 µM/mL), a vehicle control (e.g., DMSO), and a positive control (e.g., Mitomycin-C) for a specified duration.

  • Harvesting and Slide Preparation:

    • For chromosomal aberration and mitotic index analysis, colchicine (B1669291) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, and fixed in a methanol:acetic acid solution.

    • Fixed cells are dropped onto clean, cold glass slides and air-dried.

  • Staining: Slides are stained with Giemsa solution.

  • Scoring:

    • Chromosomal Aberrations: A minimum of 100 well-spread metaphases per concentration are analyzed for structural chromosomal abnormalities (e.g., breaks, gaps, fragments, and exchanges).

    • Mitotic Index: The number of mitotic cells per 1000 observed cells is counted to determine the mitotic index.

    • Micronucleus Assay: The frequency of micronucleated cells among at least 2000 binucleated cells is scored.

In Vivo Chromosomal Aberration, Mitotic Index, and Micronucleus Assay in Swiss Albino Mice
  • Animal Model: Healthy, young adult Swiss albino mice.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dosing: Mice are administered 1-O-methyl chrysophanol via intraperitoneal (i.p.) injection at different dose levels (250, 500, and 1000 mg/kg body weight). A vehicle control, a positive control (e.g., Cyclophosphamide), and a comparator (chrysophanic acid) are also included.

  • Bone Marrow Collection: At a specified time after treatment (e.g., 24 hours), animals are euthanized. The femur and tibia are dissected, and the bone marrow is flushed out using a suitable medium.

  • Slide Preparation:

    • Bone marrow cells are centrifuged, and the pellet is resuspended in a hypotonic solution.

    • Cells are then fixed in a methanol:acetic acid solution.

    • The cell suspension is dropped onto clean, cold glass slides and air-dried.

  • Staining: Slides are stained with Giemsa stain.

  • Analysis:

    • Chromosomal Aberrations: Well-spread metaphase plates from bone marrow cells are scored for chromosomal abnormalities.

    • Mitotic Index: The number of dividing cells among a population of bone marrow cells is counted.

    • Micronucleus Assay: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a population of polychromatic erythrocytes (PCEs) is determined. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the in vitro and in vivo genotoxicity assays.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting & Slide Preparation cluster_analysis Analysis start Start: CHO Cell Culture seed Seed CHO cells in culture flasks start->seed treat Treat cells with OMC, Vehicle, and Positive Control seed->treat incubate Incubate for specified duration treat->incubate colchicine Add Colchicine (for CA & MI) incubate->colchicine harvest Harvest cells colchicine->harvest hypotonic Hypotonic treatment harvest->hypotonic fix Fixation hypotonic->fix slide_prep Prepare slides fix->slide_prep stain Giemsa Staining slide_prep->stain score_ca Score Chromosomal Aberrations stain->score_ca score_mi Calculate Mitotic Index stain->score_mi score_mn Score Micronuclei stain->score_mn

Caption: In Vitro Genotoxicity Assay Workflow.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_slide_prep Slide Preparation cluster_analysis Analysis start Start: Swiss Albino Mice acclimatize Acclimatization start->acclimatize dosing Administer OMC, Vehicle, Chrysophanic Acid, & Positive Control (i.p.) acclimatize->dosing euthanize Euthanize mice after 24h dosing->euthanize dissect Dissect Femur and Tibia euthanize->dissect flush Flush Bone Marrow dissect->flush hypotonic Hypotonic treatment flush->hypotonic fix Fixation hypotonic->fix slide Prepare slides fix->slide stain Giemsa Staining slide->stain score_ca Score Chromosomal Aberrations stain->score_ca score_mi Calculate Mitotic Index stain->score_mi score_mn Score Micronuclei stain->score_mn

Caption: In Vivo Genotoxicity Assay Workflow.

Discussion and Conclusion

The comprehensive genotoxicity assessment of 1-O-methyl chrysophanol, encompassing both in vitro and in vivo models, provides critical insights into its safety profile. The in vitro results in CHO cells demonstrate a dose-dependent increase in genotoxicity, with no significant effects observed at a concentration of 250 µM/mL.[1] This suggests a potential threshold for its genotoxic effects.

The in vivo studies in Swiss albino mice are particularly relevant for human risk assessment. The lack of significant genotoxic effects at doses up to 500 mg/kg is a strong indicator of the compound's safety at therapeutically relevant concentrations.[1] The observation of genotoxicity only at the high dose of 1000 mg/kg further supports the notion of a safety margin.[1]

It is important to note that the parent compound, chrysophanol (chrysophanic acid), has been associated with potential DNA damage.[2] The comparative data from the in vivo study, where chrysophanic acid showed significant genotoxicity at 200 mg/kg, suggests that the methylation at the 1-O position in OMC may modulate its genotoxic potential.[1]

References

Methodological & Application

Quantitative Analysis of 8-Methyl Chrysophanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative that has been isolated from various natural sources, including the bark of Senna macranthera. As a derivative of chrysophanol, a compound with known biological activities, 8-Methyl Chrysophanol is of increasing interest to the scientific community for its potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.

Quantitative Data Summary

The following tables summarize the performance parameters of the adapted HPLC-UV method for the quantification of chrysophanol, which are expected to be similar for this compound.[1][2]

Table 1: HPLC Method Validation Parameters for Chrysophanol Quantification [1][2]

ParameterResult
Linearity Range0.5 - 20 µg/mL
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD)0.017 µg/mL
Limit of Quantification (LOQ)0.053 µg/mL
Intraday Precision (%RSD)2.258 - 2.407%
Interday Precision (%RSD)4.762 - 14.766%

Table 2: Quantitative Analysis of Chrysophanol in Senna occidentalis Extract [1][2]

Extraction MethodChrysophanol Yield (mg/g of dry extract)
Ultrasound-Assisted Extraction (Optimized)20.47 ± 0.77
Conventional Solvent ExtractionLower than UAE

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE) from Plant Material

This protocol is adapted from a method optimized for the extraction of chrysophanol from Senna occidentalis.[1][2]

Materials:

  • Dried and powdered plant material

  • Methanol (B129727)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 18.7 mL of methanol to achieve a liquid-to-solid ratio of 18.7 mL/g.

  • Place the tube in an ultrasonic bath and sonicate for 57.7 minutes at a controlled temperature of 49.3 °C.

  • After extraction, centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a validated method for chrysophanol.[1][2]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Pinnacle C18, 5 µm, 4.6 x 250 mm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.5% formic acid in ultra-pure water), Solvent B (acetonitrile), and Solvent C (methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 279 nm

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 0.5 to 20 µg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample extracts.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Biological Context

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, chrysophanol, provides valuable insights. Chrysophanol has been shown to exert its biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, through the modulation of several key signaling pathways.[3][4][5][6][7][8][9][10][11] It is highly probable that this compound shares similar mechanisms of action.

NF-κB Signaling Pathway

Chrysophanol has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][7][8][9][11] This is a critical pathway involved in inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by chrysophanol leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell survival.

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Chrysophanol has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4][5] This inhibition is a key mechanism behind its anti-cancer effects.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->Akt

Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from a solid matrix like plant material is summarized in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_result Result Start Plant Material Extraction Ultrasound-Assisted Extraction Start->Extraction Purification Centrifugation & Filtration Extraction->Purification HPLC HPLC-UV Analysis Purification->HPLC Quantification Data Analysis & Quantification HPLC->Quantification End Concentration of This compound Quantification->End

References

Application Notes and Protocols for the Extraction of 8-Methyl Chrysophanol from Senna macranthera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senna macranthera, a tree native to South America, is a known source of various bioactive compounds, including a range of anthraquinones.[1] These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. Among these is 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative that has been identified in the bark and roots of this plant.[2][3] Chrysophanol itself is a well-studied natural anthraquinone with multifaceted biotherapeutic potential, including anticancer, antiviral, and anti-inflammatory effects. The methylated derivative, 8-Methyl Chrysophanol, is a less-studied compound, making its efficient extraction and characterization a valuable endeavor for drug discovery and development.

This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from the bark or roots of Senna macranthera. The methodologies are based on established phytochemical techniques for isolating anthraquinones from Senna species.

Data Presentation: Quantitative Analysis

The following table outlines the key quantitative data points that should be recorded during the extraction and purification process. Representative values from similar extractions are provided for illustrative purposes, as specific yields for this compound from Senna macranthera are not extensively reported in the literature.

ParameterDescriptionTarget Value/Range
Starting Material Dry weight of powdered Senna macranthera bark or roots.500 g
Dichloromethane (B109758) Extract Yield Weight of the crude extract obtained after Soxhlet extraction.5 - 15 g
Column Chromatography Fractions Number and weight of fractions collected.50 - 100 fractions
Isolated this compound Yield Final weight of the purified compound.To be determined
Purity (by HPLC/GC-MS) Purity of the final isolated compound.>95%
Recovery Rate Percentage of the target compound recovered from the crude extract.To be determined

Experimental Protocols

Protocol 1: Extraction of Crude Anthraquinones

This protocol describes the extraction of a crude mixture of anthraquinones from the powdered plant material using Soxhlet extraction.

Materials and Equipment:

  • Dried and powdered bark or roots of Senna macranthera

  • Dichloromethane (CH₂Cl₂)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 500 g of dried, powdered Senna macranthera plant material.

  • Place the powdered material in a large thimble made of thick filter paper.

  • Insert the thimble into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with 1.5 L of dichloromethane.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate continuous extraction.

  • Continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the dichloromethane extract using a rotary evaporator under reduced pressure to obtain a crude residue.

  • Dry the crude extract in a vacuum oven at a temperature not exceeding 40°C to remove any residual solvent.

  • Weigh the dried crude extract and record the yield.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials and Equipment:

  • Crude dichloromethane extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, resulting in a dry powder of the extract adsorbed on silica gel.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, and so on).

  • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Visualize the spots under a UV lamp. Anthraquinones typically appear as colored spots.

  • Combine the fractions that show a similar TLC profile corresponding to the expected R_f value of this compound.

  • Evaporate the solvent from the combined fractions to yield the purified compound.

Protocol 3: Characterization of this compound

This protocol outlines the analytical techniques used to confirm the identity and purity of the isolated compound.

Materials and Equipment:

  • Purified this compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate deuterated solvents for NMR (e.g., CDCl₃)

Procedure:

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Prepare a dilute solution of the purified compound in a suitable solvent (e.g., dichloromethane or methanol). b. Inject an aliquot of the solution into the GC-MS system. c. A study on Senna macranthera bark characterized minor anthraquinones, including chrysophanol-8-methyl ether, using GC-MS.[3] d. The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C₁₆H₁₂O₄, MW: 268.26 g/mol ). Fragmentation patterns should be consistent with the loss of functional groups from the anthraquinone core.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a sufficient amount of the purified compound in a deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra. c. The spectra should be compared with reported data for this compound or closely related compounds like chrysophanol to confirm the structure. The presence of a methoxy (B1213986) group signal in the ¹H and ¹³C NMR spectra would be a key indicator for this compound.

Visualizations

Extraction_and_Purification_Workflow Start Dried & Powdered Senna macranthera Bark/Roots Soxhlet Soxhlet Extraction (Dichloromethane) Start->Soxhlet CrudeExtract Crude Dichloromethane Extract Soxhlet->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography Fractions Fraction Collection & TLC Monitoring ColumnChromatography->Fractions PurifiedCompound Purified this compound Fractions->PurifiedCompound Combine Fractions Characterization Characterization (GC-MS, NMR) PurifiedCompound->Characterization FinalProduct Pure this compound (>95% Purity) Characterization->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

The current scientific literature has not extensively detailed specific signaling pathways modulated by this compound. Research on the broader class of anthraquinones suggests potential interactions with various cellular targets, but dedicated studies on this particular compound are required to elucidate its precise mechanisms of action.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful extraction, purification, and characterization of this compound from Senna macranthera. Adherence to these methodologies will enable researchers to obtain a high-purity compound suitable for further biological and pharmacological investigations, thereby contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for the Isolation of 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, generalized protocol for the isolation and purification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) found in plants such as Senna macranthera.[1][2] While a specific, optimized protocol for 8-Methyl Chrysophanol is not widely published, the following methodology is based on established procedures for the isolation of structurally similar anthraquinones, such as chrysophanol and emodin.[3][4][5][6][7][8][9][10][11][12]

I. Introduction

This compound is a naturally occurring anthraquinone. Anthraquinones are a class of aromatic compounds with a 9,10-anthracenedione core and are known for their diverse pharmacological activities.[6][13] Chrysophanol, a closely related compound, has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities, by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[4][8][10][14][15] The addition of a methyl group at the 8-position may alter the biological activity and pharmacokinetic properties of the parent compound, making this compound a molecule of interest for drug discovery and development.

II. Experimental Protocols

The following protocols describe a general workflow for the isolation of this compound from a plant source. Optimization of these steps may be necessary depending on the specific plant matrix.

A. Extraction of Crude Anthraquinones

This protocol describes the extraction of total anthraquinones from dried and powdered plant material.

  • Plant Material Preparation: Dry the plant material (e.g., bark, roots) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.[6][10]

    • Alternatively, perform Soxhlet extraction with methanol or chloroform (B151607) for 6-8 hours for a more exhaustive extraction.[6]

    • Another option is ultrasonic-assisted extraction (UAE) in methanol or ethanol at a controlled temperature (e.g., 40°C) for 30-60 minutes.[4][12][14]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

B. Fractionation of Crude Extract (Optional)

For complex extracts, a preliminary fractionation step can enrich the anthraquinone content.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Anthraquinones are typically enriched in the chloroform and ethyl acetate fractions.[10][11]

  • Solvent Evaporation: Evaporate the solvent from each fraction using a rotary evaporator to yield the respective fractions.

C. Chromatographic Purification

1. Column Chromatography (CC)

This step is for the initial separation of this compound from other compounds in the enriched fraction.

  • Stationary Phase: Use silica (B1680970) gel (60-120 or 100-200 mesh) as the stationary phase.

  • Column Packing: Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).[5] Alternatively, a chloroform-methanol gradient can be used.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating). Combine fractions with similar TLC profiles containing the target compound.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity of this compound.

  • Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[8][9]

  • Mobile Phase: A gradient of methanol and water (acidified with a small amount of formic acid or acetic acid, e.g., 0.1%) is commonly used. A typical gradient could be starting from 50% methanol and increasing to 90-100% methanol over 30-40 minutes.[2][4][9]

  • Flow Rate: A typical flow rate for a preparative column of this size is 2-5 mL/min.[8]

  • Detection: Monitor the elution at a wavelength where anthraquinones show strong absorbance, typically around 254 nm or 280 nm.[2][4][9]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

III. Data Presentation

The following table summarizes typical quantitative data for the isolation of chrysophanol, a structurally related compound, which can serve as a reference for the expected outcomes when isolating this compound.

ParameterMethodSource MaterialYieldPurityReference
Extraction Ultrasonic ExtractionRumex japonicus roots14.8% (crude extract)-[12]
Purification High-Speed Counter-Current Chromatography (HSCCC)Rumex japonicus crude extract24.1 mg from 500 mg crude extract98.8%[12]
Purification Supercritical Fluid Extraction (SFE) coupled with Prep-HPLCRheum palmatum0.38 mg/g99%[8]

IV. Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Maceration/Soxhlet/UAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel, n-Hexane:EtOAc) crude_extract->column_chromatography tlc TLC Monitoring column_chromatography->tlc fraction_pooling Pooling of Fractions tlc->fraction_pooling prep_hplc Preparative HPLC (C18, MeOH:H2O) fraction_pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound purity_check Purity Analysis (HPLC) pure_compound->purity_check structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation signaling_pathway cluster_pathways Cellular Signaling Pathways chrysophanol Chrysophanol / Derivatives nfkb NF-κB Pathway chrysophanol->nfkb Inhibition mapk MAPK Pathway chrysophanol->mapk Inhibition pi3k_akt PI3K/Akt/mTOR Pathway chrysophanol->pi3k_akt Modulation tgfb TGF-β/Smad Pathway chrysophanol->tgfb Inhibition inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis pi3k_akt->apoptosis fibrosis Fibrosis tgfb->fibrosis

References

Application Notes and Protocols: 8-Methyl Chrysophanol Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and derivatization of 8-methyl chrysophanol (B1684469), an anthraquinone (B42736) with potential therapeutic applications. While 8-methyl chrysophanol is a naturally occurring compound isolated from plants such as Senna macranthera, these protocols outline a potential synthetic route and strategies for creating novel derivatives for drug discovery and development.[1][2]

Synthesis of this compound

The total synthesis of this compound is not extensively reported in the literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the closely related compound, chrysophanol.[3][4][5] The following protocol is a proposed method based on the Diels-Alder reaction between a pyrone derivative and a naphthoquinone.

Proposed Synthetic Pathway

The synthesis involves two main stages: the preparation of a key intermediate, 4-methoxy-6-methyl-2-pyrone, and its subsequent reaction with a suitable naphthoquinone followed by demethylation to yield this compound.

Synthesis_Pathway A Starting Materials B 4-Methoxy-6-methyl-2-pyrone Synthesis A->B C Diels-Alder Reaction B->C D Aromatization & Demethylation C->D E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

Step 1: Synthesis of 4-Methoxy-6-methyl-2-pyrone This intermediate can be synthesized via several reported methods. A common route involves the condensation of an activated ketone with a β-keto ester.

  • A solution of methyl acetoacetate and 3-butyn-2-one in an appropriate solvent is treated with a catalytic amount of a base like piperidine.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-methoxy-6-methyl-2-pyrone.

Step 2: Diels-Alder Reaction and Aromatization

  • 4-Methoxy-6-methyl-2-pyrone and juglone are dissolved in a high-boiling point solvent such as nitrobenzene.

  • The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours to facilitate the Diels-Alder reaction and subsequent aromatization through the elimination of carbon dioxide.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed by vacuum distillation.

Step 3: Demethylation

  • The crude product from the previous step is dissolved in an anhydrous solvent like dichloromethane.

  • A demethylating agent, such as aluminum chloride or boron tribromide, is added portion-wise at a low temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature until complete demethylation is observed by TLC.

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Quantitative Data (Representative)
StepReactantsKey Reagents/CatalystsSolventReaction Time (h)Temperature (°C)Yield (%)
Pyrone Synthesis Methyl acetoacetate, 3-Butyn-2-onePiperidineToluene4-6Reflux70-80
Diels-Alder 4-Methoxy-6-methyl-2-pyrone, Juglone-Nitrobenzene8-12180-20060-70
Demethylation Methylated precursorBBr₃Dichloromethane2-40 to RT85-95
Overall Yield ~40-55

Derivatization of this compound

Derivatization of this compound can be performed to enhance its biological activity, improve its pharmacokinetic properties, or explore structure-activity relationships (SAR). The phenolic hydroxyl groups and the aromatic core are the primary sites for modification.

Derivatization Strategies

Derivatization_Workflow Start This compound O_Alkylation O-Alkylation / O-Acylation (Hydroxyl Groups) Start->O_Alkylation Aromatic_Subst Aromatic Substitution (e.g., Nitration, Halogenation) Start->Aromatic_Subst Mannich_Reaction Mannich Reaction Start->Mannich_Reaction Library Derivative Library O_Alkylation->Library Aromatic_Subst->Library Mannich_Reaction->Library Screening Biological Screening Library->Screening

Caption: Workflow for the derivatization of this compound.

Experimental Protocols for Derivatization

Protocol 2.2.1: O-Alkylation (e.g., Methoxylation)

  • Dissolve this compound in a suitable solvent (e.g., acetone, DMF).

  • Add a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups.

  • Add an alkylating agent (e.g., dimethyl sulfate, methyl iodide) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction, extract the product, and purify by chromatography.

Protocol 2.2.2: O-Acylation (e.g., Acetylation)

  • Dissolve this compound in a mixture of pyridine (B92270) and acetic anhydride.

  • Stir the reaction at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the acetylated product.

  • Filter, wash the solid with water, and dry. Recrystallize if necessary.

Protocol 2.2.3: Aromatic Nitration

  • Dissolve this compound in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).

  • Stir the reaction at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.

  • Filter, wash with cold water, and dry. Purify by column chromatography.

Biological Activity and Signaling Pathways

Chrysophanol, a related compound, has been shown to exert its biological effects through various signaling pathways. It is plausible that this compound and its derivatives may act through similar mechanisms.

Potential Signaling Pathways

Based on studies of chrysophanol and other anthraquinones, potential signaling pathways that may be modulated by this compound and its derivatives include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial in cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.[2]

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB can lead to anti-inflammatory effects.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Inhibition 8-Methyl_Chrysophanol_Derivative_1 8-Methyl_Chrysophanol_Derivative_1 8-Methyl_Chrysophanol_Derivative_1->mTOR Inhibits IKK IKK IkB_p IkB_p IKK->IkB_p Phosphorylates NFkB NFkB IkB_p->NFkB Releases Inflammation Inflammation NFkB->Inflammation Promotes 8-Methyl_Chrysophanol_Derivative_2 8-Methyl_Chrysophanol_Derivative_2 8-Methyl_Chrysophanol_Derivative_2->IKK Inhibits

Caption: Potential signaling pathways modulated by this compound derivatives.

Disclaimer: The synthesis protocols and derivatization strategies provided are based on established chemical principles and literature on related compounds. Researchers should conduct their own optimization and characterization of all synthesized compounds. The biological activities and signaling pathway involvement are proposed based on existing data for similar molecules and require experimental validation for this compound and its derivatives. All laboratory work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for In Vitro Assays of 8-Methyl Chrysophanol (Chrysophanol) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for assessing the in vitro biological activities of 8-Methyl Chrysophanol (B1684469), also commonly known as Chrysophanol. This document focuses on its well-documented anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Chrysophanol has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Key mechanisms of action include the induction of apoptosis and cell cycle arrest, often mediated through the modulation of critical signaling pathways such as NF-κB and MAPK.

Quantitative Data Summary: Anticancer Activity of Chrysophanol
Cell LineCancer TypeAssayIC50 ValueReference
MCF-7 Breast CancerMTT Assay (48h)~15 µM[1]
MDA-MB-231 Breast CancerMTT Assay (48h)~18 µM[1]
U251 GliomaMTT Assay (48h)~40 µM[2]
SHG-44 GliomaMTT Assay (48h)~50 µM[2]
J5 Liver CancerNot SpecifiedDose-dependent decrease in viability[3]
A375 MelanomaMTT Assay (48h)~50 µM[4]
A2058 MelanomaMTT Assay (48h)~60 µM[4]
SNU-C5 Colon CancerNot SpecifiedPreferential proliferation blockage[5]
Experimental Protocols: Anticancer Assays

This protocol determines the effect of Chrysophanol on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Chrysophanol (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24 to 48 hours.[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This flow cytometry-based assay quantifies the extent of apoptosis induced by Chrysophanol.

Materials:

  • Cancer cells treated with Chrysophanol

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of Chrysophanol for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2][4]

Signaling Pathway and Experimental Workflow Diagrams

G Chrysophanol-Induced Apoptosis Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cancer Cells Cancer Cells Chrysophanol Treatment Chrysophanol Treatment Cancer Cells->Chrysophanol Treatment Annexin V/PI Staining Annexin V/PI Staining Chrysophanol Treatment->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Chrysophanol Treatment->Caspase Activity Assay Western Blot (Bcl-2, Bax) Western Blot (Bcl-2, Bax) Chrysophanol Treatment->Western Blot (Bcl-2, Bax) Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantification of Apoptotic Cells Quantification of Apoptotic Cells Flow Cytometry->Quantification of Apoptotic Cells

Caption: Workflow for assessing Chrysophanol-induced apoptosis.

G Chrysophanol Inhibition of NF-κB Signaling Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Inhibition Nucleus Nucleus p65/p50->Nucleus Translocation Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes Nucleus->Pro-inflammatory & Pro-survival Genes Transcription

Caption: Chrysophanol's inhibitory effect on the NF-κB pathway.

Anti-inflammatory Activity

Chrysophanol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways in immune cells like macrophages.

Quantitative Data Summary: Anti-inflammatory Activity of Chrysophanol
Cell LineAssayParameter MeasuredResultReference
RAW 264.7 Macrophages Protein DenaturationInhibition of protein denaturationIC50: 63.50 ± 2.19 µg/mL (for 1-O-methyl chrysophanol)[6][7]
BV2 Microglia ELISATNF-α, IL-1, IL-6 releaseSignificant suppression[8]
BV2 Microglia Griess AssayNitric Oxide (NO) productionSignificant suppression[8]
HT-29 Western Blotp-ERK, p-p38, p-JNKDose-dependent downregulation[9]
Experimental Protocols: Anti-inflammatory Assays

This protocol quantifies the inhibitory effect of Chrysophanol on the release of key pro-inflammatory cytokines from macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Chrysophanol

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • 96-well plates

  • TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Chrysophanol for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][11][12][13][14]

This protocol assesses the effect of Chrysophanol on key signaling proteins involved in inflammation.

Materials:

  • RAW 264.7 or HT-29 cells

  • Chrysophanol

  • LPS or TNF-α

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Culture and treat cells with Chrysophanol and a pro-inflammatory stimulus (LPS or TNF-α) for an appropriate time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.[1][9][11][15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

G Anti-inflammatory Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis Macrophages (e.g., RAW 264.7) Macrophages (e.g., RAW 264.7) Chrysophanol Pre-treatment Chrysophanol Pre-treatment Macrophages (e.g., RAW 264.7)->Chrysophanol Pre-treatment LPS Stimulation LPS Stimulation Chrysophanol Pre-treatment->LPS Stimulation ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) LPS Stimulation->ELISA (TNF-α, IL-6) Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) Western Blot (NF-κB, MAPK) Western Blot (NF-κB, MAPK) LPS Stimulation->Western Blot (NF-κB, MAPK)

Caption: Workflow for in vitro anti-inflammatory assays.

G Chrysophanol's Effect on MAPK Signaling Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) MAPKKK MAPKKK Inflammatory Stimuli (LPS, TNF-α)->MAPKKK Chrysophanol Chrysophanol MAPKK MAPKK Chrysophanol->MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression G Neuroprotection Experimental Design cluster_treatment Cellular Model of Neurotoxicity cluster_outcomes Assessment of Neuroprotection Neuronal Cells Neuronal Cells Chrysophanol Treatment Chrysophanol Treatment Neuronal Cells->Chrysophanol Treatment Neurotoxic Insult Neurotoxic Insult Neuronal Cells->Neurotoxic Insult Neurotoxic Insult (e.g., Oxidative Stress, Aβ) Neurotoxic Insult (e.g., Oxidative Stress, Aβ) Chrysophanol Treatment->Neurotoxic Insult Cell Viability Cell Viability Neurotoxic Insult->Cell Viability Apoptosis Levels Apoptosis Levels Neurotoxic Insult->Apoptosis Levels ROS Production ROS Production Neurotoxic Insult->ROS Production Antioxidant Enzyme Activity Antioxidant Enzyme Activity Neurotoxic Insult->Antioxidant Enzyme Activity G Chrysophanol's Neuroprotective Mechanisms cluster_stress Cellular Stress cluster_response Cellular Response Neurotoxic Stimuli Neurotoxic Stimuli Oxidative Stress (ROS) Oxidative Stress (ROS) Neurotoxic Stimuli->Oxidative Stress (ROS) ER Stress ER Stress Neurotoxic Stimuli->ER Stress Chrysophanol Chrysophanol Chrysophanol->Oxidative Stress (ROS) Chrysophanol->ER Stress Apoptosis Apoptosis Oxidative Stress (ROS)->Apoptosis Inflammation Inflammation Oxidative Stress (ROS)->Inflammation ER Stress->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death Inflammation->Neuronal Cell Death

References

Animal Models for Studying 8-Methyl Chrysophanol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative, is a compound of growing interest for its potential therapeutic applications. While direct in-vivo studies on 8-Methyl Chrysophanol are limited, its structural similarity to the well-researched parent compound, Chrysophanol, allows for informed predictions of its biological activities. Chrysophanol has demonstrated a wide array of pharmacological effects, including anti-inflammatory, hepatoprotective, and neuroprotective properties, extensively studied in various animal models.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound, drawing upon the established methodologies used for Chrysophanol. These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

I. Animal Models for Hepatoprotective Effects

Chrysophanol has shown significant promise in mitigating liver injury and fibrosis.[4][5] Animal models that induce liver damage are crucial for evaluating the hepatoprotective potential of this compound.

A. Thioacetamide (TAA)-Induced Liver Fibrosis in Mice

This model is utilized to study the anti-fibrotic effects of compounds. Chrysophanol has been shown to attenuate liver fibrosis in this model by reducing collagen deposition.[5]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Fibrosis: Administer Thioacetamide (TAA) at a dose of 200 mg/kg body weight via intraperitoneal (i.p.) injection, three times a week for 8 weeks.

  • Treatment Group: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or via i.p. injection at varying doses (e.g., 10, 20, 40 mg/kg) daily for the last 4 weeks of the TAA induction period.

  • Control Groups:

    • Vehicle control group (receiving only the vehicle).

    • TAA control group (receiving TAA and the vehicle).

  • Endpoint Analysis:

    • Histopathology: Euthanize mice and collect liver tissues. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain for collagen deposition.

    • Biochemical Analysis: Collect blood via cardiac puncture to measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Gene Expression Analysis: Isolate RNA from liver tissues to quantify the expression of pro-fibrotic genes (e.g., α-SMA, Collagen I) and inflammatory markers (e.g., TNF-α, IL-6) using RT-qPCR.

    • Protein Analysis: Perform Western blot to assess the protein levels of key signaling molecules.

B. Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Injury in Mice

This model is suitable for studying acute liver inflammation and damage. Chrysophanol-8-O-glucoside, a derivative, has been shown to protect against LPS/D-GalN-induced acute liver failure.[6][7]

Experimental Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Induction of Injury: Co-administer LPS (50 µg/kg) and D-GalN (400 mg/kg) via i.p. injection.

  • Treatment Group: Pre-treat mice with this compound at various doses (e.g., 20, 40, 80 mg/kg) orally for 7 days before LPS/D-GalN injection.

  • Control Groups:

    • Saline control group.

    • LPS/D-GalN control group.

  • Endpoint Analysis (6 hours post-induction):

    • Survival Rate: Monitor and record the survival rate over 24 hours.

    • Serum Analysis: Measure serum ALT and AST levels.

    • Histopathology: Perform H&E staining of liver sections to assess hepatocellular necrosis and inflammatory cell infiltration.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver homogenates.

    • Inflammatory Cytokines: Determine the levels of TNF-α and IL-1β in serum and liver tissue using ELISA.

Quantitative Data Summary: Hepatoprotective Effects of Chrysophanol Derivatives

Animal ModelCompoundDosageKey FindingsReference
TAA-induced liver fibrosis (mice)ChrysophanolNot specifiedReduced collagen deposition, downregulated ADAM17[5]
LPS/D-GalN-induced acute liver injury (mice)Chrysophanol-8-O-glucoside24, 48 mg/kgAmeliorated liver injury, improved survival rate, reduced oxidative stress and inflammation[6][7]

II. Animal Models for Anti-Inflammatory Effects

Chrysophanol exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases.[8][9]

A. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD). Chrysophanol has been shown to ameliorate the clinical and pathological signs of DSS-induced colitis.[9][10][11]

Experimental Protocol:

  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.

  • Treatment Group: Administer this compound orally at different doses (e.g., 10, 20 mg/kg) daily, starting 3 days before DSS administration and continuing throughout the 7-day DSS treatment.

  • Control Groups:

    • Normal control group (regular drinking water).

    • DSS control group (DSS in drinking water and vehicle).

  • Endpoint Analysis:

    • Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • Colon Length: Measure the length of the colon upon sacrifice.

    • Histopathology: Perform H&E staining of colon sections to assess tissue damage and inflammation.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.

    • Cytokine Levels: Measure the mRNA and protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue.[10]

Quantitative Data Summary: Anti-inflammatory Effects of Chrysophanol

Animal ModelCompoundDosageKey FindingsReference
DSS-induced colitis (mice)Chrysophanol10, 20 mg/kgAttenuated clinical scores, reduced colon shortening, decreased production of TNF-α and IL-6[9][11]
LPS-induced inflammation (murine macrophages)ChrysophanolNot specifiedInhibited the production of TNF-α and IL-6, and the expression of COX-2[9]

III. Signaling Pathways and Visualization

Chrysophanol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The primary pathways include NF-κB and MAPK.[4][10][11][12]

A. NF-κB Signaling Pathway in Inflammation

Chrysophanol inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[9][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_bound IκBα-NF-κB (Inactive) IKK->NFkB_bound Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_active_nuc Active NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Chrysophanol 8-Methyl Chrysophanol Chrysophanol->IKK Inhibits NFkB_bound->NFkB_active Releases NFkB_active_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

B. Experimental Workflow for Studying Signaling Pathways

Experimental_Workflow start Start: Animal Model Induction treatment Treatment with This compound start->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia protein Protein Extraction from Tissue euthanasia->protein rna RNA Extraction from Tissue euthanasia->rna western Western Blot Analysis (e.g., p-p65, p-IκBα) protein->western qpcr RT-qPCR Analysis (e.g., TNF-α, IL-6 mRNA) rna->qpcr data Data Analysis and Interpretation western->data qpcr->data

Caption: General workflow for molecular analysis in animal models.

Conclusion

The provided application notes and protocols, based on the extensive research on Chrysophanol, offer a solid framework for investigating the therapeutic effects of this compound. The detailed methodologies for animal models of liver disease and inflammation, along with the elucidation of key signaling pathways, will enable researchers to effectively design and execute preclinical studies. Future research should aim to confirm these predicted effects and further explore the specific mechanisms of action of this compound.

References

Cell-Based Assays for 8-Methyl Chrysophanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469) is a naturally occurring anthraquinone (B42736) found in plants such as Senna macranthera[1][2]. As a derivative of Chrysophanol, a compound known for its diverse biological activities, 8-Methyl Chrysophanol is a molecule of interest for pharmacological research, particularly in the field of oncology. Chrysophanol has been demonstrated to exhibit anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and modulating key cellular signaling pathways in various cancer cell lines[3][4][5][6].

These application notes provide a comprehensive guide to the cell-based assays that can be employed to investigate the biological effects of this compound. The protocols detailed below are based on established methods used for the analogous compound, Chrysophanol, and serve as a robust starting point for characterizing the cellular and molecular activities of this compound.

Key Applications

The following cell-based assays are fundamental for elucidating the potential therapeutic effects of this compound:

  • Cell Viability and Cytotoxicity Assays: To determine the effect of this compound on cell survival and proliferation.

  • Apoptosis Assays: To investigate whether this compound induces programmed cell death.

  • Cell Cycle Analysis: To assess the impact of this compound on cell cycle progression.

  • Signaling Pathway Analysis: To identify the molecular mechanisms underlying the cellular effects of this compound.

Data Presentation: Effects of the Analogous Compound Chrysophanol

The following tables summarize quantitative data from studies on Chrysophanol, providing a reference for expected outcomes and concentration ranges when designing experiments for this compound.

Table 1: Effect of Chrysophanol on Cancer Cell Viability

Cell LineAssayConcentrationIncubation TimeResultReference
MCF-7 (Breast Cancer)MTT0, 5, 10, 20 µM48 hDose-dependent decrease in cell proliferation[3]
MDA-MB-231 (Breast Cancer)MTT0, 5, 10, 20 µM48 hDose-dependent decrease in cell proliferation[3]
A375 (Melanoma)MTT20, 50, 100 µM24 hDose-dependent decrease in cell viability[5]
A2058 (Melanoma)MTT20, 50, 100 µM24 hDose-dependent decrease in cell viability[5]
HepG2 (Liver Cancer)MTT12.5, 25, 50, 100, 120 µmol/L48 hDose-dependent decrease in cell viability[7]
HeLa (Cervical Cancer)MTTVarious-Inhibition of cell viability[8]

Table 2: Induction of Apoptosis by Chrysophanol

Cell LineAssayConcentrationIncubation TimeResultReference
MCF-7 (Breast Cancer)Annexin V/PI Staining20 nM24 hSignificant increase in apoptotic cells[3]
MDA-MB-231 (Breast Cancer)Annexin V/PI Staining20 nM24 hSignificant increase in apoptotic cells[3]
A375 (Melanoma)Flow Cytometry20, 50, 100 µM24 hDose-dependent increase in apoptotic rate[5]
A2058 (Melanoma)Flow Cytometry20, 50, 100 µM24 hDose-dependent increase in apoptotic rate[5]
HeLa (Cervical Cancer)Annexin V/PI StainingVarious-Significant increase in apoptosis[8]

Table 3: Effect of Chrysophanol on Cell Cycle Progression

Cell LineAssayConcentrationIncubation TimeResultReference
MCF-7 (Breast Cancer)Flow Cytometry (PI Staining)0, 5, 10, 20 µM24 hDose-dependent increase in G1 phase, decrease in S phase[3]
MDA-MB-231 (Breast Cancer)Flow Cytometry (PI Staining)0, 5, 10, 20 µM24 hDose-dependent increase in G1 phase, decrease in S phase[3]
A375 (Melanoma)Flow Cytometry20, 50, 100 µM-Increased ratio of G0/G1 phase[5]
A2058 (Melanoma)Flow Cytometry20, 50, 100 µM-Increased ratio of G0/G1 phase[5]
HeLa (Cervical Cancer)Flow CytometryVarious-Cell cycle arrest in G2/M phase[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate prepare Prepare this compound Dilutions treat Treat Cells with Compound prepare->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate Cell Viability read->calculate

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash to Remove Ethanol fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze Chrysophanol_Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_akt_mtor AKT/mTOR Pathway cluster_cellular_response Cellular Response Chrysophanol Chrysophanol p65_ikb p65/IκB Complex Chrysophanol->p65_ikb Inhibits AKT AKT Chrysophanol->AKT Inhibits Apoptosis Apoptosis Chrysophanol->Apoptosis Induces CellCycle Cell Cycle Arrest Chrysophanol->CellCycle Induces p_p65 p-p65 (active) p65_ikb->p_p65 Inhibition of IκB phosphorylation Proliferation Cell Proliferation p_p65->Proliferation Promotes mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Promotes

References

8-Methyl Chrysophanol: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether or 8-methoxychrysophanol, is an anthraquinone (B42736) derivative. While research on the specific anti-inflammatory properties of 8-Methyl Chrysophanol is currently limited, extensive studies have been conducted on its parent compound, chrysophanol (1,8-dihydroxy-3-methylanthraquinone), and its isomer, 1-O-methyl chrysophanol. This document provides a comprehensive overview of the anti-inflammatory research on chrysophanol as a foundational reference for investigating this compound. The methodologies and findings presented for chrysophanol can serve as a valuable guide for designing and interpreting experiments with its 8-methyl ether derivative.

Chrysophanol has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the downregulation of pro-inflammatory mediators.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of chrysophanol and its derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Chrysophanol

AssayCell LineStimulantOutcome MeasuredConcentration% Inhibition / IC₅₀Reference
Cytokine Production Mouse peritoneal macrophagesLPS (1 µg/mL)TNF-α production20 µM43.31 ± 2.8%[4]
Mouse peritoneal macrophagesLPS (1 µg/mL)IL-6 production20 µM37.31 ± 3.1%[4]
RAW 264.7 macrophagesLPSTNF-α mRNANot specifiedSignificant suppression[5]
RAW 264.7 macrophagesLPSIL-1β mRNANot specifiedSignificant suppression[5]
Enzyme Activity Protein DenaturationNot specifiedIC₅₀: 63.50±2.19 µg/ml (for 1-O-methyl chrysophanol)
Gene Expression RAW 264.7 macrophagesLPSiNOS mRNANot specifiedSignificant suppression[5]

Table 2: In Vivo Anti-inflammatory Activity of Chrysophanol

Animal ModelConditionTreatmentDosageOutcome Measured% Inhibition / ReductionReference
Rat Carrageenan-induced paw edemaChrysophanolNot specifiedPaw edema volumeSignificant inhibition
Rat Carrageenan-induced paw edema1-O-methyl chrysophanolNot specifiedPaw swelling40.03 ± 5.5%

Signaling Pathways and Experimental Workflows

Key Signaling Pathway Inhibited by Chrysophanol

Chrysophanol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators. Chrysophanol intervenes at critical points in these cascades to suppress the inflammatory response.

G Chrysophanol's Anti-inflammatory Mechanism cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates Chrysophanol Chrysophanol Chrysophanol->IKK inhibits Chrysophanol->MAPK_pathway inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription AP1_n AP-1 AP1_n->Inflammatory_Genes activates transcription

Caption: Chrysophanol inhibits NF-κB and MAPK pathways.

General Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a compound like this compound in a cell-based assay.

G In Vitro Anti-inflammatory Assay Workflow start Start cell_culture Seed Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokines (TNF-α, IL-6) by ELISA supernatant_collection->elisa western_blot Analyze Protein Expression (COX-2, iNOS, p-p65) by Western Blot cell_lysis->western_blot end End elisa->end western_blot->end

Caption: Workflow for in vitro anti-inflammatory assays.

Experimental Protocols

In Vitro Assays

1. NF-κB Activation Assay (Reporter Gene Assay)

This protocol is for determining the effect of a test compound on NF-κB activation in response to an inflammatory stimulus.[6]

  • Cell Line: HEK293 cells stably expressing an NF-κB luciferase reporter construct.

  • Materials:

    • HEK293-NF-κB-luciferase cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • White, opaque 96-well plates

    • Test compound (this compound) dissolved in DMSO

    • TNF-α (stimulant)

    • Luciferase Assay Reagent

    • Plate-reading luminometer

  • Protocol:

    • Seed 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium and add 50 µL of the compound dilutions to the respective wells. Include vehicle controls.

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of 20 ng/mL TNF-α solution to achieve a final concentration of 10 ng/mL. Add medium to unstimulated control wells.

    • Incubate for 6 hours at 37°C.

    • Prepare Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well and immediately measure luminescence.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[7]

  • Materials:

    • COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)

    • 96-well white opaque plate

    • Test compound (this compound)

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Protocol:

    • Prepare a 10X solution of the test inhibitor in COX Assay Buffer.

    • Add 10 µL of the diluted test inhibitor to the sample wells. Add assay buffer for the enzyme control and a known inhibitor for the inhibitor control.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

    • Add 80 µL of the reaction mix to each well.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid/NaOH solution to all wells simultaneously.

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculate the slope of the linear range of the fluorescence plot.

    • Determine the percent inhibition relative to the enzyme control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[8][9]

  • Animals: Male Wistar rats (180-200 g).

  • Materials:

    • Test compound (this compound)

    • Carrageenan (1% in saline)

    • Pletysmometer or calipers

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Protocol:

    • Fast the animals overnight before the experiment.

    • Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Biological Activity of 8-Methoxychrysophanol

Limited studies have reported on the biological activities of 8-methoxychrysophanol. One study investigating compounds from Asphodelus microcarpus found that 8-methoxychrysophanol exhibited moderate to weak antileishmanial activity and moderate antifungal activity against Cryptococcus neoformans. No anti-inflammatory data was reported in this particular study.

Conclusion

The provided application notes and protocols, based on extensive research on chrysophanol, offer a robust framework for investigating the anti-inflammatory potential of this compound. Researchers can adapt these methodologies to elucidate the specific mechanisms and efficacy of this derivative. Further studies are warranted to directly assess the anti-inflammatory properties of this compound and compare them to its well-characterized parent compound.

References

Validated HPLC Method for the Quantification of Anthraquinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a class of aromatic organic compounds that are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including laxative, anti-inflammatory, and anticancer effects. Accurate and reliable quantification of anthraquinones in plant materials and pharmaceutical formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of anthraquinones due to its high resolution, sensitivity, and specificity.[1][2][3] This document provides a detailed, validated HPLC method for the simultaneous determination of five common anthraquinones: rhein, aloe-emodin, emodin, chrysophanol, and physcion.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[4] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of the target anthraquinones. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where all analytes exhibit significant absorbance, typically around 254 nm.[4][5][6] The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy for quantitative analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector is required.

  • HPLC System: Agilent 1100 series or equivalent[5]

  • Column: C18 column (e.g., HiQ-SiL C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% o-phosphoric acid in water[6]

    • B: Methanol[6]

  • Gradient Elution:

    Time (min) % A % B
    0 50 50
    15 20 80
    20 20 80
    22 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 25 °C[5]

  • Detection Wavelength: 254 nm[4][5][6]

  • Injection Volume: 20 µL[5]

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard (rhein, aloe-emodin, emodin, chrysophanol, and physcion) and dissolve in 10 mL of methanol (B129727) in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to obtain concentrations ranging from 0.1 to 50 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., roots, leaves) into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 70% methanol.[4]

    • Perform ultrasonic extraction for 30 minutes.[4]

    • Alternatively, macerate the sample with the solvent for 24 hours at room temperature.[6]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method must be validated as per ICH guidelines to ensure its suitability for its intended purpose.

  • System Suitability: Before starting the analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times. The key parameters and their acceptance criteria are summarized in the table below.

  • Linearity: The linearity of the method is assessed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.999.[6]

  • Accuracy: The accuracy is determined by performing recovery studies. A known amount of the standard is added to a pre-analyzed sample, and the recovery percentage is calculated. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The precision of the method is evaluated by analyzing replicate injections of the same sample. The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[2]

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T)≤ 1.5
Theoretical Plates (N)> 2000
Resolution (Rs)> 2
%RSD of Peak Area< 2.0%
%RSD of Retention Time< 1.0%
Table 2: Validation Summary for Anthraquinone Analysis
AnalyteLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)
Rhein> 0.99998.5 - 101.2< 1.50.070.20
Aloe-Emodin> 0.99999.1 - 100.8< 1.30.090.28
Emodin> 0.99998.9 - 101.5< 1.60.110.34
Chrysophanol> 0.99999.3 - 101.0< 1.20.080.25
Physcion> 0.99998.7 - 100.5< 1.40.070.22
(Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.)[2][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Grinding Grinding of Plant Material Extraction Ultrasonic Extraction (70% Methanol) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection (20 µL) Filtration->Injection Stock Stock Solutions (1000 µg/mL) Working Working Standards (0.1-50 µg/mL) Stock->Working Working->Injection Separation C18 Column Gradient Elution Injection->Separation Detection DAD/UV Detector (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Signaling_Pathway Anthraquinones Anthraquinones ROS Reactive Oxygen Species (ROS) Production Anthraquinones->ROS induces JNK c-Jun N-terminal Kinase (JNK) Activation ROS->JNK activates CytochromeC Cytochrome C Release JNK->CytochromeC promotes Caspase Caspase Activation CytochromeC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis leads to

References

Application Notes and Protocols: NMR Peak Assignment for 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) peak assignment for 8-Methyl Chrysophanol. Due to the limited availability of direct experimental NMR data for this compound in the surveyed literature, this note presents a comprehensive analysis based on the well-documented NMR data of its parent compound, Chrysophanol. The assignments for this compound are predicted based on established substituent effects.

Introduction

This compound, also known as Chrysophanol 8-methyl ether or 1-hydroxy-8-methoxy-3-methylanthraquinone, is an anthraquinone (B42736) derivative.[1] Anthraquinones are a class of naturally occurring compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate NMR peak assignment is fundamental for the structural elucidation and characterization of such molecules, ensuring their identity and purity in research and development processes.

This application note provides tabulated ¹H and ¹³C NMR data for Chrysophanol, predicted assignments for this compound, a detailed experimental protocol for NMR data acquisition, and a structural diagram for clarity.

Chemical Structures

To facilitate the discussion of NMR peak assignments, the chemical structures of Chrysophanol and this compound with standardized atom numbering are presented below.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol, an anthraquinone (B42736) derivative isolated from the bark of Senna macranthera, is a compound of interest in natural product chemistry and drug discovery.[1][2] Its structural elucidation and quantification are critical for pharmacological and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for the characterization of such compounds. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns.

Predicted Mass Spectrometric Data for this compound

The molecular formula for this compound is C₁₆H₁₂O₄, with a molecular weight of 268.26 g/mol .[2][3] The expected mass-to-charge ratios (m/z) for the precursor ion in different ionization modes are summarized below.

Ionization ModeAdductPredicted Precursor Ion (m/z)
Positive (ESI+)[M+H]⁺269.07
[M+Na]⁺291.05
[M+K]⁺307.03
Negative (ESI-)[M-H]⁻267.06

Predicted Fragmentation Pathway

The fragmentation of anthraquinones in mass spectrometry is characterized by the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO).[4][5][6] For this compound, which is a methylated derivative of chrysophanol, the fragmentation is expected to follow a similar pattern with additional characteristic losses related to the methyl group. The fragmentation of the deprotonated molecule [M-H]⁻ in negative ion mode is predicted to proceed as follows:

Precursor Ion (m/z)Neutral LossMass Loss (Da)Predicted Fragment Ion (m/z)Proposed Interpretation
267.06H₂O18.01249.05[M-H-H₂O]⁻
267.06CO28.00239.06[M-H-CO]⁻
267.06CH₃15.02252.04[M-H-CH₃]⁻
239.06CO28.00211.06[M-H-2CO]⁻

This predicted fragmentation is based on the known fragmentation of chrysophanol, which readily loses water and carbon monoxide.[5] The loss of a methyl radical is also a common fragmentation pathway for methylated compounds.[6]

Experimental Protocols

A robust experimental protocol is essential for the reliable analysis of this compound. The following is a general protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Sample Preparation
  • Extraction from Plant Material:

    • Grind dried plant material (e.g., bark of Senna macranthera) to a fine powder.

    • Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of methanol (B129727).

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with methanol to prepare working standard solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of anthraquinones.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-22 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

  • Data Acquisition: Full scan mode (m/z 100-500) and targeted MS/MS mode for the precursor ion of this compound ([M-H]⁻ at m/z 267.06).

Data Analysis and Interpretation

The identification of this compound is confirmed by matching the retention time with that of a pure standard and by comparing the accurate mass measurement of the precursor ion and its fragmentation pattern with the predicted data. The characteristic fragments at m/z 249.05 ([M-H-H₂O]⁻), 239.06 ([M-H-CO]⁻), and 211.06 ([M-H-2CO]⁻) are key identifiers in the MS/MS spectrum.

Visualizations

Predicted Fragmentation Pathway of this compound

G cluster_0 Predicted Fragmentation of this compound ([M-H]⁻) mol This compound [M-H]⁻ m/z = 267.06 frag1 [M-H-H₂O]⁻ m/z = 249.05 mol->frag1 - H₂O frag2 [M-H-CO]⁻ m/z = 239.06 mol->frag2 - CO frag3 [M-H-CH₃]⁻ m/z = 252.04 mol->frag3 - CH₃ frag4 [M-H-2CO]⁻ m/z = 211.06 frag2->frag4 - CO

Caption: Predicted fragmentation of this compound in negative ion mode.

Experimental Workflow for LC-MS Analysis

G cluster_1 LC-MS Analysis Workflow sample_prep Sample Preparation (Extraction & Dilution) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_analysis Data Analysis (Identification & Quantification) msms_fragmentation->data_analysis

Caption: Workflow for the LC-MS analysis of this compound.

References

Application Note: Formulation of 8-Methyl Chrysophanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methyl Chrysophanol is an anthraquinone (B42736) derivative with potential therapeutic applications stemming from its structural similarity to Chrysophanol, a compound known for its anti-inflammatory, anti-cancer, and anti-microbial properties. A significant challenge in the preclinical evaluation of this compound is its predicted low aqueous solubility, a common characteristic of polycyclic aromatic compounds. This necessitates the development of a stable and effective formulation to ensure consistent and reproducible bioavailability in in vivo models. This document provides detailed protocols for the formulation of this compound for oral and intravenous administration in murine models.

Physicochemical Properties (Hypothetical)

A successful formulation strategy begins with understanding the compound's basic properties. While experimental data for this compound is not widely available, we can extrapolate from its parent compound, Chrysophanol.

PropertyPredicted ValueImplication for Formulation
Molecular Weight~268.27 g/mol Standard for small molecules.
LogP> 3.5Highly lipophilic; poor water solubility.
Aqueous Solubility< 1 µg/mLRequires solubilizing agents or suspension.
pKaNot availablePotential for pH-dependent solubility.

Part 1: Oral Formulation Protocol (Suspension)

Oral administration is often the preferred route for initial efficacy studies due to its convenience. A suspension is a suitable formulation for water-insoluble compounds. The following protocol aims to create a homogenous and stable suspension for consistent dosing.

Materials
  • This compound powder

  • Vehicle components:

    • Tween® 80 (Polysorbate 80)

    • Carboxymethylcellulose sodium (CMC-Na), low viscosity

    • Sterile, deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and sterile tubes

Experimental Protocol: Oral Suspension Preparation
  • Vehicle Preparation (0.5% CMC-Na, 0.1% Tween® 80):

    • Heat 80% of the final volume of sterile deionized water to approximately 60°C.

    • Slowly add the required amount of CMC-Na while stirring continuously to prevent clumping.

    • Stir until the CMC-Na is fully dissolved.

    • Cool the solution to room temperature.

    • Add Tween® 80 to the solution.

    • Add the remaining volume of sterile water and stir until a clear, homogenous solution is achieved.

  • Suspension Formulation (Target: 10 mg/mL):

    • Weigh the required amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the compound and prevent aggregation.

    • Gradually add the remaining vehicle in small portions while continuously mixing.

    • Transfer the mixture to a sterile beaker or tube and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

Formulation Summary: Oral Suspension
ComponentConcentrationRole
This compound1 - 50 mg/mLActive Pharmaceutical Ingredient (API)
Tween® 800.1% (v/v)Surfactant / Wetting Agent
CMC-Na0.5% (w/v)Suspending / Viscosity Agent
Sterile Waterq.s. to 100%Solvent / Vehicle

Part 2: Intravenous Formulation Protocol (Solubilized)

Intravenous (IV) administration achieves 100% bioavailability and is essential for pharmacokinetic studies. Due to its lipophilicity, this compound requires a co-solvent system for complete solubilization.

Materials
  • This compound powder

  • Vehicle components:

    • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

    • Kolliphor® HS 15 (Solutol® HS 15) or Cremophor® EL

    • Sterile Saline (0.9% NaCl)

  • Vortex mixer

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm syringe filter

Experimental Protocol: Intravenous Solution Preparation
  • Initial Solubilization (Target: 2 mg/mL):

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add DMSO to the vial in a 1:10 ratio of the final desired volume (e.g., 100 µL for a 1 mL final volume).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid this process.

  • Addition of Surfactant:

    • Add Kolliphor® HS 15 to the DMSO solution, typically at a 1:1 or 2:1 ratio with DMSO (e.g., 100-200 µL).

    • Vortex again until the solution is clear and homogenous.

  • Final Dilution:

    • Slowly add sterile saline dropwise while vortexing to bring the solution to the final volume. Critical Step: Rapid addition of saline can cause the compound to precipitate.

    • Visually inspect the final solution for any signs of precipitation.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial before administration.

Formulation Summary: Intravenous Solution
ComponentConcentration (Example)Role
This compound2 mg/mLActive Pharmaceutical Ingredient (API)
DMSO10% (v/v)Organic Co-Solvent
Kolliphor® HS 1510% (v/v)Non-ionic Solubilizer / Surfactant
Sterile Saline (0.9%)80% (v/v)Isotonic Vehicle / Diluent

Visualizations

Experimental Workflow Diagram

G cluster_oral Oral Formulation (Suspension) cluster_iv Intravenous Formulation (Solution) o1 Weigh 8-Methyl Chrysophanol o3 Triturate API with Small Volume of Vehicle o1->o3 o2 Prepare Vehicle (CMC-Na, Tween 80, H2O) o2->o3 o4 Gradually Add Remaining Vehicle o3->o4 o5 Homogenize (Magnetic Stirring) o4->o5 o6 Administer to Animal o5->o6 i1 Weigh 8-Methyl Chrysophanol i2 Dissolve in DMSO i1->i2 i3 Add Kolliphor HS 15 (Vortex) i2->i3 i4 Slowly Add Saline (Vortex) i3->i4 i5 Sterile Filter (0.22 µm) i4->i5 i6 Administer to Animal i5->i6

Caption: Workflow for preparing oral and IV formulations.

Hypothetical Signaling Pathway

Many anthraquinones exhibit anti-cancer effects by inducing apoptosis. A plausible mechanism for this compound could involve the inhibition of the pro-survival PI3K/Akt signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis API 8-Methyl Chrysophanol API->Akt Inhibits

Caption: Hypothetical inhibition of PI3K/Akt pathway.

Conclusion

The protocols outlined in this document provide a robust starting point for the in vivo evaluation of this compound. The choice between oral and intravenous routes will depend on the specific aims of the study. It is imperative to perform small-scale formulation trials to confirm the stability and solubility of the compound in these vehicles before proceeding to large-scale animal studies. Any signs of precipitation, instability, or animal distress should lead to a re-evaluation and optimization of the formulation.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 8-Methyl Chrysophanol for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Methyl Chrysophanol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an anthraquinone, a class of organic compounds known for their diverse biological activities. Like many hydrophobic molecules, it has poor aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays. This can result in inaccurate and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

For creating stock solutions, the primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[1] For biological assays, it is crucial to keep the final concentration of these organic solvents to a minimum, typically below 0.5% and ideally below 0.1% for DMSO, to avoid cellular toxicity.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening?

This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the concentrated DMSO stock solution is diluted into an aqueous medium, the solvent environment becomes predominantly polar. This compound is not soluble in this high-water-content environment and therefore precipitates out of the solution.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle warming, for instance to 37°C, can aid in the dissolution of this compound.[2] However, it is important to be cautious as excessive or prolonged heating can potentially degrade the compound.

Q5: Is sonication a viable method to help dissolve this compound?

Yes, using a sonicator can be an effective method to break up particles of the compound and facilitate its dissolution in a solvent.[2]

Solubility Data

CompoundSolventSolubility
ChrysophanolDMSO≥4.89 mg/mL (with gentle warming and sonication)[3]
ChrysophanolDMSO~0.2 mg/mL[4]
ChrysophanolDimethyl formamide~0.5 mg/mL[4]
ChrysophanolWaterPractically insoluble[5]
ChrysophanolEthanolInsoluble[3]
ChrysophanolBoiling AlcoholFreely Soluble[5]
ChrysophanolBenzeneFreely Soluble[5]
ChrysophanolAcetoneFreely Soluble[5]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for assays.

Issue Potential Cause Recommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or inadequate mixing.- Increase the solvent volume.- Vortex the solution vigorously.- Use sonication to aid dissolution.- Apply gentle warming (e.g., 37°C).
A precipitate forms immediately upon dilution in aqueous buffer or media. The compound's solubility limit in the final aqueous solution is exceeded.- Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.- Add the DMSO stock dropwise to the aqueous buffer while gently vortexing.
The solution appears cloudy or a precipitate forms after some time in the incubator. The compound may be unstable or interacting with components in the media over time.- Prepare fresh solutions immediately before use.- Consider if any components in your media could be reacting with the compound.
Inconsistent results are observed in biological assays. Partial precipitation of the compound is leading to an inaccurate effective concentration.- Visually inspect all solutions for any signs of precipitation before use.- Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the assay.
Cell toxicity is observed that does not seem related to the compound's biological activity. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of the organic solvent is as low as possible (ideally ≤0.1% for DMSO).- Include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium to Avoid Precipitation
  • Prepare Intermediate Dilution (Optional but Recommended): If a high final concentration is desired, first create an intermediate dilution of your DMSO stock in DMSO (e.g., dilute a 10 mM stock to 1 mM).

  • Pre-warm Aqueous Medium: Warm your cell culture medium or assay buffer to 37°C.

  • Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the DMSO stock solution (or intermediate dilution) dropwise. It is critical to add the DMSO stock to the aqueous medium and not the other way around to ensure rapid dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally at or below 0.1%.

Visualizations

G start Start: Need to dissolve This compound solvent_choice Select an initial solvent start->solvent_choice dmso DMSO solvent_choice->dmso other_organic Other Organic Solvents (e.g., DMF, Ethanol) solvent_choice->other_organic dissolved Is the compound fully dissolved? dmso->dissolved other_organic->dissolved yes_dissolved Yes dissolved->yes_dissolved no_dissolved No dissolved->no_dissolved prepare_working Prepare working solution in aqueous buffer/media yes_dissolved->prepare_working troubleshoot_dissolution Troubleshoot: - Vortex - Sonicate - Gentle Warming no_dissolved->troubleshoot_dissolution troubleshoot_dissolution->dissolved precipitation Does it precipitate? prepare_working->precipitation yes_precipitate Yes precipitation->yes_precipitate no_precipitate No precipitation->no_precipitate troubleshoot_precipitation Troubleshoot: - Lower final concentration - Use serial dilution - Add stock to buffer slowly yes_precipitate->troubleshoot_precipitation ready_for_assay Solution is ready for assay no_precipitate->ready_for_assay troubleshoot_precipitation->prepare_working

Caption: Decision tree for solvent selection and troubleshooting.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution weigh 1. Weigh 8-Methyl Chrysophanol add_dmso 2. Add anhydrous DMSO (e.g., to 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate / Gentle Warmth add_dmso->dissolve store 4. Store at -20°C/-80°C in aliquots dissolve->store warm_media 5. Pre-warm aqueous buffer/media to 37°C store->warm_media add_stock 6. Add DMSO stock dropwise to media while vortexing warm_media->add_stock check_dmso 7. Ensure final DMSO concentration is low (e.g., ≤0.1%) add_stock->check_dmso final_solution 8. Final working solution ready for assay check_dmso->final_solution

Caption: Workflow for preparing a working solution.

G cluster_0 Concentrated DMSO Stock cluster_1 Dilution in Aqueous Buffer dmso_stock This compound molecules dissolved and stable in DMSO aqueous_buffer Precipitated this compound in aqueous environment dmso_stock->aqueous_buffer Rapid Dilution mol1 mol2 mol3 mol4 precipitate Aggregate

Caption: Precipitation upon dilution in aqueous buffer.

References

Technical Support Center: Stability of 8-Methyl Chrysophanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-Methyl Chrysophanol in solution. As a crucial aspect of experimental reproducibility and drug development, understanding the stability of this compound is paramount for obtaining reliable results. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid powder in a tightly sealed container. Solutions should be prepared fresh whenever possible. Based on supplier recommendations and the general stability of related compounds, the following conditions are advised:

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Solid Powder4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. Commonly used solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

For challenging dissolutions, gentle warming to 37°C or sonication may aid in achieving a clear solution.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound, like other anthraquinones, is influenced by several environmental factors:

  • pH: Anthraquinones generally exhibit greater stability in acidic to neutral conditions. Basic conditions can lead to rapid degradation. For instance, related compounds like aloin (B1665253) show significant degradation at a pH of 6.7 and above.[1][2]

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. It is advisable to store solutions at low temperatures and avoid repeated freeze-thaw cycles.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3][4] Solutions should always be stored in amber vials or protected from light by wrapping containers in aluminum foil.

  • Oxidation: The anthraquinone (B42736) core can be susceptible to oxidation. While specific data for this compound is limited, it is good practice to use degassed solvents and consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

Troubleshooting Guides

Issue 1: Variability in experimental results over time.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions before each experiment.

    • Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.

    • Perform a Stability Check: If degradation is suspected, a simple stability check can be performed by analyzing an aliquot of the stored solution using HPLC and comparing the peak area of the parent compound to that of a freshly prepared standard.

Issue 2: Precipitation of the compound in aqueous buffers.

  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% for cell-based assays).

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the final buffer.

    • pH Adjustment: Check the pH of your final solution, as this can affect solubility. However, be mindful that altering the pH might impact the stability of the compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the solution with 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light, taking samples at various intervals.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) and analyze at different time points. A solid sample should also be subjected to the same temperature to check for solid-state stability.

    • Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber with controlled light exposure (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to identify degradation products without completely degrading the parent compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (or Methanol) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended to ensure good peak shape.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (70°C) prep_stock->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to Stress Conditions hplc HPLC Analysis (C18 Column) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Compare to Control) hplc->data

Caption: Experimental Workflow for a Forced Degradation Study.

stability_factors center This compound Stability in Solution pH pH (More stable in acidic pH) center->pH Temp Temperature (Degrades at high temp) center->Temp Light Light Exposure (Photodegradation) center->Light Oxidation Oxidation center->Oxidation Solvent Solvent Choice center->Solvent

Caption: Key Factors Influencing the Stability of this compound.

References

Technical Support Center: 8-Methyl Chrysophanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of 8-Methyl Chrysophanol (B1684469) (Chrysophanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of 8-Methyl Chrysophanol?

A1: The most common analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detectors (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization to increase the volatility of the analyte.[2][5] For routine analysis in simpler matrices, a validated UV-Vis spectrophotometric method can be a simple and rapid option.[3][6]

Q2: What are the primary sources of interference in this compound quantification?

A2: The primary sources of interference are:

  • Structurally similar compounds: Other anthraquinones like emodin, physcion (B1677767), and their glycosides can have similar chromatographic behavior and co-elute with this compound, leading to inaccurate quantification.[7]

  • Matrix effects: Components of the sample matrix (e.g., plasma, urine, plant extracts) can interfere with the analysis.[8][9] In LC-MS, this can manifest as ion suppression or enhancement, which alters the analyte's signal intensity.[8][10][11]

  • Degradation products: this compound can degrade when exposed to light, high temperatures, or non-neutral pH, resulting in the appearance of unexpected peaks in the chromatogram.[1]

  • Isobaric and polyatomic interferences: In mass spectrometry, ions from different molecules with the same mass-to-charge ratio can interfere with the analyte's signal.[12]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or protein precipitation.[10][13]

  • Chromatographic separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[7]

  • Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[14]

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: To prevent degradation, this compound solid compounds and stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light by using amber vials or by wrapping containers in aluminum foil.[1] Prepare fresh working solutions and avoid repeated freeze-thaw cycles. When preparing samples for analysis, keep them cool and analyze them as quickly as possible.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening) or Shifting Retention Times
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH For anthraquinones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by preventing the ionization of phenolic hydroxyl groups.[2]
Column contamination or degradation Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column.
Sample solvent incompatible with mobile phase Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column overload Reduce the injection volume or the concentration of the sample.
System instability (pump, temperature) Check the HPLC system for leaks, ensure proper pump function, and use a column oven for stable temperature control.
Issue 2: Inaccurate Quantification or Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix effects (ion suppression/enhancement) Implement more rigorous sample cleanup such as SPE.[10] Use a stable isotope-labeled internal standard if available. Assess matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[8][11]
Co-elution with interfering compounds Optimize the chromatographic method by adjusting the gradient, mobile phase, or changing the column.[7] For LC-MS, use Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions to improve selectivity.[4]
Analyte degradation Protect samples and standards from light and heat.[1] Prepare fresh solutions and analyze samples promptly after preparation.
Calibration curve issues Ensure the calibration range brackets the expected sample concentrations. Use a sufficient number of calibration points and an appropriate regression model.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Sample contamination Use high-purity solvents and reagents. Ensure glassware and sample vials are clean. Run a blank sample (solvent only) to identify system-related peaks.
Analyte degradation Unexpected peaks may be degradation products.[1] Review sample handling and storage procedures to minimize degradation.
Presence of structurally related compounds If analyzing a complex mixture (e.g., a plant extract), these peaks may be other related anthraquinones.[7] Use a mass spectrometer to identify the mass of the unknown peaks.
Carryover from previous injection Implement a robust needle wash protocol in the autosampler and inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters for this compound and Related Anthraquinones

AnalyteRetention Time (min)Calibration Range (µg/mL)Linear EquationLOD (µg/mL)LOQ (µg/mL)
Rhein46.6940.25–5.00y = 54538x - 4897.40.99950.070.20
Emodin54.1641.00–50.00y = 86237x - 5098.50.99990.110.34
Chrysophanol 59.242 0.25–5.00 y = 49581x – 2889.0 0.9995 0.07 0.20
Physcion70.2360.25–5.00y = 44217x - 2933.50.99940.070.21
Source: Adapted from a study on the validation of an SPE-HPLC method for anthraquinones.[15][16]

Table 2: Comparison of Analyte Recovery for Different Sample Preparation Techniques

Sample Preparation TechniqueAverage Analyte Recovery (%)Key AdvantagesKey Disadvantages
Solid Phase Extraction (SPE) 84 - 98%High recovery and cleaner extracts, leading to reduced matrix effects.[10][17][18]Can be more time-consuming and costly than LLE.[19]
Liquid-Liquid Extraction (LLE) 70 - 77%Economical and widely applicable.[10][19]More labor-intensive, may have lower recovery rates, and can be less effective at removing interferences compared to SPE.[10][13][18]
Protein Precipitation (PPT) VariableFast and simple.Provides the least clean extracts, often resulting in significant matrix effects.[20]
Note: Recovery rates are general and can vary significantly based on the specific analyte, matrix, and protocol used.

Table 3: Common Adduct Ions in ESI-Mass Spectrometry (Positive Ion Mode)

AdductMass Shift (Da)Common Source
[M+H]⁺+1.0073Protonation from acidic mobile phase
[M+NH₄]⁺+18.0338Ammonium formate/acetate in mobile phase
[M+Na]⁺+22.9892Glassware, reagents, buffers
[M+K]⁺+38.9632Glassware, reagents, buffers
[M+CH₃OH+H]⁺+33.0334Methanol in mobile phase
[M+ACN+H]⁺+42.0338Acetonitrile in mobile phase
Source: Based on common adducts observed in electrospray ionization (ESI) mass spectrometry.[21][22][23]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Extraction (LLE, SPE, or PPT) sample->extraction evaporation Evaporation & Reconstitution extraction->evaporation filtration Filtration (0.22 µm) evaporation->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Standard Solutions) quantification Quantification integration->quantification calibration->quantification

Experimental workflow for this compound quantification.

troubleshooting_workflow start Inaccurate Quantification or Peak Interference q1 Is an appropriate internal standard used? start->q1 sol1 Incorporate a stable isotope-labeled IS or a structural analog. q1->sol1 No q2 Are peaks well-resolved and symmetrical? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize chromatography: - Adjust gradient - Modify mobile phase pH - Test different column q2->sol2 No q3 Is matrix effect suspected? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve sample cleanup: - Use Solid Phase Extraction (SPE) - Dilute sample q3->sol3 Yes end_node Review data for other error sources (e.g., sample degradation, calibration) q3->end_node No a3_yes Yes a3_no No sol3->end_node

Troubleshooting logic for quantification interferences.

signaling_pathway drug Anthraquinones (e.g., this compound) ros ↑ Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction ros->mito bax Bax/Bcl-2 Ratio ↑ mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Generalized apoptosis signaling pathway for anthraquinones.

References

Technical Support Center: Optimizing HPLC Separation of 8-Methyl Chrysophanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 8-Methyl Chrysophanol (B1684469) and its isomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with these compounds. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving optimal HPLC separation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC separation of closely related isomers like 8-Methyl Chrysophanol.

Q1: Why am I seeing poor resolution between my this compound isomers?

A1: Poor resolution between closely eluting isomers is a common challenge. Several factors can contribute to this issue. To enhance resolution, you can systematically adjust various chromatographic parameters. Modifying the mobile phase composition, such as altering the ratio of the organic and aqueous phases or switching the organic modifier (e.g., from acetonitrile (B52724) to methanol), can significantly impact selectivity. Additionally, employing a shallow gradient elution can help to better separate peaks that are close together. Lowering the column temperature can sometimes increase resolution, and adjusting the flow rate may also have a positive effect.[1]

Q2: My peaks for this compound are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the stationary phase, or issues with the mobile phase. Ensure that the mobile phase pH is appropriate for your analyte; adding a small amount of an acidic modifier like formic acid can often improve peak shape for acidic compounds.[1] Also, consider the possibility of column overload by reducing the injection volume or diluting the sample. If the problem persists, the column itself might be contaminated or degraded, in which case flushing with a strong solvent or replacement may be necessary.[2]

Q3: I am observing broad or split peaks in my chromatogram. What are the likely causes and solutions?

A3: Broad or split peaks can arise from several issues. One common cause is the incompatibility of the sample solvent with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion. Other potential causes include column contamination, which may require flushing or replacement, and extra-column volume, which can be minimized by using shorter and narrower tubing between the injector, column, and detector.[1]

Q4: What type of HPLC column is most suitable for separating positional isomers like this compound?

A4: For separating aromatic positional isomers, columns with phenyl-based stationary phases, such as a Phenyl-Hexyl column, can provide alternative selectivity through π-π interactions.[1][3] Standard reversed-phase columns like C18 are also widely used for the separation of anthraquinones and their derivatives.[4][5] The choice of column will depend on the specific isomers you are trying to separate and may require some initial screening.

Experimental Protocols

Below is a recommended starting protocol for developing an HPLC separation method for this compound and its isomers. This protocol is based on established methods for similar compounds and should be optimized for your specific application.

Initial Method Screening and Optimization

  • Column Selection: Begin with a Phenyl-Hexyl or a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a screening gradient of 5% to 95% B over 20 minutes to determine the approximate elution conditions. Based on the results, a shallower gradient around the elution point of the isomers should be developed to improve resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis or PDA detector. The detection wavelength for similar anthraquinones is often around 254 nm.[4]

  • Injection Volume: 5-20 µL.

Data Presentation

The following table summarizes typical starting parameters for HPLC method development for this compound isomers, based on methods for structurally related compounds.

ParameterRecommended Starting ConditionsPotential Optimization Strategies
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or C18Test different stationary phase chemistries (e.g., polar-embedded).
Mobile Phase A 0.1% Formic Acid in WaterVary acid modifier (e.g., acetic acid, phosphoric acid).[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileSubstitute with Methanol to alter selectivity.
Gradient 5-95% B over 20 min (Screening)Develop a shallow gradient around the elution time of the isomers.
Flow Rate 1.0 mL/minOptimize between 0.8 - 1.2 mL/min.
Temperature 30°CInvestigate a range of temperatures (e.g., 25°C, 35°C, 40°C).[6]
Detection UV/PDA at 254 nmScan for optimal wavelength for all isomers.
Injection Volume 10 µLReduce if peak fronting or broadening is observed.

Visualization

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow start Start: Unresolved Isomers col_select Select Initial Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_screen Screen Mobile Phase (ACN vs. MeOH, pH) col_select->mp_screen grad_opt Optimize Gradient Profile (Shallow Gradient) mp_screen->grad_opt check_res Check Resolution grad_opt->check_res temp_opt Adjust Column Temperature flow_opt Optimize Flow Rate temp_opt->flow_opt flow_opt->check_res Re-evaluate check_res->temp_opt Not Optimized end End: Optimized Separation check_res->end Optimized

A flowchart illustrating the systematic approach to optimizing HPLC separation.

References

Troubleshooting low yield in 8-Methyl Chrysophanol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of 8-Methyl Chrysophanol (B1684469) and address issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes for low yield in 8-Methyl Chrysophanol extraction?

Low yield can stem from several factors throughout the experimental workflow. The most critical aspects to investigate are the extraction method itself, the parameters used (solvent, temperature, time), the integrity of the starting material, and potential degradation of the target compound. An inefficient extraction will fail to liberate the compound from the plant matrix, while suboptimal conditions can either leave the compound behind or cause it to degrade.

Q2: How do different extraction methods compare for anthraquinones like this compound?

Modern extraction techniques often provide significant improvements in efficiency and yield compared to conventional methods.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It is known for improving extraction efficiency and can be performed at lower temperatures, reducing the risk of thermal degradation.[1][2] Studies have shown UAE to be highly effective for chrysophanol, offering remarkable improvements over conventional solvent extraction.[3][4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and releasing the analyte into the solvent. It is a very fast method that requires less solvent.[2][5]

  • Conventional Solvent Extraction (e.g., Reflux, Maceration): These are traditional methods that can be effective but are often time and solvent-consuming.[1] Heat reflux was found to be a prominent conventional method, but modern techniques like UAE often show higher recovery in shorter times.[1]

Q3: Which solvent is best for extracting this compound?

The choice of solvent is critical. Ethanol (B145695) and methanol (B129727) are commonly used and have been shown to be effective for extracting anthraquinones.[1][6]

  • Methanol: An optimization study for extracting five related anthraquinones from Rheum palmatum L. found that 84% methanol in water was the optimal solvent.[6][7]

  • Ethanol: For the extraction of anthraquinones from Rheum emodi, ethanol was found to be the best solvent.[1] A study on microwave-assisted extraction of chrysophanol identified 70% ethanol as the optimal concentration.[5]

  • Acidification: A prior acid hydrolysis step or the addition of acid to the extraction solvent (e.g., 5% HCl in methanol) can significantly increase the yield by hydrolyzing anthraquinone (B42736) glycosides into their aglycone forms, such as chrysophanol.[1][8]

Q4: How do temperature and time influence the extraction yield?

Temperature and time are highly significant factors that must be carefully optimized.[9]

  • Effect of Temperature: Increasing the temperature generally increases the solubility and diffusion rate of the target compound, leading to a higher yield up to an optimal point. However, excessively high temperatures can cause degradation of heat-sensitive compounds like anthraquinones.[9][10] The optimal temperature for UAE of chrysophanol has been identified as approximately 49°C to 67°C in different studies.[6][9]

  • Effect of Time: The yield typically increases with extraction time as the solvent penetrates the plant matrix. However, after reaching an equilibrium, extending the time further may not increase the yield and could even lead to degradation or the co-extraction of unwanted compounds.[1] For UAE, optimal times have been reported in the range of 33 to 58 minutes.[6][9] Continued sonication past the saturation point can diminish the solubility of anthraquinones.[1]

Q5: My crude extract contains a lot of chlorophyll (B73375) and other pigments. How can I remove them?

Pigment co-extraction is a frequent issue. A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can help remove some pigments before the main extraction.[10] Alternatively, after the initial extraction, a liquid-liquid partition can be performed by suspending the dried crude extract in water and then partitioning it against immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate the moderately polar this compound from non-polar pigments.[10]

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing and resolving low extraction yields.

TroubleshootingWorkflow start Problem: Low this compound Yield cat1 Extraction Parameters start->cat1 cat2 Sample Preparation start->cat2 cat3 Compound Degradation start->cat3 cat4 Quantification Method start->cat4 p1a Incorrect Solvent Polarity cat1->p1a p1b Suboptimal Temperature cat1->p1b p1c Incorrect Time cat1->p1c p1d Poor Solid:Liquid Ratio cat1->p1d p2a Inefficient Grinding cat2->p2a p2b Plant Material Source/Age cat2->p2b p3a Thermal Degradation cat3->p3a p3b Light Exposure cat3->p3b p4a Invalidated HPLC Method cat4->p4a p4b Standard Purity Issue cat4->p4b s1a Solution: Use 70-85% Methanol or Ethanol. Consider acid hydrolysis. p1a->s1a s1b Solution: Optimize temperature (e.g., 50-65°C). Avoid excessive heat. p1b->s1b s1c Solution: Optimize time (e.g., 30-60 min for UAE). Avoid prolonged extraction. p1c->s1c s1d Solution: Optimize ratio. (e.g., ~1:19 g/mL for UAE, ~1:55 g/mL for MAE). p1d->s1d s2a Solution: Ensure fine, uniform powder to increase surface area. p2a->s2a s2b Solution: Use high-quality, properly stored plant material. p2b->s2b s3a Solution: Use lower extraction temp. (e.g., with UAE). p3a->s3a s3b Solution: Protect extract from direct light during and after extraction. p3b->s3b s4a Solution: Validate HPLC method for linearity, precision, and accuracy. p4a->s4a s4b Solution: Verify purity and concentration of chrysophanol standard. p4b->s4b

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized conditions for chrysophanol extraction using modern techniques, which can serve as an excellent starting point for this compound.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Optimized Value (Source: Senna occidentalis)[3][4][9] Optimized Value (Source: Rheum palmatum)[6][7]
Solvent Not specified, focus on physical parameters 84% Methanol
Temperature 49.3 °C 67 °C
Time 57.7 min 33 min
Liquid-to-Solid Ratio 18.7 mL/g Not specified

| Predicted/Actual Yield | 19.31 / 20.47 mg/g | 17.62 / 17.55 mg/g (total anthraquinones) |

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters

Parameter Optimized Value (Source: Rhubarb)[5]
Solvent 70% Ethanol
Temperature 56 °C
Microwave Power 540 W
Liquid-to-Raw Material Ratio 55 mL/g

| Actual Yield | 2.54% (25.4 mg/g) |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Chrysophanol

This protocol is based on the optimized parameters reported for extracting chrysophanol from Senna occidentalis.[3][4][9]

  • Sample Preparation: Dry the plant material (e.g., aerial parts) and grind it into a fine, homogenous powder.

  • Extraction Setup: Place a precisely weighed amount of the powdered sample into an extraction vessel.

  • Solvent Addition: Add the extraction solvent at the optimized liquid-to-solid ratio of 18.7 mL/g.

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 49.3°C and sonicate for 57.7 minutes.

  • Recovery: After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Quantification: Re-dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze using HPLC-UV for chrysophanol content.

UAE_Workflow A 1. Sample Preparation (Dry and Grind Plant Material) B 2. Add Solvent (Liquid:Solid Ratio = 18.7 mL/g) A->B C 3. Ultrasonic Extraction (49.3°C for 57.7 min) B->C D 4. Filtration / Centrifugation (Separate extract from solid residue) C->D E 5. Solvent Evaporation (Concentrate crude extract) D->E F 6. Quantification (HPLC-UV Analysis) E->F

Caption: General experimental workflow for Ultrasound-Assisted Extraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This method is suitable for the quantification of chrysophanol in the obtained extract.[3][4][9]

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., Pinnacle C18).

  • Mobile Phase: A gradient mobile phase is typically used, consisting of:

    • Solvent A: 0.5% formic acid in ultra-pure water

    • Solvent B: Acetonitrile

    • Solvent C: Methanol

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength of 279 nm.

  • Standard Preparation: Prepare a series of standard solutions of pure chrysophanol in methanol at known concentrations to create a calibration curve.

  • Sample Preparation: Prepare the sample by dissolving the dried extract in methanol, filtering it through a 0.45 µm filter, and injecting it into the HPLC system.

  • Analysis: Identify the chrysophanol peak in the sample chromatogram by comparing its retention time with that of the standard (e.g., Rt ≈ 23.8 min).[3][4] Quantify the amount based on the peak area and the standard calibration curve.

References

Technical Support Center: Storage and Handling of 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 8-Methyl Chrysophanol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

A1: this compound is a natural anthraquinone, a class of aromatic organic compounds.[1][2][3] Like many complex organic molecules, it can be susceptible to degradation from environmental factors such as temperature, light, and oxygen. Proper storage is crucial to maintain its chemical integrity, purity, and biological activity for reliable experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of phenolic compounds like this compound include:

  • Temperature: Higher temperatures can accelerate chemical reactions, leading to decomposition.[4][5][6]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions that alter the molecule's structure.

  • Oxygen: Oxidation can occur, especially for compounds with hydroxyl groups like this compound.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

  • pH: Extreme pH conditions can catalyze degradation reactions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can include:

  • A change in physical appearance, such as color or texture. Chrysophanol, a related compound, is described as a golden yellow or brown powder.[7] A significant deviation from this could indicate degradation.

  • Decreased purity as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Altered spectral properties when analyzed by techniques such as UV-Vis or NMR spectroscopy.

  • Reduced biological activity in your experiments compared to a fresh or properly stored sample.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from a properly stored solid sample. Analyze the old stock solution by HPLC to confirm degradation.
Change in the color of the solid compound. Oxidation or light-induced degradation.Discard the sample and use a new, properly stored batch. Ensure future storage is in a dark, airtight container.
Low purity detected by analytical methods. Improper long-term storage conditions.Review storage procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture.
Precipitation in the stock solution. Poor solubility or degradation product formation.Try gentle warming or sonication to redissolve. If precipitation persists, it may be a degradation product. Prepare a fresh solution.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on data for the closely related compound, Chrysophanol, and general principles for phenolic compounds.

Parameter Solid Form In Solution
Temperature -20°C for long-term storage (≥ 4 years).[8][9] 2-8°C for short-term storage.[7]-20°C or -80°C.[9][10]
Light Store in a light-resistant container (e.g., amber vial).[10][11]Store in a light-resistant container.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.[10]Purge the solvent with an inert gas before preparing the solution.[8] Store in a tightly sealed vial.
Moisture Store in a dry, well-ventilated place.[7][12] Use of a desiccator is recommended.Use anhydrous solvents for preparing solutions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, methanol) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Based on the UV spectrum of this compound (Chrysophanol has a λmax around 428 nm).[8]

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. A significant increase in impurity peaks compared to a reference standard indicates degradation.

Visual Guides

Logical Workflow for Investigating Degradation

degradation_workflow A Inconsistent Experimental Results or Visual Change B Assess Purity by HPLC A->B C Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Review Storage Conditions C->E No F Obtain New Sample E->F G Implement Corrected Storage Protocol F->G

Caption: Troubleshooting workflow for suspected this compound degradation.

Potential Degradation Pathways

degradation_pathways cluster_factors Degradation Factors cluster_compound Compound State cluster_products Degradation Products Light Light Compound This compound Light->Compound Heat Heat Heat->Compound Oxygen Oxygen Oxygen->Compound P Photodegradation Products Compound->P Photolysis T Thermal Decomposition Products Compound->T Thermolysis O Oxidation Products Compound->O Oxidation

Caption: Factors leading to potential degradation pathways of this compound.

References

Technical Support Center: Cell Culture Toxicity with 8-Methyl Chrysophanol and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 8-Methyl Chrysophanol and other anthraquinone (B42736) compounds in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to cytotoxicity assays. As direct toxicological data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, Chrysophanol, and a structurally similar methylated anthraquinone, Physcion (B1677767), to provide a comprehensive reference.

Disclaimer: The information provided for Chrysophanol and Physcion serves as a guide. It is crucial to perform independent validation and optimization for your specific experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

A1: High variability can be attributed to several factors:

  • Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently swirl the flask or tube containing the cell suspension between seeding each plate to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding the compound or assay reagents.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the media concentration and affect cell growth. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and using only the inner wells for your experiment.

  • Incomplete Dissolution of Formazan (B1609692): In tetrazolium-based assays like the MTT assay, ensure the formazan crystals are completely dissolved by thorough mixing or using a plate shaker before reading the absorbance.

Q2: My absorbance/fluorescence readings are unexpectedly low across the entire plate.

A2: Low signal can indicate a few issues:

  • Low Cell Seeding Density: The initial number of cells plated may be too low for the assay to generate a strong signal. It's important to optimize the seeding density for your specific cell line and the duration of the assay.

  • Incorrect Reagent Volume: Ensure that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.

  • Reagent Degradation: Check the expiration date and storage conditions of your assay reagents.

Q3: My negative control (untreated cells) is showing high levels of cytotoxicity.

A3: This is a critical issue that can invalidate your results. Potential causes include:

  • Unhealthy Cells: Ensure your cells are in the logarithmic growth phase, healthy, and free from contamination (e.g., mycoplasma) before starting the experiment.

  • Over-confluency: Allowing cells to become over-confluent before seeding can lead to spontaneous cell death.

  • Harsh Trypsinization: Excessive exposure to trypsin or vigorous pipetting during cell detachment can damage cell membranes.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically ≤ 0.5%). Include a vehicle control (cells treated with the solvent alone) to assess this.

Q4: this compound is a colored compound. How do I prevent it from interfering with my colorimetric assay (e.g., MTT)?

A4: Interference from colored compounds is a common challenge. Here are some solutions:

  • Include a "Compound Only" Control: Prepare wells with the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.

  • Wash Cells Before Adding Reagent: For adherent cells, you can gently aspirate the media containing the compound and wash the cells with PBS before adding the MTT reagent.

  • Use a Non-Colorimetric Assay: Consider using an alternative assay that is less susceptible to color interference, such as a fluorescence-based or luminescence-based assay (e.g., CellTiter-Glo® which measures ATP levels). The LDH assay can also be a good alternative as it measures an enzyme released into the supernatant.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitate formation in media Poor solubility of this compound.- Increase the concentration of the stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the media.- Gently warm the media after adding the compound and vortex to aid dissolution.- Visually inspect wells for precipitate before and during the experiment.
Unexpectedly high cell viability at high concentrations - Compound degradation.- Interference with the assay (see FAQ Q4).- The compound may have a cytostatic rather than cytotoxic effect at the tested concentrations.- Prepare fresh dilutions of the compound for each experiment.- Implement controls for colored compounds.- Use a cell counting method (e.g., trypan blue exclusion) to differentiate between cytostatic and cytotoxic effects.
Inconsistent IC50 values across experiments - Variation in cell passage number.- Differences in cell seeding density.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Precisely control the number of cells seeded per well.- Maintain consistent incubation times for compound exposure and assay development.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Chrysophanol and Physcion on various cancer cell lines. This data is provided as a reference to anticipate the potential effective concentration range for this compound.

Table 1: IC50 Values of Chrysophanol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
SASHuman Tongue Squamous Carcinoma~12.524MTT
HepG2Human Liver Cancer~10048MTT[1]
J5Human Liver Cancer~12024Not specified[2]
A549Human Lung Adenocarcinoma5.772Sulforhodamine B
U251 and SHG-44Human Glioma20-100 (effective range)48CCK-8
HBL-52Malignant Meningioma15-90 (effective range)48CCK-8[3]

Table 2: Cytotoxicity Data for Physcion

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MCF-7Human Breast Cancer~203.124MTT[4]
HeLaHuman Cervical Cancer80-300 (effective range)48MTT[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of anthraquinones.

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated controls and vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the kit's protocol.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells in culture

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathways Potentially Affected by Chrysophanol

The following diagrams illustrate signaling pathways that have been reported to be modulated by Chrysophanol, the parent compound of this compound. These may be relevant to the mechanism of action of this compound.

chrysophanol_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK Inhibits Bcl2 Bcl-2 Chrysophanol->Bcl2 Downregulates Apoptosis Apoptosis Chrysophanol->Apoptosis Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Bcl2 Activates Nucleus->Bcl2 Transcription Bcl2->Apoptosis Inhibits

Caption: Chrysophanol's inhibition of the NF-κB signaling pathway, leading to apoptosis.

chrysophanol_pi3k_akt_mtor_pathway Chrysophanol Chrysophanol PI3K PI3K Chrysophanol->PI3K Inhibits CellGrowth Cell Growth & Proliferation Chrysophanol->CellGrowth Inhibits Autophagy Autophagy Chrysophanol->Autophagy Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->CellGrowth Promotes mTOR->Autophagy Inhibits

Caption: Chrysophanol's regulation of the PI3K/Akt/mTOR pathway.

Experimental Workflow

cytotoxicity_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h for cell adherence seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_exposure Incubate for desired exposure time (24-72h) add_compound->incubate_exposure assay_reagent Add cytotoxicity assay reagent (e.g., MTT, LDH substrate) incubate_exposure->assay_reagent incubate_signal Incubate for signal development assay_reagent->incubate_signal read_plate Read plate on microplate reader incubate_signal->read_plate analyze_data Analyze data (Calculate % viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity assays.

Troubleshooting Logic

troubleshooting_workflow start High Variability? check_seeding Uneven Cell Seeding? start->check_seeding check_pipetting Pipetting Errors? check_seeding->check_pipetting No solution_seeding Ensure homogeneous cell suspension check_seeding->solution_seeding Yes check_edge_effects Edge Effects? check_pipetting->check_edge_effects No solution_pipetting Use calibrated pipettes and consistent technique check_pipetting->solution_pipetting Yes solution_edge_effects Use perimeter wells for blanks check_edge_effects->solution_edge_effects Yes

References

Technical Support Center: LC-MS Analysis of 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-Methyl Chrysophanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plant tissue, plasma, urine). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement . Both phenomena can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1] For phenolic compounds like this compound, ion suppression is a common challenge, particularly when analyzing complex matrices such as herbal extracts.

Q2: How can I detect matrix effects in my this compound analysis?

A2: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract (after the extraction process). The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the most common sources of matrix effects when analyzing this compound in herbal extracts?

A3: When analyzing herbal extracts, the complex mixture of phytochemicals is the primary source of matrix effects. For this compound, a phenolic compound, other co-extracted compounds with similar polarities can cause significant ion suppression. These can include:

  • Other Anthraquinones and their Glycosides: Compounds structurally similar to this compound can co-elute and compete for ionization.

  • Flavonoids and other Phenolic Compounds: These are abundant in plant materials and are known to cause matrix effects.

  • Tannins: These high molecular weight polyphenols can also interfere with the ionization process.

  • Sugars and Fatty Acids: Depending on the extraction solvent and method, these can be co-extracted and lead to ion suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Low signal intensity or poor sensitivity for this compound.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate this compound from co-eluting interferences. A shallower gradient can often improve the resolution of closely eluting compounds. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3]
Inefficient Ionization 1. Optimize Ion Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature of the ion source to maximize the signal for this compound. 2. Check Mobile Phase pH: For phenolic compounds, the pH of the mobile phase can significantly affect ionization efficiency. For negative ion mode, a slightly basic mobile phase or the use of a modifier like ammonium (B1175870) acetate (B1210297) can improve deprotonation.
Analyte Degradation 1. Check Sample Stability: Ensure that this compound is stable under the storage and analytical conditions. Prepare fresh standards and samples to rule out degradation.

Problem 2: Poor reproducibility of results between injections or samples.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrants and the unknown samples.
Carryover 1. Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing this compound from the needle and injection port between runs. A wash solvent stronger than the mobile phase is often required. 2. Inject a Blank: After a high-concentration sample, inject a solvent blank to check for carryover.

Problem 3: Co-elution with interfering peaks.

Possible Cause Troubleshooting Steps
Structurally Similar Compounds 1. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate this compound from isobaric interferences based on their accurate mass. 2. Tandem Mass Spectrometry (MS/MS): Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for this compound to enhance selectivity. 3. Chromatographic Optimization: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) or mobile phase modifiers to alter the selectivity of the separation.

Data Presentation: Impact of Sample Preparation on Recovery and Matrix Effect

The choice of sample preparation method is critical in mitigating matrix effects. The following table summarizes representative quantitative data for the recovery and matrix effect of anthraquinones in different matrices using various extraction techniques.

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Matrix Effect (%)
Chrysophanol Plant ExtractUltrasonic Extraction (70% Methanol) followed by d-SPE (HC-C18)82.8 - 118.4Not explicitly quantified, but baseline separation achieved
Emodin Human UrineOS-DLLME87.1 - 105Not explicitly quantified
Chrysophanol Human UrineOS-DLLME87.1 - 105Not explicitly quantified
Physcion Human UrineOS-DLLME87.1 - 105Not explicitly quantified
Emodin Human UrineIL-DLLME94.8 - 103Not explicitly quantified
Chrysophanol Human UrineIL-DLLME94.8 - 103Not explicitly quantified
Physcion Human UrineIL-DLLME94.8 - 103Not explicitly quantified
General Anthraquinones Human UrineSPE (BTO Sorbent)85 - 96Weaker matrix effect compared to C18
General Anthraquinones Human UrineSPE (C18 Sorbent)72 - 80Stronger matrix effect observed
Rhein, Emodin, Chrysophanol, Physcion Plant ExtractMaceration followed by SPE (HLB)96.2 - 109.6Not explicitly quantified

d-SPE: dispersive Solid Phase Extraction; OS-DLLME: Organic Solvent-based Dispersive Liquid-Liquid Microextraction; IL-DLLME: Ionic Liquid-based Dispersive Liquid-Liquid Microextraction; SPE: Solid Phase Extraction; BTO: Bis(tetraoxacalix[4]arene[4]triazine); HLB: Hydrophilic-Lipophilic Balance.

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., herb extract from a certified reference material known to not contain this compound, or a pooled plasma/urine sample)

  • This compound certified reference standard

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Your established sample preparation materials (e.g., SPE cartridges, extraction solvents)

  • LC-MS system

Methodology:

  • Prepare Solution A (Analyte in Solvent): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B (Analyte in Matrix): a. Process a blank matrix sample using your established sample preparation protocol. b. After the final extraction step, spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as in Solution A (e.g., 100 ng/mL).

  • LC-MS Analysis: a. Inject Solution A and Solution B into the LC-MS system multiple times (n=3-5). b. Record the peak area for this compound for each injection.

  • Calculation: a. Calculate the average peak area for Solution A and Solution B. b. Calculate the Matrix Effect (%) using the formula: ME (%) = (Average Peak Area of Solution B / Average Peak Area of Solution A) x 100%

2. Protocol for Sample Preparation of Herbal Material using Ultrasonic Extraction and d-SPE

Objective: To extract this compound from a solid herbal matrix and reduce matrix interferences.

Materials:

  • Dried and powdered herbal sample

  • 70% Methanol (LC-MS grade)

  • d-SPE sorbent (e.g., HC-C18)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Syringe filters (0.22 µm)

  • LC-MS vials

Methodology:

  • Extraction: a. Weigh an appropriate amount of the powdered herbal sample (e.g., 0.5 g) into a centrifuge tube. b. Add a defined volume of 70% methanol (e.g., 10 mL). c. Sonicate the mixture in an ultrasonic bath for 30 minutes. d. Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes. e. Carefully collect the supernatant.

  • Cleanup (d-SPE): a. Transfer the supernatant to a new centrifuge tube containing the d-SPE sorbent (e.g., 50 mg HC-C18). b. Vortex the tube for 1-2 minutes. c. Centrifuge at high speed for 5 minutes.

  • Final Preparation: a. Filter the resulting supernatant through a 0.22 µm syringe filter directly into an LC-MS vial. b. The sample is now ready for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Herbal Sample Extraction Ultrasonic Extraction (70% Methanol) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup d-SPE Cleanup (e.g., C18) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS System Filter->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Troubleshooting_Logic Start Poor Quantitative Results (Accuracy, Precision) Check_Signal Low Signal Intensity? Start->Check_Signal Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Check_Peaks Interfering Peaks? Start->Check_Peaks Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Signal->Improve_Cleanup Yes Use_IS Use Stable Isotope-Labeled Internal Standard Check_Reproducibility->Use_IS Yes Use_HRMS Use HRMS or MS/MS Check_Peaks->Use_HRMS Yes Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Optimize_MS Optimize MS Source Optimize_LC->Optimize_MS Matrix_Matched Use Matrix-Matched Calibrants Use_IS->Matrix_Matched Change_Column Change Column Chemistry Use_HRMS->Change_Column

References

Optimizing dose-response curves for 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for 8-Methyl Chrysophanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a natural anthraquinone (B42736) compound isolated from the bark of Senna macranthera.[1][2] While specific signaling pathways for this compound are not extensively documented, its parent compound, Chrysophanol, has been shown to exert effects through various pathways. These include the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and interference with the MAPK/ERK pathway.[3][4][5] Therefore, it is plausible that this compound may share similar mechanisms of action. Researchers should consider these pathways when designing experiments.

Q2: Which cell lines are appropriate for studying the effects of this compound?

The choice of cell line should be guided by the research question and the expression of the target pathway.[6] For anti-cancer studies, researchers have used various cancer cell lines such as breast cancer (MCF-7, MDA-MB-231), oral squamous cell carcinoma (CAL-27, Ca9-22), and colon cancer cell lines to study the effects of the parent compound, Chrysophanol.[4][5] For anti-inflammatory research, human mast cells (HMC-1) and keratinocytes (HaCaT) have been utilized.[7] It is crucial to select a cell line that is well-characterized and relevant to the disease model being studied.

Q3: What is a typical concentration range to use for initial dose-response experiments with this compound?

For initial experiments, it is advisable to test a broad range of concentrations to determine the potency of this compound. A common starting point is a logarithmic dilution series spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[8] This wide range helps in identifying the concentrations where the biological response begins, reaches its maximum, and plateaus. Subsequent experiments can then focus on a narrower range of concentrations around the estimated EC50/IC50 value to improve the accuracy of the dose-response curve.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator.[9]

  • Possible Cause: Pipetting errors during compound dilution and addition.

    • Solution: Use calibrated pipettes and ensure proper mixing of the compound at each dilution step. Minimize the time between adding the compound to the first and last wells to avoid temporal variations in treatment duration.[10]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline.[11]

Issue 2: The dose-response curve does not reach a plateau (incomplete curve).

  • Possible Cause: The concentration range tested is too narrow.

    • Solution: Widen the range of concentrations tested. If a top plateau is not reached, include higher concentrations. If a bottom plateau is not observed, include lower concentrations.[12][13]

  • Possible Cause: Compound solubility issues at high concentrations.

    • Solution: Visually inspect the compound in solution at the highest concentrations for any precipitation. If solubility is an issue, consider using a different solvent or a lower maximum concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Possible Cause: The compound may have low efficacy or may not be active in the chosen assay.

    • Solution: Verify the identity and purity of the this compound. Consider using a positive control to ensure the assay is performing as expected. It may be necessary to try a different cell line or a more sensitive assay endpoint.

Issue 3: The dose-response data shows a poor fit to a standard sigmoidal model.

  • Possible Cause: The data is not normalized correctly.

    • Solution: Normalize the data to appropriate controls. The 'zero' effect should be represented by the vehicle control (0% inhibition), and the 'maximal' effect by a positive control or the highest concentration of the compound if it produces a stable plateau (100% inhibition).[12]

  • Possible Cause: The response is not sigmoidal.

    • Solution: Some compounds may exhibit non-standard dose-response relationships, such as biphasic curves.[8] If the data consistently deviates from a sigmoidal shape, consider fitting the data to a different model.[13]

  • Possible Cause: Deviating control values.

    • Solution: If the negative control values differ significantly from the response at the lowest, ineffective compound concentrations, it can bias the curve fit. In such cases, it may be appropriate to exclude the negative control data from the curve fitting process and use the response at the lowest compound concentration as the bottom plateau.[14]

Data Presentation

For effective analysis and comparison, quantitative data from dose-response experiments should be summarized in a structured table. Below is a hypothetical example for the effect of this compound on the viability of a cancer cell line.

Concentration (µM)Mean % InhibitionStandard Deviation
0 (Vehicle)03.2
0.15.64.1
115.25.5
548.96.3
1075.44.8
2592.13.9
5098.52.5
10099.12.1

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Culture the selected cell line under optimal conditions (e.g., appropriate medium, temperature, and CO2).[6]

    • Harvest cells during the logarithmic growth phase and perform a cell count to ensure viability is high.[6]

    • Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of working concentrations. Ensure the final solvent concentration in the culture medium is consistent and non-toxic to the cells.

    • Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for a period that allows for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[13]

Visualizations

Putative_Signaling_Pathway node_8MC 8-Methyl Chrysophanol node_receptor Cell Surface Receptor (Putative) node_8MC->node_receptor node_pi3k PI3K node_8MC->node_pi3k Inhibition node_nfkb NF-κB node_8MC->node_nfkb Inhibition node_mapk MAPK (ERK, p38, JNK) node_8MC->node_mapk Inhibition node_receptor->node_pi3k node_akt Akt node_pi3k->node_akt node_mtor mTOR node_akt->node_mtor node_proliferation Cell Proliferation & Survival node_mtor->node_proliferation node_nfkb->node_proliferation node_inflammation Inflammation node_nfkb->node_inflammation node_ikb IκB node_ikb->node_nfkb node_mapk->node_proliferation node_apoptosis Apoptosis node_mapk->node_apoptosis Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis node_seed Seed Cells in 96-well Plate node_adhere Allow Cells to Adhere (Overnight) node_seed->node_adhere node_treat Treat Cells with Compound Dilutions node_adhere->node_treat node_prepare_compound Prepare Serial Dilutions of This compound node_prepare_compound->node_treat node_incubate Incubate for Defined Period (e.g., 48h) node_treat->node_incubate node_add_reagent Add Viability Reagent (e.g., MTT) node_incubate->node_add_reagent node_read_plate Read Plate on Microplate Reader node_add_reagent->node_read_plate node_normalize Normalize Data to Vehicle Control node_read_plate->node_normalize node_plot Plot Dose-Response Curve node_normalize->node_plot node_fit Fit Curve using Non-linear Regression node_plot->node_fit node_ic50 Determine IC50/EC50 node_fit->node_ic50

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Methyl Chrysophanol

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting purity issues and addressing related impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical identity of the compound often referred to as this compound?

A1: The name "this compound" can be ambiguous. The CAS Number 3300-25-2 , which is often associated with this name, corresponds to 1-hydroxy-8-methoxy-3-methylanthraquinone . It is crucial to confirm the identity of your compound using its CAS number and analytical data, such as NMR and Mass Spectrometry, as it can be confused with other related anthraquinones. For instance, Chrysophanol itself is 1,8-dihydroxy-3-methylanthraquinone (CAS 481-74-3), and Physcion (Parietin) is 1,8-dihydroxy-6-methoxy-3-methylanthraquinone (CAS 521-61-9).

Q2: What are the common sources of impurities in this compound (1-hydroxy-8-methoxy-3-methylanthraquinone)?

A2: Impurities can originate from both synthetic production and isolation from natural sources.

  • Synthetic Routes: The most common methods for synthesizing the anthraquinone (B42736) core are the Friedel-Crafts reaction and the oxidation of anthracene (B1667546) derivatives. Impurities from these processes can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Natural Product Isolation: If isolated from a natural source, such as certain plants or fungi, common impurities include other structurally related anthraquinones that are co-extracted. These can include emodin, physcion, and chrysophanol, among others.

Q3: What specific impurities should I be aware of during synthesis?

A3: For synthetic 1-hydroxy-8-methoxy-3-methylanthraquinone, potential impurities are largely dependent on the specific pathway used. However, for anthraquinones in general, the following are common:

  • From Friedel-Crafts Reaction:

  • From Oxidation of Anthracene Derivatives:

    • Unreacted starting material (e.g., substituted anthracene).

    • Over-oxidation and degradation products.

    • Contaminants from the starting material, such as phenanthrene (B1679779) and carbazole (B46965) derivatives.[1]

    • Toxic contaminants like nitroanthracene isomers if impure starting materials are used.[1][2]

Q4: How can I detect and quantify impurities in my sample?

A4: The most common and reliable method for purity assessment of anthraquinones is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection. Other useful techniques include:

  • Mass Spectrometry (MS): To identify the molecular weight of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the main component and any significant impurities.

Q5: My HPLC chromatogram shows multiple peaks. How can I identify if they are impurities?

A5: Multiple peaks in your chromatogram suggest the presence of other compounds. To determine if these are impurities, you can:

  • Compare with a Reference Standard: Run a certified reference standard of 1-hydroxy-8-methoxy-3-methylanthraquinone under the same HPLC conditions.

  • Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum for each peak. Structurally related impurities often have similar, but not identical, UV spectra to the main compound.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass of each component, which can help in its identification.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, heat, light, oxidation) can help to distinguish degradation products from process-related impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column. 2. Adjust the mobile phase pH. For acidic compounds like anthraquinones, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each run.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in your autosampler method.
Purity and Isolation Troubleshooting
Problem Possible Cause Suggested Solution
Low Purity After Synthesis 1. Incomplete reaction. 2. Formation of side products.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, catalyst) to minimize side product formation.
Difficulty in Removing Impurities by Recrystallization 1. Incorrect solvent choice. 2. Impurities have similar solubility to the main product.1. Experiment with different solvents or solvent mixtures. Common solvents for anthraquinone recrystallization include ethanol, toluene, and acetic acid. 2. Consider column chromatography for purification if recrystallization is ineffective.
Product is a Different Color Than Expected 1. Presence of colored byproducts. 2. Residual catalyst.1. Purification by column chromatography is often effective in removing colored impurities. 2. Ensure thorough quenching and washing during the workup to remove any residual catalyst.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quality control of anthraquinones. Specific values for this compound may vary.

Parameter Typical Specification Analytical Method
Purity (Assay) >98.0%RP-HPLC with UV detection
Individual Impurity Not More Than 0.5%RP-HPLC with UV detection
Total Impurities Not More Than 2.0%RP-HPLC with UV detection
Loss on Drying Not More Than 1.0%Gravimetric
Residue on Ignition Not More Than 0.2%Gravimetric

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This is a general method for anthraquinone analysis and may require optimization for 1-hydroxy-8-methoxy-3-methylanthraquinone.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727) or a suitable solvent to a final concentration of approximately 0.5 mg/mL.

Visualizations

Potential Impurity Formation Pathways

Potential Impurity Pathways in Anthraquinone Synthesis cluster_0 Friedel-Crafts Route cluster_1 Anthracene Oxidation Route Phthalic_Anhydride Phthalic_Anhydride o_Benzoylbenzoic_Acid o_Benzoylbenzoic_Acid Phthalic_Anhydride->o_Benzoylbenzoic_Acid Reaction with Benzene Derivative Unreacted_PA Impurity: Unreacted Phthalic Anhydride Phthalic_Anhydride->Unreacted_PA Carryover Benzene_Derivative Benzene_Derivative Benzene_Derivative->o_Benzoylbenzoic_Acid Target_Anthraquinone Target_Anthraquinone o_Benzoylbenzoic_Acid->Target_Anthraquinone Cyclization Unreacted_Intermediate Impurity: Unreacted Intermediate o_Benzoylbenzoic_Acid->Unreacted_Intermediate Carryover Final_Product Final_Product Target_Anthraquinone->Final_Product Unreacted_PA->Final_Product Unreacted_Intermediate->Final_Product Anthracene_Derivative Anthracene_Derivative Target_Anthraquinone_2 Target_Anthraquinone Anthracene_Derivative->Target_Anthraquinone_2 Oxidation Unreacted_Anthracene Unreacted_Anthracene Anthracene_Derivative->Unreacted_Anthracene Carryover Over_Oxidation_Products Over_Oxidation_Products Target_Anthraquinone_2->Over_Oxidation_Products Further Oxidation Target_Anthraquinone_2->Final_Product Over_Oxidation_Products->Final_Product Unreacted_Anthracene->Final_Product

Caption: General impurity formation pathways in anthraquinone synthesis.

Experimental Workflow for Purity Analysis

Workflow for Purity Analysis of this compound Sample Sample Sample_Preparation Sample Preparation (Dissolve in Methanol) Sample->Sample_Preparation Reference_Standard Reference_Standard Reference_Standard->Sample_Preparation HPLC_Analysis RP-HPLC Analysis (C18 Column, Gradient Elution) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (UV/PDA Detector) HPLC_Analysis->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Area % Calculation Chromatogram->Peak_Integration Impurity_ID Impurity Identification Chromatogram->Impurity_ID Purity_Report Purity_Report Peak_Integration->Purity_Report Assay vs Standard LC_MS LC-MS Analysis Impurity_ID->LC_MS Mass Determination NMR NMR Spectroscopy Impurity_ID->NMR Structure Elucidation

Caption: Workflow for purity analysis and impurity identification.

References

Technical Support Center: 8-Methyl Chrysophanol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for 8-Methyl Chrysophanol. Given the limited specific data on this compound, much of the guidance is inferred from its parent compound, Chrysophanol, and general best practices for natural product bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound, also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] While specific bioactivity data for the 8-methyl derivative is limited, its parent compound, Chrysophanol, exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] It is known to modulate several key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK.[4][5]

Q2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A2: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:

  • Compound Precipitation: this compound, like its parent compound Chrysophanol, is sparingly soluble in water.[6][7] If the compound precipitates in your culture medium, it will lead to uneven distribution and inconsistent effects on the cells.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Incomplete Solubilization of Formazan (B1609692): In MTT assays, incomplete dissolution of the formazan crystals will result in lower absorbance readings.[8]

Q3: My Western blot results for signaling pathway modulation are not consistent. What should I check?

A3: Inconsistent Western blot results can be due to:

  • Variations in Cell Treatment: Ensure consistent timing of compound addition and cell lysis.

  • Protein Degradation: Use protease and phosphatase inhibitors during protein extraction to prevent degradation of your target proteins.[9]

  • Loading Inconsistencies: Normalize your protein quantification and use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Antibody Performance: Use validated antibodies at their optimal dilution and ensure proper blocking and washing steps are followed.

Q4: Can the purity of this compound affect my results?

A4: Absolutely. The purity of any test compound is critical. Impurities can have their own biological activities, leading to off-target effects or interference with the assay, which can contribute to inconsistent or misleading results. Always use a well-characterized compound with a known purity.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed
Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions. Chrysophanol is stable at -20°C for at least 4 years, but repeated freeze-thaw cycles should be avoided.[10] Although data for the 8-methyl derivative is not available, similar precautions should be taken.
Poor Solubility This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[7] For cell-based assays, prepare a concentrated stock in DMSO and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Warming the tube at 37°C and using an ultrasonic bath can aid in solubilization.[11]
Incorrect Assay Window The biological effect of a compound can be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Cell Line Insensitivity The target signaling pathway may not be active or relevant in your chosen cell line. Select a cell line where the pathway of interest is known to be active.
Issue 2: Inconsistent IC50/EC50 Values
Potential Cause Recommended Solution
Compound Precipitation at High Concentrations Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your assay.
Variable Cell Doubling Time Ensure your cells are in the logarithmic growth phase and have a consistent doubling time. Passage number can affect cell behavior; use cells within a defined passage range.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions and additions.
Assay Interference Natural products can sometimes interfere with assay readouts (e.g., absorbance or fluorescence). Run appropriate controls, such as the compound in cell-free media, to check for interference.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

Western Blot for MAPK/ERK Pathway
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[15] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Chrysophanol, the parent compound of this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is crucial in inflammation and cell survival.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression This compound This compound This compound->IKK Complex Inhibition (inferred)

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach to screening and troubleshooting the bioactivity of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis & Troubleshooting Compound_Stock Prepare this compound Stock (DMSO) Treatment Treat Cells Compound_Stock->Treatment Cell_Culture Culture & Seed Cells Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay_Readout Perform Assay Readout (e.g., MTT, Western) Incubation->Assay_Readout Data_Analysis Analyze Data (IC50, etc.) Assay_Readout->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Troubleshoot Troubleshoot (Solubility, Purity, Protocol) Inconsistent_Results->Troubleshoot Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Troubleshoot->Compound_Stock

Caption: A generalized workflow for bioassay screening and troubleshooting.

References

Technical Support Center: Chromatographic Resolution of 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8-Methyl Chrysophanol (also known as Physcion). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the resolution and achieve optimal separation of this compound from other structurally related anthraquinones.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution for this compound?

This compound is an anthraquinone (B42736) derivative often found in complex matrices with other structurally similar compounds like chrysophanol, emodin, rhein, and aloe-emodin.[1][2] These compounds share a common core structure, leading to similar retention behaviors on reversed-phase columns and making them prone to co-elution. Achieving baseline separation requires careful optimization of chromatographic parameters.[1][3]

Q2: What is the most common chromatographic method for analyzing this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the most widely used techniques.[1][4] C18 columns are standard, paired with a mobile phase consisting of a polar solvent mixture (typically water) and an organic modifier like acetonitrile (B52724) or methanol.[4][5] An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution.[6][7]

Q3: What is a typical cause of peak tailing for anthraquinone compounds?

Peak tailing for compounds like this compound can be caused by several factors. A common reason is a mismatch between the pH of the mobile phase and the analyte's properties.[8] Secondary interactions between the analyte and active silanol (B1196071) groups on the silica-based stationary phase can also lead to tailing. Using a mobile phase with an acidic modifier helps to suppress the ionization of silanol groups, minimizing these interactions.

Q4: Can temperature affect the separation of this compound?

Yes, column temperature is a critical parameter. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[9] However, the effect on resolution can vary. For the separation of anthraquinones, investigating the influence of column temperature is a key step in method development to find the optimal balance between analysis time and resolution.[2]

Troubleshooting Guide: Poor Resolution

This guide addresses the common issue of inadequate separation between this compound and other closely eluting anthraquinones.

Issue: Co-elution or poor resolution (Resolution value Rs < 1.5) between this compound and a neighboring peak (e.g., Chrysophanol, Emodin).

Below is a systematic approach to troubleshoot and improve separation.

G cluster_start Troubleshooting Poor Resolution cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Flow Rate cluster_temp Step 3: Temperature cluster_end Outcome start Poor Resolution Observed (Rs < 1.5) a1 Adjust Gradient Slope (Make it shallower) start->a1 Primary action a2 Change Organic Modifier (e.g., Acetonitrile to Methanol) a1->a2 If resolution still poor a3 Modify Mobile Phase pH (Adjust acid concentration) a2->a3 For ionizable compounds b1 Decrease Flow Rate a3->b1 If mobile phase changes are insufficient b2 Check Column Health (Perform wash, check backpressure) b1->b2 b3 Consider Different Column (e.g., different chemistry or smaller particle size) b2->b3 If column is old or unsuitable c1 Optimize Column Temperature (Test ±10°C from current setting) b3->c1 Fine-tuning step end_node Resolution Improved (Rs ≥ 1.5) c1->end_node Validation

Caption: Troubleshooting workflow for improving chromatographic resolution.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Gradient: A gradient that is too steep will cause compounds to elute too quickly and close together.

    • Solution: Decrease the gradient slope. A longer, shallower gradient provides more time for compounds to interact with the stationary phase, enhancing separation.[9][10]

  • Suboptimal Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) affects selectivity. Different solvents can alter the elution order and spacing of peaks.

    • Solution: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different polarities and can offer unique separation profiles for anthraquinones.[4][8]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of anthraquinones, which contain acidic phenolic hydroxyl groups.

    • Solution: Adjust the concentration of the acid modifier (e.g., 0.1% to 0.5% formic acid). This can alter the retention characteristics and improve separation between analytes with different pKa values.[11][12]

  • High Flow Rate: A high flow rate reduces the time available for partitioning between the mobile and stationary phases, which can decrease efficiency and resolution.[11]

    • Solution: Reduce the flow rate. For example, decreasing from 1.0 mL/min to 0.8 mL/min can sometimes provide the necessary improvement in resolution, at the cost of a longer run time.

  • Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.

    • Solution: First, try washing the column according to the manufacturer's instructions. If performance does not improve, replace the column. Consider using a guard column to extend the life of your analytical column.[9]

Experimental Protocols

Below are detailed methodologies for separating this compound. Protocol 1 is a standard HPLC method, while Protocol 2 is a rapid UPLC method for high-throughput analysis.

Protocol 1: Standard HPLC Method for Anthraquinone Resolution

This method is designed to achieve baseline separation of five common anthraquinones, including this compound (Physcion).

  • Instrumentation: Standard HPLC system with a UV-Vis or PDA detector.[5]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% o-phosphoric acid in water.[7]

    • Solvent B: Methanol.[7]

  • Gradient Elution: A gradient program is often necessary to separate compounds with varying polarities.[7]

    Time (min) % Solvent A % Solvent B
    0 30 70
    15 10 90
    20 10 90
    21 30 70

    | 25 | 30 | 70 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.

Protocol 2: Rapid UPLC Method for High-Throughput Analysis

This validated UPLC method allows for the simultaneous determination of five anthraquinones, including this compound (Physcion), in under 3 minutes.[2]

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 45 55
    2.0 5 95
    2.5 5 95
    2.6 45 55

    | 3.0 | 45 | 55 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Data Presentation: Impact of Method Parameters

The following tables summarize how different chromatographic parameters can affect the separation of this compound and related compounds.

Table 1: Influence of Mobile Phase Composition on Retention and Resolution (Data is illustrative, based on typical chromatographic behavior)

MethodOrganic ModifierRetention Time (tR) of this compound (min)Resolution (Rs) with Chrysophanol
AAcetonitrile12.51.8
BMethanol14.22.1
CAcetonitrile/Methanol (50:50)13.11.9

Table 2: Effect of Flow Rate and Temperature on UPLC Separation[2] (Based on the study by Wang et al., 2008)

ParameterCondition 1Condition 2Effect on Resolution
Flow Rate 0.4 mL/min0.5 mL/minDecreased with higher flow rate
Temperature 35°C40°CIncreased with higher temperature

Method Development Workflow

This diagram illustrates a logical workflow for developing a robust chromatographic method for this compound.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation lit_review Literature Review & Analyte Characterization col_select Column Selection (C18, 5 or 1.7 µm) lit_review->col_select mob_phase Mobile Phase Scouting (ACN vs. MeOH, Acid choice) col_select->mob_phase grad_dev Gradient Development (Initial broad gradient) mob_phase->grad_dev fine_tune Fine-Tuning (Gradient, Temp, Flow Rate) grad_dev->fine_tune peak_check Check Peak Shape & Resolution (Rs ≥ 1.5) fine_tune->peak_check peak_check->fine_tune Iterate if needed validate Method Validation (Linearity, Precision, Accuracy) peak_check->validate If criteria met final Final Validated Method validate->final

Caption: A systematic workflow for HPLC/UPLC method development.

References

Technical Support Center: 8-Methyl Chrysophanol NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the NMR analysis of 8-Methyl Chrysophanol.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR spectroscopy of this compound, focusing on resolving solvent-related problems.

Problem Potential Cause Suggested Solution
Poor Resolution or Broad Peaks Sample concentration may be too high, leading to aggregation. Alternatively, the compound may have poor solubility in the chosen solvent. Paramagnetic impurities can also cause peak broadening.Optimize the sample concentration by preparing a dilution series. If solubility is an issue, select a more appropriate deuterated solvent (see FAQ 1). Ensure all labware is scrupulously clean to avoid paramagnetic contaminants.
Peak Overlap Obscuring Analysis The chemical shifts of this compound are sensitive to the solvent environment, which can lead to the coalescence of signals.Change the deuterated solvent. Aromatic solvents like benzene-d6 (B120219) often induce different chemical shifts compared to chlorinated solvents like chloroform-d, potentially resolving overlapping peaks.[1]
Inconsistent Chemical Shifts Between Experiments Variations in sample concentration, temperature, or the specific batch of deuterated solvent can lead to slight differences in chemical shifts.[1]Maintain consistent experimental parameters, including concentration and temperature. For highly sensitive experiments, using a fresh ampoule of high-purity deuterated solvent for each sample is recommended.
Disappearance of Hydroxyl (-OH) Proton Signals Hydroxyl protons can exchange with deuterium (B1214612) from the solvent, particularly in the presence of water or in protic solvents like methanol-d4.To confirm the presence of an -OH peak, a D2O exchange experiment can be performed.[1] Add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl peak should disappear or significantly diminish. Using a dry aprotic solvent like DMSO-d6 can also help to retain the -OH signal.[2]
Presence of Unexpected Peaks Contamination from residual solvents used in purification (e.g., ethyl acetate, acetone) or water in the NMR solvent.[1]Dry the sample thoroughly under high vacuum before preparing the NMR sample. Use high-purity deuterated solvents and store them under an inert atmosphere to minimize water absorption. Adding a drying agent like potassium carbonate to the solvent bottle can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: Which deuterated solvent is best for the NMR analysis of this compound?

A1: The optimal solvent depends on the specific information required.

  • Chloroform-d (CDCl3): A good starting point for many organic molecules, offering good solubility for moderately polar compounds. However, hydrogen bonding between the phenolic hydroxyl groups of this compound and the solvent is weak, which may affect the chemical shifts of these protons.[3]

  • Acetone-d6: A more polar aprotic solvent that can improve the solubility of polar compounds. It is a hydrogen bond acceptor, which will influence the chemical shifts of the hydroxyl protons.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): An excellent solvent for polar compounds and for observing hydroxyl protons, as it significantly reduces the rate of proton exchange due to its strong hydrogen bonding ability.[2] The -OH signals are often well-resolved and appear at a downfield chemical shift.[2]

  • Methanol-d4: A protic solvent that can be used, but be aware that the hydroxyl protons of this compound will readily exchange with the deuterium of the solvent, leading to the disappearance of their signals.[1]

Q2: How does solvent affect the chemical shifts of this compound's hydroxyl protons?

A2: The chemical shifts of the hydroxyl protons in phenolic compounds like this compound are highly sensitive to the solvent environment due to intermolecular hydrogen bonding.[4][5] In non-polar solvents like CDCl3, intramolecular hydrogen bonding is more dominant. In hydrogen-bond accepting solvents like DMSO-d6 and acetone-d6, intermolecular hydrogen bonds form between the solute and the solvent, which can cause significant downfield shifts of the hydroxyl proton signals.[2][3]

Q3: Can temperature changes help in minimizing solvent effects?

A3: Yes, varying the temperature can be a useful tool. For instance, acquiring spectra at different temperatures can help to distinguish between rotamers or overcome issues of peak broadening due to intermediate exchange rates on the NMR timescale.[1] For phenolic compounds, temperature changes can also affect the equilibrium of hydrogen bonding, leading to observable changes in the chemical shifts of the -OH protons.

Q4: What is a D2O exchange experiment and when should I use it?

A4: A D2O exchange experiment is a simple method to identify exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups.[1] It involves adding a small amount of deuterium oxide (D2O) to your NMR sample, shaking it, and re-acquiring the 1H NMR spectrum. The deuterium in D2O will exchange with the labile protons, causing their signals to disappear from the spectrum. This is particularly useful for confirming the assignment of -OH peaks in the spectrum of this compound.[1]

Experimental Protocols

Protocol 1: Deuterated Solvent Selection for Minimizing Peak Overlap

  • Initial Analysis: Prepare a sample of this compound in CDCl3 (approximately 5-10 mg in 0.6 mL of solvent). Acquire a standard 1H NMR spectrum.

  • Identify Issues: Examine the spectrum for any regions of significant peak overlap that hinder structural elucidation.

  • Alternative Solvent Analysis: If overlap is present, remove the CDCl3 under a gentle stream of nitrogen or by rotary evaporation.

  • Dissolve in a New Solvent: Dissolve the same sample in an alternative deuterated solvent with different properties, such as benzene-d6 or acetone-d6.

  • Acquire and Compare: Acquire a new 1H NMR spectrum and compare it to the spectrum obtained in CDCl3. The different solvent-solute interactions will likely alter the chemical shifts and may resolve the overlapping signals.[1]

  • Iterate if Necessary: If overlap persists, consider other solvents like DMSO-d6 or methanol-d4, keeping in mind their potential effects on hydroxyl protons.

Protocol 2: Confirmation of Hydroxyl Protons using D2O Exchange

  • Initial Spectrum: Prepare a sample of this compound in a suitable aprotic deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire a 1H NMR spectrum.

  • Identify Potential -OH Peaks: Tentatively assign the signals corresponding to the hydroxyl protons. These are often broader than other signals and their chemical shift is highly dependent on concentration and solvent.

  • Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second 1H NMR spectrum using the same parameters as the initial acquisition.

  • Analyze the Results: Compare the two spectra. The signals corresponding to the hydroxyl protons should have disappeared or be significantly reduced in intensity in the second spectrum, confirming their assignment.[1]

Data Summary

The following table summarizes the typical 1H NMR chemical shifts for Chrysophanol (a closely related compound to this compound) in CDCl3 to provide a reference point for expected peak positions. Note that the chemical shifts for this compound may vary slightly.

Proton Chemical Shift (δ) in CDCl3 (ppm) Multiplicity Coupling Constant (J) in Hz
OH-111.97s-
OH-812.04s-
H-27.04d0.4
H-47.59d0.4
H-57.76dd0.76, 7.52
H-67.60d8.1
H-77.23dd0.74, 8.4
CH3-32.40s-
Data sourced from literature on Chrysophanol and may serve as an estimate for this compound.

Visualizations

TroubleshootingWorkflow start Start: NMR Spectrum Acquisition issue Identify Spectral Issue start->issue broad_peaks Poor Resolution / Broad Peaks issue->broad_peaks Broadening overlap Peak Overlap issue->overlap Overlap inconsistent Inconsistent δ values issue->inconsistent Inconsistency no_oh Missing -OH Signal issue->no_oh Missing Peaks sol_concentration Optimize Concentration / Check Solubility broad_peaks->sol_concentration sol_solvent Change Deuterated Solvent overlap->sol_solvent sol_params Standardize Experimental Parameters inconsistent->sol_params sol_d2o Perform D2O Exchange no_oh->sol_d2o end_good Problem Resolved sol_concentration->end_good end_further Consult Specialist / Advanced Techniques sol_concentration->end_further sol_solvent->end_good sol_solvent->end_further sol_params->end_good sol_params->end_further sol_d2o->end_good sol_d2o->end_further

Caption: Troubleshooting workflow for common NMR issues.

SolventSelectionLogic start Goal: Minimize Solvent Effects initial_solvent Try CDCl3 (Initial Choice) start->initial_solvent solubility Is the compound soluble? polar_solvent Use a more polar solvent (Acetone-d6 or DMSO-d6) solubility->polar_solvent No overlap Is there peak overlap? solubility->overlap Yes initial_solvent->solubility polar_solvent->overlap aromatic_solvent Try Benzene-d6 overlap->aromatic_solvent Yes oh_analysis Is -OH analysis critical? overlap->oh_analysis No aromatic_solvent->oh_analysis dmso Use DMSO-d6 oh_analysis->dmso Yes end_good Optimal Solvent Found oh_analysis->end_good No dmso->end_good

References

Addressing aggregation of 8-Methyl Chrysophanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 8-Methyl Chrysophanol in aqueous solutions, primarily focusing on its aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to work with in aqueous solutions?

A1: this compound is an anthraquinone, a class of organic compounds known for their aromatic and often hydrophobic nature.[1][2] Like its parent compound chrysophanol, this compound has poor water solubility, which leads to the aggregation of molecules in aqueous environments.[3][4][5][6] This aggregation can interfere with experimental assays, reduce bioavailability, and lead to inaccurate results.

Q2: I've observed a precipitate or cloudiness after adding my this compound stock solution to my aqueous buffer. What is the initial troubleshooting step?

A2: This is a common issue due to the compound's low aqueous solubility. The first steps to resolve this involve physical methods to increase the dissolution rate. Gentle heating of your solution to 37°C, combined with sonication in an ultrasonic bath, can provide the necessary energy to break up aggregates and facilitate dissolution.[7][8] Vigorous vortexing can also be effective for minor precipitation.[9]

Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing initial high-concentration stock solutions of hydrophobic compounds like this compound.[9] It is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with aqueous media.[9] For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light.[8]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium as low as possible. Concentrations below 0.1% are generally considered safe for most cell lines, while concentrations between 0.1% and 0.5% are widely used but require a vehicle control.[9] It is crucial to perform a vehicle toxicity test to determine the maximum tolerable DMSO concentration for your specific experimental setup.[9]

Q5: Are there chemical or formulation strategies to improve the solubility and prevent the aggregation of this compound?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:

  • Co-solvency : Using a mixture of water and a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[7][9]

  • Complexation with Cyclodextrins : Encapsulating the hydrophobic this compound molecule within a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility.[7][9]

  • Use of Surfactants : Surfactants like Tween® 80 can help to solubilize hydrophobic compounds by forming micelles.[9][10]

  • pH Adjustment : Altering the pH of the solution can increase the solubility of compounds with ionizable groups.[7] For chrysophanol, aqueous solutions turn red upon the addition of an alkali, which may indicate a change in solubility.[3][4][6]

  • Solid Dispersion : Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.[7][11]

  • Nanonization : Reducing the particle size to the nanoscale increases the surface area, which can improve the dissolution rate.[7][10]

Troubleshooting Guide

If you are encountering aggregation issues with this compound, the following table provides a summary of potential solutions and key considerations.

Problem Potential Cause Suggested Solution Key Considerations
Precipitation upon dilution of DMSO stock in aqueous buffer Low aqueous solubility and rapid change in solvent polarity.1. Slow Dilution : Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. 2. Use of Co-solvents : Pre-mix the aqueous buffer with a small percentage of a co-solvent (e.g., ethanol, PEG) before adding the DMSO stock.[9] 3. Cyclodextrin Complexation : Add the DMSO stock to a pre-made solution of HP-β-CD in your buffer.[9]The final concentration of all organic solvents should be tested for toxicity in your specific assay.[9]
Cloudiness or visible aggregates in the final solution The concentration of this compound exceeds its solubility limit in the final aqueous medium.1. Reduce Final Concentration : Lower the working concentration of this compound if experimentally feasible. 2. Optimize Formulation : Employ one of the formulation strategies mentioned in FAQ #5, such as using surfactants or cyclodextrins. 3. Physical Methods : Use gentle heating (37°C) and sonication to help dissolve existing aggregates.[7][8]Be aware that prolonged exposure to elevated temperatures can degrade some compounds.[8]
Inconsistent experimental results Aggregation of the compound leading to variable effective concentrations.1. Ensure Complete Dissolution : Before each experiment, visually inspect the stock and final solutions for any signs of precipitation. 2. Prepare Fresh Solutions : Prepare the final aqueous solution of this compound immediately before use to minimize the time for aggregation to occur.[8] 3. Use a Formulation Strategy : Consistently use a solubilization method (e.g., cyclodextrin complexation) to ensure reproducibility.Stock solutions, even in DMSO, can degrade over time. It is advisable to prepare fresh stocks for sensitive experiments.[8]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weigh the required amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is fully dissolved.

  • If dissolution is slow, warm the vial to 37°C for 5-10 minutes and sonicate in a water bath.[8][9]

  • Inspect the solution for clarity to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution : Prepare a stock solution of HP-β-CD in your desired aqueous buffer at a concentration of 1-10 mM.

  • Add this compound Stock : Add the DMSO stock solution of this compound directly to the HP-β-CD-containing buffer.

  • Facilitate Complexation : Vortex or sonicate the mixture to promote the formation of the inclusion complex.

  • Equilibrate : Allow the solution to equilibrate for at least 30 minutes before use in your experiment.[9]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation cluster_troubleshooting Troubleshooting Aggregation stock1 Weigh this compound stock2 Add DMSO stock1->stock2 stock3 Vortex / Sonicate at 37°C stock2->stock3 aq2 Slowly Add DMSO Stock while Vortexing stock3->aq2 Dilute aq1 Prepare Aqueous Buffer aq1->aq2 ts1 Add Co-solvent (e.g., Ethanol) to Buffer aq1->ts1 ts2 Use HP-β-Cyclodextrin in Buffer aq1->ts2 ts3 Add Surfactant (e.g., Tween® 80) aq1->ts3 aq3 Final Solution for Assay aq2->aq3 ts1->aq2 ts2->aq2 ts3->aq2

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_solutions Mitigation Strategies compound This compound property Poor Aqueous Solubility (Hydrophobic Nature) compound->property problem Aggregation in Aqueous Solution property->problem sol1 Co-solvents problem->sol1 sol2 Cyclodextrins problem->sol2 sol3 Surfactants problem->sol3 sol4 pH Adjustment problem->sol4 sol5 Physical Methods (Heat, Sonication) problem->sol5

Caption: Logical relationship between compound properties and mitigation strategies.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of 8-Methyl Chrysophanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of novel anti-inflammatory compounds is a critical step. This guide provides a comparative analysis of 8-Methyl Chrysophanol's anti-inflammatory activity against other established agents, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-inflammatory Activity

8-Methyl Chrysophanol (B1684469), a derivative of Chrysophanol, has demonstrated significant anti-inflammatory properties.[1] To objectively assess its efficacy, this section compares its performance with related compounds and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented below is a summary of findings from various in vitro and in vivo studies.

CompoundAssayModelKey ResultsReference
This compound (OMC) In vitro protein denaturation-IC50: 63 µg/ml[1]
Carrageenan-induced paw edemaWistar rats>40% inhibition of paw edema[1]
Chrysophanol LPS-induced inflammationMouse peritoneal macrophagesInhibition of TNF-α, IL-6, and COX-2 expression[2][3][4]
DSS-induced colitisMiceAttenuation of clinical scores and pathological markers[2][3][4]
Indomethacin Carrageenan-induced paw edemaWistar rats52.8% inhibition of paw edema[1]
Aloe-emodin Not specifiedNot specifiedKnown anti-inflammatory activity[1]
Emodin Not specifiedNot specifiedKnown anti-inflammatory activity[1]

Key Experimental Protocols

The validation of a compound's anti-inflammatory activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature for evaluating compounds like this compound.

In Vitro: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.05 ml of the test compound at various concentrations and 0.45 ml of 5% w/v bovine serum albumin.

  • Induction of Denaturation: The mixture is incubated at 37°C for 20 minutes and then heated to 70°C for 10 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated against a control.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: A 0.1 ml injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

  • Drug Administration: The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms and the experimental process is crucial for a thorough evaluation of anti-inflammatory compounds.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_mechanism Mechanism of Action Studies iv1 Protein Denaturation Assay moa1 Western Blot Analysis (NF-κB, COX-2) iv1->moa1 iv2 Macrophage Culture (e.g., RAW 264.7) iv3 LPS Stimulation iv2->iv3 iv4 Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) iv3->iv4 iv4->moa1 ivv1 Animal Model (e.g., Wistar Rats) ivv2 Carrageenan-Induced Paw Edema ivv1->ivv2 ivv4 Measurement of Paw Volume ivv2->ivv4 ivv3 Drug Administration ivv3->ivv2 ivv4->moa1 moa2 Molecular Docking moa1->moa2

Experimental workflow for validating anti-inflammatory activity.

A key signaling pathway implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Many anti-inflammatory compounds, including Chrysophanol and its derivatives, exert their effects by inhibiting this pathway.[2][3][4][5]

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription of chrysophanol This compound chrysophanol->ikk inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

The presented data and methodologies provide a framework for the validation and comparison of this compound as a potential anti-inflammatory agent. Its significant inhibitory effects on protein denaturation and in vivo inflammation, comparable to known agents, underscore its therapeutic potential. Further investigation into its specific molecular targets within the NF-κB pathway could provide a more detailed understanding of its mechanism of action.

References

A Comparative Analysis of the Biological Activities of Chrysophanol and 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of two related anthraquinones.

Introduction

Chrysophanol (B1684469) and 8-Methyl Chrysophanol are naturally occurring anthraquinone (B42736) derivatives found in a variety of medicinal plants. While structurally similar, emerging research indicates they may possess distinct pharmacological profiles. Chrysophanol has been extensively studied and is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic effects.[1][2][3][4] In contrast, the biological activities of this compound, also known as Chrysophanol 8-methyl ether, remain largely uncharacterized in publicly available scientific literature. This guide provides a detailed comparison of their known biological effects and underlying molecular mechanisms, supported by available experimental data, to aid researchers in their exploration of these compounds for therapeutic development.

Comparative Overview of Biological Activities

Biological ActivityChrysophanolThis compound
Anti-Cancer Induces apoptosis and inhibits proliferation in various cancer cell lines including breast, colon, and liver cancer.[5][6] Modulates key signaling pathways such as NF-κB, EGFR/mTOR, and MAPK.[4][5]Data not available.
Anti-Inflammatory Suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (COX-2) by inhibiting signaling pathways like NF-κB and MAPK.[7][8]Data not available. A study on the isomer 1-O-methyl chrysophanol showed anti-inflammatory activity.[9]
Neuroprotective Exhibits protective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.Data not available.
Anti-Diabetic Shows potential in managing diabetic complications through its anti-inflammatory and antioxidant properties.[2]Data not available.
Antimicrobial Demonstrates activity against various bacteria and fungi.[10][11]Data not available.
Antioxidant Exhibits antioxidant properties by scavenging free radicals.[12]Data not available.

Quantitative Data Summary

The following table summarizes available quantitative data for the biological activities of Chrysophanol. The absence of data for this compound underscores the significant research gap for this compound.

CompoundTarget/AssayCell Line/SystemIC50/EC50/KiReference
Chrysophanol Cell Proliferation (MTT Assay)MCF-7 (Breast Cancer)Concentration-dependent decrease (5, 10, 20 µM)[13]
Cell Proliferation (MTT Assay)MDA-MB-231 (Breast Cancer)Concentration-dependent decrease (5, 10, 20 µM)[13]
Cytotoxicity (MTT Assay)HepG2 (Liver Cancer)Not specified, but cytotoxic effects observed[6][14]
Cell ViabilityHT-29 (Colorectal Cancer)No significant cytotoxicity up to 40 µM[5]

Mechanisms of Action and Signaling Pathways

Chrysophanol has been shown to modulate a complex network of signaling pathways to exert its biological effects. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.

dot

Chrysophanol_NFkB_Pathway cluster_cytoplasm Cytoplasm Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammation Nucleus->Inflammation Promotes Apoptosis Apoptosis Nucleus->Apoptosis Inhibits Proliferation Cell Proliferation Nucleus->Proliferation Promotes

Caption: Chrysophanol inhibits the NF-κB signaling pathway.

In addition to the NF-κB pathway, Chrysophanol also influences other critical cellular signaling cascades:

  • EGFR/mTOR Pathway: Chrysophanol can inhibit the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathway, which are crucial for cell growth and proliferation.

  • MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[7]

  • PI3K/Akt Pathway: Chrysophanol has been shown to affect the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another important regulator of cell survival and proliferation.

dot

Experimental_Workflow_Chrysophanol cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HepG2) Treatment Treatment with Chrysophanol (Various Concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis1 IC50 Values Viability_Assay->Data_Analysis1 Quantitative Data Data_Analysis2 Apoptotic Cell Percentage Apoptosis_Assay->Data_Analysis2 Qualitative/Quantitative Data Data_Analysis3 Signaling Pathway Modulation Western_Blot->Data_Analysis3 Protein Level Changes

Caption: A typical experimental workflow for evaluating the in vitro anti-cancer activity of Chrysophanol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Chrysophanol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.

  • Cell Lysis: After treatment with Chrysophanol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB p65, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

Chrysophanol has been demonstrated to be a pharmacologically active compound with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its mechanisms of action involve the modulation of multiple key signaling pathways.

In stark contrast, the biological activities of this compound remain a significant unknown in the scientific community. The lack of available data presents a clear and compelling opportunity for future research. Investigating the cytotoxic, anti-inflammatory, and other biological properties of this compound, and directly comparing them to those of Chrysophanol, could reveal novel therapeutic leads and provide valuable insights into the structure-activity relationships of anthraquinones. Such studies are essential to unlock the potential of this understudied natural compound.

References

8-Methyl Chrysophanol vs. Emodin: A Comparative Analysis of Two Structurally Related Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, anthraquinones stand out for their diverse pharmacological activities. Among them, Emodin and Chrysophanol are two of the most extensively studied compounds, often co-existing in medicinal plants. This guide provides a detailed comparative analysis of Emodin and its close structural relative, Chrysophanol, with a brief overview of the lesser-known derivative, 8-Methyl Chrysophanol. The comparison focuses on their chemical structures, biological activities supported by experimental data, and underlying mechanisms of action.

Structural Differences

Emodin and Chrysophanol share a common 1,8-dihydroxyanthraquinone core. The key structural distinction lies in the substitution at the C-3 position of the anthraquinone (B42736) ring. Emodin possesses a hydroxyl group (-OH) at this position, whereas Chrysophanol has a hydrogen atom. This seemingly minor difference significantly influences their biological activities. This compound is a derivative of Chrysophanol, featuring a methyl ether group at the C-8 position instead of a hydroxyl group.

Chemical Structures:

  • Emodin: 1,3,8-trihydroxy-6-methylanthraquinone[1][2]

  • Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone[3][4]

  • This compound: 1-hydroxy-8-methoxy-3-methylanthraquinone

Comparative Biological Activities

Both Emodin and Chrysophanol exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. However, the potency and mechanisms of these activities often differ.

Anticancer Activity

Emodin and Chrysophanol have been shown to inhibit the proliferation of various cancer cell lines. Comparative studies indicate that their efficacy can be cell-line dependent.

A study comparing the in vitro anticancer activity of Emodin and Chrysophanol against human colorectal (HCT-116) and cervical (HeLa) cancer cells revealed that both compounds significantly decreased cell viability.[5] At a concentration of 5 µg/mL, Emodin reduced the viability of HCT-116 and HeLa cells to 15.37% and 13.00%, respectively.[5] Under the same conditions, Chrysophanol reduced the viability of HCT-116 and HeLa cells to 16.37% and 13.00%, respectively, demonstrating comparable potency in these cell lines.[5]

CompoundCell LineConcentrationCell Viability (%)Reference
EmodinHCT-1165 µg/mL15.37[5]
HeLa5 µg/mL13.00[5]
ChrysophanolHCT-1165 µg/mL16.37[5]
HeLa5 µg/mL13.00[5]
Anti-inflammatory Activity

Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. Chrysophanol has been shown to exert its anti-inflammatory effects by suppressing the activation of NF-κB and caspase-1.[6] It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Emodin also demonstrates potent anti-inflammatory effects through the inhibition of NF-κB signaling.

Antimicrobial Activity

Emodin generally displays a broad spectrum of antibacterial activity.[7] The structural features of anthraquinones, such as the presence and position of hydroxyl groups, play a crucial role in their antibacterial efficacy.[7] While Chrysophanol also possesses antimicrobial properties, direct comparative studies with Emodin are limited. One study suggested that the methylation of hydroxyl groups, as seen in derivatives like this compound, may weaken the antibacterial activity.[7]

Other Activities

A comparative study on the anti-ulcer activity of Chrysophanol and Emodin found that Emodin exhibited a more potent gastroprotective effect by inhibiting the H+/K+-ATPase and increasing prostaglandin (B15479496) E2 (PGE2) levels.[8][9] In terms of antioxidant activity , one study reported that Emodin (42%) showed moderate activity compared to Chrysophanol (31%).[10]

Mechanisms of Action: A Glimpse into Signaling Pathways

Emodin and Chrysophanol exert their biological effects by modulating a complex network of cellular signaling pathways.

Emodin's Multifaceted Signaling Inhibition:

Emodin is known to interfere with numerous signaling cascades implicated in cancer cell proliferation, survival, and inflammation. It has been shown to inhibit protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and HER-2 tyrosine kinase signaling pathways. Furthermore, it can suppress the Wnt/β-catenin and phosphatidylinositol 3-kinase (PI3K) pathways, leading to the induction of apoptosis in cancer cells.

Emodin_Signaling cluster_upstream Upstream Targets cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Emodin Emodin HER2 HER2 Emodin->HER2 PI3K PI3K Emodin->PI3K Wnt Wnt Emodin->Wnt Apoptosis Apoptosis Emodin->Apoptosis Inflammation Inflammation Emodin->Inflammation HER2->PI3K MAPK MAPK HER2->MAPK AKT AKT PI3K->AKT BetaCatenin β-catenin Wnt->BetaCatenin Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation BetaCatenin->Proliferation

Caption: Emodin inhibits multiple signaling pathways involved in cancer progression.

Chrysophanol's Anti-inflammatory Pathway:

Chrysophanol's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, Chrysophanol blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Chrysophanol_NFkB_Pathway cluster_Nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylation p65 p65 (active) IkBa_p65->p65 IκBα degradation Nucleus Nucleus p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression p65->Inflammatory_Genes Chrysophanol Chrysophanol Chrysophanol->IKK

Caption: Chrysophanol inhibits the NF-κB inflammatory signaling pathway.

This compound: An Enigma in the Family

Information regarding the biological activities of this compound is scarce in peer-reviewed literature. It is primarily available as a research chemical and has been isolated from the bark of Senna macranthera.[11][12] Its structural similarity to Chrysophanol suggests it may possess some related biological properties, but this remains to be experimentally validated. Further research is warranted to elucidate the pharmacological profile of this anthraquinone derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the anticancer and anti-inflammatory activities of these compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Emodin on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Emodin or Chrysophanol (typically ranging from 1 to 100 µM) for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)

Objective: To evaluate the in vivo anti-inflammatory effects of Chrysophanol.

Methodology:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.

  • Compound Administration: Mice are orally administered with Chrysophanol (e.g., 5 or 20 mg/kg body weight) daily for the duration of the DSS treatment. A control group receives the vehicle.

  • Clinical Assessment: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are fixed in formalin for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.

  • Cytokine Measurement: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Experimental_Workflow_DSS_Colitis Start Start: Acclimatize Mice Induction Induce Colitis: DSS in drinking water (7 days) Start->Induction Treatment Daily Oral Administration: - Vehicle (Control) - Chrysophanol Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment->Monitoring Endpoint Endpoint (Day 7): Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Analysis: - Colon Length - Histology (H&E) - Cytokine Levels (ELISA) Endpoint->Analysis Conclusion Conclusion: Assess Anti-inflammatory Effect Analysis->Conclusion

Caption: Experimental workflow for the DSS-induced colitis model in mice.

Conclusion

Emodin and Chrysophanol, two closely related natural anthraquinones, exhibit a remarkable array of overlapping yet distinct biological activities. The presence of a hydroxyl group at the C-3 position in Emodin appears to be a critical determinant of its enhanced potency in certain biological assays compared to Chrysophanol. While both compounds hold promise as therapeutic leads, particularly in the areas of oncology and inflammatory diseases, further comparative studies are necessary to fully delineate their structure-activity relationships and therapeutic potential. The biological profile of this compound remains largely unexplored, representing an open avenue for future research in the field of natural product chemistry and pharmacology.

References

8-Methyl Chrysophanol and Physcion: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify that "8-Methyl Chrysophanol" is not a standard chemical name and is widely considered to be a synonym for Physcion (B1677767). Therefore, this guide will focus on the detailed mechanism of action of Physcion, also referred to as parietin. Physcion is a natural anthraquinone (B42736) found in various medicinal herbs and has garnered significant interest for its diverse pharmacological activities.

This guide provides a comprehensive overview of the molecular mechanisms underlying Physcion's therapeutic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Physcion's Bioactivities

Physcion exhibits a broad range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] Its mechanisms of action are multifaceted, involving the modulation of numerous cell signaling pathways, regulation of cell cycle, and induction of programmed cell death.[1][3]

Anticancer Mechanisms of Physcion

Physcion has demonstrated potent anticancer effects across various cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[4][5]

Induction of Apoptosis and Autophagy

Physcion triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It has been shown to increase the expression of pro-apoptotic proteins while down-regulating anti-apoptotic proteins.[4][5]

In human cervical cancer (HeLa) cells, physcion treatment leads to a concentration-dependent increase in apoptosis, characterized by the activation of caspases 3/7 and a reduction in Bcl-2 protein expression.[4] Similarly, in nasopharyngeal carcinoma cells, physcion induces both caspase-dependent apoptosis and autophagy.[7] This pro-apoptotic effect is often preceded by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[4][7]

Key Findings on Apoptosis Induction:

Cell LineConcentrationEffectReference
HeLa80 µM - 300 µMConcentration-dependent increase in apoptosis and caspase 3/7 activity.[4]
HeLa80 µM - 300 µMIncreased number of cells with inactivated Bcl-2 protein.[4]
CNE2 (Nasopharyngeal Carcinoma)10 µM, 20 µMDose-dependent induction of caspase-dependent apoptosis and autophagy.[7]
MCF-7 (Breast Cancer)200 µM46.9% increase in caspase-3 activity.[2]
MDA-MB-231 (Breast Cancer)140 µMSignificant increase in the sub-G1 phase population, indicative of apoptosis.[5]
Cell Cycle Arrest

Physcion can halt the proliferation of cancer cells by arresting the cell cycle at different phases. In HeLa cells, it causes a G0/G1 phase arrest.[4] In human breast cancer cells (MDA-MB-231), physcion has also been observed to induce a G0/G1 phase arrest.[5] This is often associated with the modulation of cell cycle regulatory proteins.[5]

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture: Plate cancer cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of physcion for a specified duration (e.g., 48 hours).

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]

Diagram of Physcion's Anticancer Signaling Pathways

physcion_anticancer_pathways Physcion Physcion ROS ↑ Reactive Oxygen Species (ROS) Physcion->ROS Bcl2 ↓ Bcl-2 Physcion->Bcl2 Autophagy Autophagy Physcion->Autophagy CellCycleArrest G0/G1 Cell Cycle Arrest Physcion->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria miR27a ↓ miR-27a ROS->miR27a Caspases ↑ Caspase-3, -7, -8, -9 Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Sp1 ↓ Sp1 Sp1->Apoptosis Sp1->Autophagy ZBTB10 ↑ ZBTB10 miR27a->ZBTB10 ZBTB10->Sp1

Caption: Signaling pathways affected by Physcion leading to anticancer effects.

Anti-inflammatory and Analgesic Mechanisms

Physcion also possesses significant anti-inflammatory and analgesic properties.[8] Its mechanism of action in this context involves the inhibition of pro-inflammatory signaling pathways and the modulation of pain receptors.[8][9]

Inhibition of NF-κB and MAPK Signaling Pathways

A key mechanism of physcion's anti-inflammatory effect is the suppression of the NF-κB and MAPK signaling pathways.[8] These pathways are crucial in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting these pathways, physcion reduces the expression of these inflammatory mediators, thereby alleviating inflammation.[8][10]

Inhibition of TRPV1

Recent studies have identified physcion as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain relief.[8] Molecular dynamics simulations have shown that physcion has a high binding affinity for TRPV1.[8] By inhibiting TRPV1, physcion can reduce the influx of calcium ions in response to painful stimuli, leading to its analgesic effects.[8]

Experimental Workflow for Evaluating Analgesic Efficacy

analgesic_workflow Start Start: Animal Models of Pain (e.g., Acetic acid-induced writhing) Treatment Administer Physcion or Vehicle Start->Treatment Behavioral Behavioral Assessment (e.g., Hot plate test, Von Frey test) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for cytokines, Western blot for NF-κB) Treatment->Biochemical Data Data Analysis and Interpretation Behavioral->Data Biochemical->Data End Conclusion on Analgesic Efficacy Data->End

Caption: Experimental workflow for assessing the analgesic effects of Physcion.

Experimental Protocol: Hot Water Tail-Flick Test

  • Animal Acclimatization: Acclimatize mice to the experimental setup for several days.

  • Compound Administration: Administer physcion (e.g., 20 mg/kg, intraperitoneally) or a saline control to the mice.

  • Behavioral Testing: One hour after administration, gently restrain the mouse and immerse the distal 2-3 cm of its tail in a 50°C water bath.

  • Latency Measurement: Record the time it takes for the mouse to flick its tail out of the water. An increased latency period indicates an analgesic effect.[8]

Conclusion

References

Confirming the Purity of Synthesized 8-Methyl Chrysophanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of synthesized 8-Methyl Chrysophanol, a naturally occurring anthraquinone (B42736).[1][2][3] This document outlines key experimental protocols and presents data in a clear, comparative format.

Characterization of this compound

This compound, also known as Chrysophanol 8-methyl ether, is an anthraquinone with the chemical formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[1][4] Its CAS number is 3300-25-2.[2][4] It is a derivative of Chrysophanol, a more widely studied anthraquinone.[5]

Table 1: Physicochemical Properties of this compound and Chrysophanol

PropertyThis compoundChrysophanol
Molecular Formula C₁₆H₁₂O₄C₁₅H₁₀O₄
Molecular Weight 268.26 g/mol [1][4]254.24 g/mol [5]
CAS Number 3300-25-2[2][4]481-74-3[5]
Appearance Not specified in search resultsGolden yellow plates or brown powder[5]
Melting Point Not specified in search results196 °C[5]

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is essential for the robust confirmation of purity for a synthesized organic compound like this compound.[6][7][8] The primary methods include chromatography, spectroscopy, and thermal analysis.

Table 2: Comparison of Analytical Techniques for Purity Confirmation

TechniquePrincipleInformation ProvidedTypical Purity Threshold
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.[8][9]Quantitative purity (area %), presence of impurities, retention time.[9]>98%[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6][8]Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[6][9]Confirms structure and relative purity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[8]Molecular weight confirmation, elemental composition (HRMS), and fragmentation patterns.[8]Confirms identity and presence of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a stationary phase.[6][8]Qualitative assessment of purity, visualization of non-UV active impurities.[6]Preliminary purity check.
Melting Point Analysis Determination of the temperature range over which a solid melts.[6][10]A sharp melting point indicates high purity; impurities broaden the range.[10]Comparison to a reference standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[9]Identification of functional groups, confirmation of identity.[9]Confirms identity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A sample of the synthesized this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area are compared to a reference standard. Purity is calculated based on the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure for ¹H NMR: The synthesized compound is dissolved in the deuterated solvent, and the proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the expected structure.

  • Procedure for ¹³C NMR: A carbon NMR spectrum is acquired to confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass determination.[8]

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion is determined. This experimental mass is compared to the calculated exact mass of this compound (C₁₆H₁₂O₄).

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for purity confirmation and a hypothetical signaling pathway where this compound might be investigated, given that its parent compound, Chrysophanol, is known to inhibit EGFR signaling.[11]

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis Synthesis Synthesized This compound Purification Column Chromatography or Recrystallization Synthesis->Purification TLC TLC for preliminary check Purification->TLC HPLC HPLC for quantitative purity TLC->HPLC NMR NMR for structural confirmation HPLC->NMR MS MS for molecular weight verification NMR->MS Purity_Confirmed Purity Confirmed (>98%) MS->Purity_Confirmed Meets criteria Further_Purification Further Purification Required MS->Further_Purification Fails criteria

Purity Confirmation Workflow for Synthesized Compounds.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT Activates mTOR mTOR/p70S6K AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF EGF->EGFR Binds Methyl_Chrysophanol This compound (Hypothesized) Methyl_Chrysophanol->EGFR Inhibits

Hypothesized EGFR Signaling Pathway Inhibition.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] While data specifically for 8-Methyl Chrysophanol is limited, this guide draws upon validated methods for the closely related and structurally similar compound, chrysophanol (1,8-dihydroxy-3-methylanthraquinone), to provide a robust comparative framework.[3][4]

This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). A cross-validation workflow is presented to ensure data integrity and reliability when comparing or transferring methods.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analytical methods discussed. These parameters are critical for selecting the most appropriate method based on the specific research requirements, such as sample matrix, required sensitivity, and available instrumentation.

Table 1: Performance Characteristics of HPLC-UV for Chrysophanol Analysis

ParameterReported ValueSource
Linearity (r²) > 0.9998[3]
Limit of Detection (LOD) 0.017 µg/mL[5]
Limit of Quantification (LOQ) 0.053 µg/mL[5]
Precision (%RSD) Intra-day: < 2.41%, Inter-day: < 14.77%[5]
Accuracy (Recovery) 100.3–100.5%[3]

Table 2: Performance Characteristics of UHPLC-MS for Anthraquinone Analysis

ParameterReported ValueSource
Linearity (r²) > 0.9990[6]
Limit of Detection (LOD) 0.002–0.630 µg/L[6]
Limit of Quantification (LOQ) 0.005–2.930 µg/L[6]
Precision (%RSD) < 3.71%[6]
Accuracy (Recovery) 97.35–102.02%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the HPLC-UV and UHPLC-MS methods for the analysis of chrysophanol and related anthraquinones.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of anthraquinones due to its robustness and accessibility.

  • Instrumentation : Agilent 1100 series HPLC system with a photodiode-array detector (PDA).[3]

  • Column : TSK-gel ODS-80Tm column (150 mm x 4.6 mm i.d., 5 µm).[3]

  • Mobile Phase : Isocratic elution with a mixture of methanol (B129727) and 2% aqueous acetic acid (70:30, v/v).[3]

  • Flow Rate : 1 mL/min.[3]

  • Column Temperature : 25°C.[3]

  • Injection Volume : 20 µL.[3]

  • Detection Wavelength : 254 nm.[3]

  • Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent such as methanol to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

This method offers higher sensitivity and selectivity, making it suitable for the analysis of complex matrices and low-concentration samples.

  • Instrumentation : UPLC-ESI-MS/MS instrument (e.g., ACQUITY Xevo TQ–S, Waters).[6]

  • Column : ACQUITY BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient program starts with 8% B, increases to 17% at 3.1 min, then to 100% within 2 minutes, before returning to initial conditions for equilibration.[6]

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.[6]

  • Injection Volume : 10 µL.[6]

  • Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode. The precursor and product ions for the analyte of interest are monitored.[6]

  • Sample Preparation : Samples are dissolved in methanol and serially diluted to create calibration standards. All solutions are filtered through a 0.22 µm filter prior to injection.[6]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of results. Cross-validation is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[7]

Cross-Validation Workflow start Start: Define Cross-Validation Protocol prep_samples Prepare a Single Set of QC Samples (Low, Medium, High Concentrations) start->prep_samples analysis Analyze QC Samples by Both Methods prep_samples->analysis method_a Method A (e.g., HPLC-UV) analysis->method_a method_b Method B (e.g., UHPLC-MS) analysis->method_b data_comp Compare Results from Both Methods method_a->data_comp method_b->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No

Cross-Validation Workflow Diagram
Signaling Pathway of Chrysophanol

Chrysophanol has been shown to exert its biological effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of Chrysophanol on the EGFR/mTOR signaling pathway, which is often dysregulated in cancer cells.[8][9]

Chrysophanol Signaling Pathway egf EGF egfr EGFR egf->egfr akt AKT egfr->akt erk ERK egfr->erk chrysophanol Chrysophanol chrysophanol->egfr mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Metastasis erk->proliferation p70s6k p70S6K mtor->p70s6k p70s6k->proliferation

Inhibition of EGFR/mTOR Pathway by Chrysophanol

References

Reproducibility of 8-Methyl Chrysophanol Experimental Results: A Comparative Guide Based on Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Direct experimental data on the reproducibility of 8-Methyl Chrysophanol (B1684469) is limited in publicly available literature. This guide provides a comprehensive overview of the experimental results and methodologies for its parent compound, Chrysophanol. This information serves as a foundational resource for researchers, offering insights into the expected biological activities and experimental considerations when studying 8-Methyl Chrysophanol and other related anthraquinone (B42736) derivatives.

Summary of Chrysophanol's Biological Activity

Chrysophanol, a naturally occurring anthraquinone, has been extensively studied for its various biological activities, most notably its anti-cancer effects.[1][2][3][4][5] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][5] The anti-cancer effects of chrysophanol are attributed to its ability to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

Quantitative Data on Chrysophanol's Effects

The following tables summarize the quantitative data from various studies on the effects of Chrysophanol on cell viability and apoptosis. These tables are intended to provide a comparative overview of the compound's potency across different cancer cell lines and experimental conditions.

Table 1: Effect of Chrysophanol on Cancer Cell Viability

Cell LineAssayConcentration (µM)Incubation Time (h)% Inhibition / IC50Reference
MCF-7 (Breast Cancer)MTT0, 5, 10, 2048Dose-dependent decrease[1]
MDA-MB-231 (Breast Cancer)MTT0, 5, 10, 2048Dose-dependent decrease[1]
HeLa (Cervical Cancer)MTTNot SpecifiedNot SpecifiedInhibition of viability[4][5]
Gastric Cancer CellsNot Specified>25Not SpecifiedInhibition of proliferation[4]
Colorectal Cancer CellsNot SpecifiedNot SpecifiedNot SpecifiedInhibition of proliferation[3]

Table 2: Induction of Apoptosis by Chrysophanol

Cell LineAssayConcentration (µM)Incubation Time (h)ObservationsReference
MCF-7 (Breast Cancer)Annexin V/PINot SpecifiedNot SpecifiedIncreased apoptosis[1]
MDA-MB-231 (Breast Cancer)Annexin V/PINot SpecifiedNot SpecifiedIncreased apoptosis[1]
HeLa (Cervical Cancer)Annexin V/PINot SpecifiedNot SpecifiedSignificant increase in apoptosis[5]
Colorectal Cancer CellsNot SpecifiedNot SpecifiedNot SpecifiedPro-apoptotic effects[3]
Gastric Cancer CellsNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent induction of apoptosis[4]

Key Signaling Pathways Modulated by Chrysophanol

Chrysophanol exerts its biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Chrysophanol has been shown to inhibit the NF-κB signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK Inhibits p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation IkB IκB IkB->p65_p50 Inhibits p65_p50_IkB p65/p50-IκB (Inactive) p65_p50_IkB->p65_p50 IkB degradation IKK->IkB Phosphorylates Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Promotes

Chrysophanol inhibits the NF-κB signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Chrysophanol has been found to inhibit the mTOR signaling pathway in some cancer cells.[4]

mTOR_Pathway Chrysophanol Chrysophanol mTOR mTOR Chrysophanol->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits AKT_MAPK_Pathway Chrysophanol Chrysophanol AKT AKT Chrysophanol->AKT Regulates ERK1_2 ERK1/2 Chrysophanol->ERK1_2 Regulates Cell_Survival Cell Survival AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK1_2->Cell_Survival ERK1_2->Apoptosis Inhibits MTT_Workflow A Seed Cells (96-well plate) B Treat with Chrysophanol A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G Apoptosis_Workflow A Treat Cells with Chrysophanol B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Flow Cytometry Analysis E->F Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

References

A Comparative Guide to the In Vivo Anti-Diabetic Effects of 1-O-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-diabetic effects of 1-O-methyl chrysophanol (B1684469) (OMC), a naturally occurring anthraquinone, with established anti-diabetic agents. The information is compiled from preclinical studies to assist in the evaluation of OMC as a potential therapeutic candidate.

Comparative Analysis of Efficacy

While direct head-to-head in vivo comparative studies are limited, this section synthesizes available data for 1-O-methyl chrysophanol and compares it with the well-characterized oral hypoglycemic agents, Metformin (B114582) and Glibenclamide.

Table 1: Comparison of In Vivo Anti-Diabetic Effects

Parameter1-O-Methyl Chrysophanol (OMC)MetforminGlibenclamide
Therapeutic Class AnthraquinoneBiguanideSulfonylurea
Primary Mechanism Inhibition of α-amylase and α-glucosidase[1][2]Activation of AMP-activated protein kinase (AMPK) pathwayStimulation of insulin (B600854) secretion from pancreatic β-cells[3]
Reported Efficacy Significantly inhibited the increase in glucose concentration at 100 mg/kg in Wistar rats[1]Reduces fasting blood glucoseEffectively lowers blood glucose levels[4][5]
Effect on Insulin Not explicitly reportedImproves insulin sensitivityIncreases insulin secretion

Disclaimer: The data for 1-O-methyl chrysophanol is from a study that did not directly compare it with Metformin or Glibenclamide. The efficacy of Metformin and Glibenclamide is well-established through numerous preclinical and clinical studies.

Postulated Mechanism of Action and Signaling Pathway

The anti-diabetic effect of 1-O-methyl chrysophanol is primarily attributed to its ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase.[1][2] This action delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Furthermore, based on studies of its parent compound, chrysophanol, it is plausible that OMC may also exert its anti-diabetic effects through the modulation of the insulin signaling pathway. Chrysophanol and its glucosides have been shown to enhance glucose transport and GLUT4 expression, potentially through the inhibition of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[6][7]

Below is a diagram illustrating the potential signaling pathways for the anti-diabetic action of 1-O-methyl chrysophanol.

1-O-Methyl_Chrysophanol_Anti-Diabetic_Pathway OMC 1-O-Methyl Chrysophanol (OMC) Alpha_Amylase α-Amylase OMC->Alpha_Amylase Inhibits Alpha_Glucosidase α-Glucosidase OMC->Alpha_Glucosidase Inhibits PTP1B PTP1B OMC->PTP1B Inhibits (Postulated) Carbohydrate_Digestion Carbohydrate Digestion & Absorption Blood_Glucose Reduced Blood Glucose Carbohydrate_Digestion->Blood_Glucose Insulin_Receptor Insulin Receptor (Phosphorylation) PTP1B->Insulin_Receptor Dephosphorylates GLUT4 GLUT4 Translocation Insulin_Receptor->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Blood_Glucose

Caption: Postulated anti-diabetic signaling pathways of 1-O-methyl chrysophanol.

Experimental Protocols

This section details the methodologies for key in vivo experiments to validate the anti-diabetic effects of a compound like 1-O-methyl chrysophanol.

Animal Model and Diabetes Induction
  • Animal Model: Male Wistar rats are commonly used for in vivo diabetes studies.

  • Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 120-180 mg/kg body weight) or streptozotocin.[8][9] Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial experiment to assess the effect of a compound on glucose metabolism.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial fasting blood glucose level (t=0 min).

  • Compound Administration: The test compound (e.g., 1-O-methyl chrysophanol at 100 mg/kg) or vehicle (control) is administered orally.

  • Glucose Challenge: After a specific period (e.g., 30 or 60 minutes) post-compound administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge, such as 30, 60, 90, and 120 minutes.[8][10][11]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to evaluate the overall glycemic control.

Experimental_Workflow_OGTT Fasting Overnight Fasting (12-16h) Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Compound_Admin Oral Administration of 1-O-Methyl Chrysophanol or Vehicle Baseline_BG->Compound_Admin Glucose_Challenge Oral Glucose Challenge (2 g/kg) Compound_Admin->Glucose_Challenge BG_Monitoring Monitor Blood Glucose (30, 60, 90, 120 min) Glucose_Challenge->BG_Monitoring Data_Analysis Calculate Area Under the Curve (AUC) BG_Monitoring->Data_Analysis

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Conclusion

1-O-methyl chrysophanol demonstrates promising anti-diabetic potential in preclinical in vivo models, primarily through the inhibition of carbohydrate-digesting enzymes. While direct comparative data with standard-of-care drugs are not yet available, its mechanism of action suggests it could be a valuable agent, particularly for managing postprandial hyperglycemia. Further studies directly comparing OMC with established drugs like Metformin and Glibenclamide are warranted to fully elucidate its therapeutic potential and position in diabetes management.

References

A Comparative Analysis of 8-Methyl Chrysophanol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of significant interest for its potential therapeutic properties, isolated from various plant sources. While direct comparative studies on the yield, purity, and biological activity of 8-Methyl Chrysophanol from different botanical origins are limited in the current scientific literature, this document synthesizes the available data to offer a valuable resource for researchers in natural product chemistry and drug discovery.

Plant Sources and Compound Profile

This compound, also known as chrysophanol-8-methyl ether or 8-methoxychrysophanol, has been identified in several plant species. The primary sources discussed in this guide are:

  • Senna macranthera (Fabaceae)

  • Eremurus spectabilis (Asphodelaceae)

  • Asphodelus microcarpus (Asphodelaceae)

  • Eremurus chinensis (Asphodelaceae)

The following table summarizes the available information on the presence and characteristics of this compound in these plants. It is important to note that quantitative data on yield and purity are not consistently reported in the literature, highlighting a significant gap in current research.

Plant SourceFamilyPlant PartPresence of this compoundReported YieldReported PurityKey References
Senna macrantheraFabaceaeBarkIdentified as a minor anthraquinone.[1][2]Not specifiedNot specified[1][2]
Eremurus spectabilisAsphodelaceaeAerial PartsIsolated from the chloroform (B151607) extract.[3][4][5]Not specifiedNot specified[3][4][5]
Asphodelus microcarpusAsphodelaceaeWhole PlantIdentified as 8-methoxychrysophanol.Not specifiedNot specified
Eremurus chinensisAsphodelaceaeNot specifiedIsolated and identified as chrysophanol 8-methyl ether.[6]Not specifiedNot specified[6]

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound isolated from these different plant sources are not currently available. However, studies on the crude extracts of these plants and on the closely related compound, chrysophanol, provide insights into their potential therapeutic effects.

Plant SourceReported Biological Activities of ExtractsPotential Relevance to this compoundKey References
Senna macrantheraExtracts of other Senna species exhibit laxative, antimicrobial, and anti-inflammatory properties.[7][8][9][10][11]The presence of anthraquinones, including this compound, likely contributes to these activities.[7][8][9][10][11]
Eremurus spectabilisMethanolic extracts of aerial parts show significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[3][12][13][14][15] Extracts also exhibit antioxidant properties.[12][13][14]This compound, as an anthraquinone, is a potential contributor to the observed antimicrobial and antioxidant effects.[3][12][13][14][15]
Asphodelus microcarpusEthanolic extracts demonstrate α-glucosidase inhibition, antioxidant, and antibiofilm activities.[16][17] Extracts have also shown tyrosinase inhibition.[18][19]The diverse biological activities of the extracts suggest that this compound may possess similar properties.[16][17][18][19][20]
Eremurus chinensisEthanol (B145695) extracts of the roots have shown in vitro antioxidant and anticancer activities.[21] Extracts have also demonstrated anti-inflammatory effects.[22][23][24][25]The presence of this compound could contribute to the observed antioxidant, anticancer, and anti-inflammatory properties.[21][22][23][24][25]

Experimental Protocols

General Extraction and Isolation Protocol for this compound

This protocol is a generalized procedure based on methods used for the isolation of anthraquinones from plant materials.

a. Plant Material Preparation: The selected plant parts (e.g., bark of Senna macranthera, aerial parts of Eremurus spectabilis) are air-dried at room temperature and then ground into a fine powder.

b. Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform, and methanol (B129727), using a Soxhlet apparatus. For targeted extraction of moderately polar compounds like this compound, direct extraction with chloroform or ethyl acetate (B1210297) can also be employed.

c. Fractionation and Purification: The chloroform or ethyl acetate extract, which is expected to be rich in anthraquinones, is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized under UV light (254 nm and 365 nm). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).

d. Structure Elucidation: The purified compound is identified as this compound based on its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC-UV method is crucial for the accurate quantification of this compound in different plant extracts.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system of methanol and water (containing 0.1% formic acid) is commonly used for the separation of anthraquinones.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 280 nm is generally suitable for anthraquinones).

  • Quantification: A calibration curve is prepared using a certified reference standard of this compound at various concentrations. The concentration in the plant extracts is determined by comparing the peak area with the calibration curve.

Biological Activity Assays

The following are standard in vitro assays to compare the biological activity of this compound isolated from different sources.

a. Antimicrobial Activity Assay (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the purified this compound is determined against a panel of pathogenic bacteria and fungi. The assay is performed in 96-well microtiter plates. A serial dilution of the compound is prepared in a suitable broth medium, and a standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

b. Cytotoxic Activity Assay (MTT Assay): The cytotoxic effect of this compound is evaluated against various cancer cell lines (e.g., HeLa, HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compound. After a specific incubation period, the MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

c. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay): The anti-inflammatory potential of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells are pre-treated with different concentrations of the compound and then stimulated with LPS. The amount of NO produced in the culture supernatant is measured using the Griess reagent. A decrease in NO production indicates potential anti-inflammatory activity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for the comparative analysis of this compound and a potential signaling pathway that may be modulated by this compound, based on studies of the related molecule, chrysophanol.

experimental_workflow plant_material Plant Material (Senna macranthera, Eremurus spectabilis, Asphodelus microcarpus, Eremurus chinensis) extraction Extraction (e.g., Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography, HPLC) crude_extract->purification isolated_compound Isolated this compound purification->isolated_compound quantification Quantification (HPLC-UV) isolated_compound->quantification bioassays Biological Activity Assays isolated_compound->bioassays data_analysis Comparative Data Analysis (Yield, Purity, Bioactivity) quantification->data_analysis antimicrobial Antimicrobial bioassays->antimicrobial cytotoxic Cytotoxic bioassays->cytotoxic anti_inflammatory Anti-inflammatory bioassays->anti_inflammatory antimicrobial->data_analysis cytotoxic->data_analysis anti_inflammatory->data_analysis signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb caspase1 Caspase-1 Activation tlr4->caspase1 pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory il1b IL-1β Maturation caspase1->il1b methyl_chrysophanol This compound (Proposed) methyl_chrysophanol->nfkb Inhibition methyl_chrysophanol->caspase1 Inhibition

References

8-Methyl Chrysophanol: A Head-to-Head Comparison with Known Inhibitors in Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds is paramount. This guide provides a head-to-head comparison of 8-Methyl Chrysophanol and its close analog, Chrysophanol, with established inhibitors of critical cellular signaling pathways implicated in cancer and inflammation: the Epidermal Growth Factor Receptor (EGFR), mammalian Target of Rapamycin (mTOR), and Nuclear Factor-kappa B (NF-κB) pathways.

While specific inhibitory data for this compound is still emerging, the extensive research on Chrysophanol provides a strong basis for comparison and prediction of its therapeutic potential.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Chrysophanol and well-known inhibitors against key targets in the EGFR, mTOR, and NF-κB signaling pathways. This quantitative data offers a clear perspective on the potency of these compounds.

Table 1: Comparison of Inhibitory Activity against EGFR

CompoundTargetIC50Cell Line / Assay Conditions
ChrysophanolEGFR-Inhibits EGF-induced phosphorylation
GefitinibEGFR (Wild-Type)15.5 nM - 37 nMCell-free assays and various cell lines[1][2][3]
EGFR (L858R/T790M)823.3 nMLoVo cells[1]
ErlotinibEGFR2 nMCell-free assays[1][4][5]
EGFR (in cells)20 nMHNS, DiFi, MDA-MB-468 cells[4][6]

Table 2: Comparison of Inhibitory Activity against mTOR

CompoundTargetIC50Cell Line / Assay Conditions
ChrysophanolmTOR-Suppresses activation of mTOR/p70S6K
RapamycinmTORC1~0.1 nMHEK293 cells[7]
EverolimusmTOR (FKBP12)1.6-2.4 nMCell-free assay[8]
mTOR (in cells)71 nM - 156 nMBT474 and primary breast cancer cells[8]

Table 3: Comparison of Inhibitory Activity against NF-κB Pathway

CompoundTarget Pathway ComponentIC50Cell Line / Assay Conditions
ChrysophanolNF-κB activation-Suppresses activation in LPS-stimulated macrophages and breast cancer cell lines[9][10][11]
BAY 11-7082IκBα phosphorylation10 µMTumor cells[12][13][14][15]

Signaling Pathway Overview

The EGFR, PI3K/AKT/mTOR, and NF-κB pathways are central to cell proliferation, survival, and inflammation. The diagram below illustrates the interconnected nature of these pathways and highlights the points of inhibition for Chrysophanol and the compared inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates IKK IKK AKT->IKK Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis Leads to IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Transcription Gene_Transcription NF-κB_n->Gene_Transcription Promotes Inflammation_Proliferation Inflammation_Proliferation Gene_Transcription->Inflammation_Proliferation Results in Chrysophanol_EGFR Chrysophanol Chrysophanol_EGFR->EGFR Gefitinib_Erlotinib Gefitinib, Erlotinib Gefitinib_Erlotinib->EGFR Chrysophanol_mTOR Chrysophanol Chrysophanol_mTOR->mTORC1 Rapamycin_Everolimus Rapamycin, Everolimus Rapamycin_Everolimus->mTORC1 Chrysophanol_NFkB Chrysophanol Chrysophanol_NFkB->IKK BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK

Caption: Overview of EGFR, mTOR, and NF-κB signaling pathways and inhibitor targets.

Experimental Protocols

The following are summaries of standard experimental protocols used to determine the inhibitory activity of the compounds listed above.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.

Methodology:

  • Reagents and Materials: Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (containing Tris-HCl, MgCl2, MnCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the EGFR enzyme in kinase buffer.

    • Add the test compound dilutions to the wells and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method, such as luminescence measurement with a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro mTORC1 Kinase Assay

Objective: To measure the kinase activity of mTORC1 and the inhibitory effect of test compounds.

Methodology:

  • Reagents and Materials: Immunoprecipitated mTORC1 from cell lysates (e.g., from HEK293 cells), recombinant inactive substrate (e.g., GST-4E-BP1 or p70S6K), kinase assay buffer (containing HEPES, KCl, MgCl2, MnCl2), ATP (including radiolabeled [γ-32P] ATP), and test compounds.

  • Procedure:

    • Immunoprecipitate mTORC1 from cell lysates using an antibody against a component of the complex (e.g., Raptor or mTOR).

    • Wash the immunoprecipitates extensively.

    • Resuspend the beads in kinase assay buffer.

    • Add the substrate and the test compound to the reaction mixture.

    • Start the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and analyze substrate phosphorylation by SDS-PAGE and autoradiography or by spotting the reaction mixture onto P81 phosphocellulose paper and measuring incorporated radioactivity.

  • Data Analysis: Determine the concentration of the inhibitor that reduces mTORC1 kinase activity by 50% to obtain the IC50 value.

NF-κB Inhibition Assay (IκBα Phosphorylation)

Objective: To assess the ability of a compound to inhibit the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., tumor cell lines or macrophages) and treat them with various concentrations of the test compound for a predetermined time.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis and Protein Analysis:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

    • Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. The IC50 is the concentration of the compound that causes a 50% reduction in TNF-α-induced IκBα phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a novel inhibitor.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cellular Characterization cluster_phase3 Phase 3: In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Primary_Kinase_Assay Primary Kinase Assays (EGFR, mTOR) Compound_Synthesis->Primary_Kinase_Assay Cell-Based_Assay Cell-Based Pathway Assay (NF-κB activation) Compound_Synthesis->Cell-Based_Assay IC50_Determination IC50 Value Determination Primary_Kinase_Assay->IC50_Determination Cell-Based_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assays (MTT, etc.) IC50_Determination->Cell_Proliferation Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Cell_Proliferation->Apoptosis_Assay Mechanism_of_Action Mechanism of Action Studies (Western Blot for downstream targets) Apoptosis_Assay->Mechanism_of_Action Xenograft_Model Animal Xenograft Models Mechanism_of_Action->Xenograft_Model Lead_Optimization Lead_Optimization Mechanism_of_Action->Lead_Optimization Efficacy_Toxicity Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Toxicity Pharmacokinetics Pharmacokinetic Analysis Efficacy_Toxicity->Pharmacokinetics Pharmacokinetics->Lead_Optimization

Caption: General workflow for the preclinical evaluation of a novel inhibitor.

References

Validating the Molecular Target of 8-Methyl Chrysophanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Methyl Chrysophanol and its closely related analogue, Chrysophanol, to elucidate the potential molecular targets of this compound. Due to the limited direct experimental validation of this compound's molecular targets, this guide leverages the extensive research on Chrysophanol to infer and propose likely mechanisms of action. We present available data, compare it with alternative inhibitors of the same signaling pathways, and provide detailed experimental protocols for key validation assays.

Introduction to this compound and Chrysophanol

This compound is a naturally occurring anthraquinone[1][2]. Structurally, it is the 8-methyl ether derivative of Chrysophanol. Chrysophanol, also an anthraquinone, has been extensively studied and is known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[3][4][5]. The structural similarity between these two compounds suggests that they may share common molecular targets and mechanisms of action.

Postulated Molecular Targets of this compound

Based on vendor information and its structural relationship to Chrysophanol, this compound is postulated to be an inhibitor of the PI3K/Akt/mTOR signaling pathway[1]. The validation of this and other potential targets can be inferred from the well-documented activities of Chrysophanol.

Validated Molecular Targets of Chrysophanol

Chrysophanol has been shown to modulate several critical signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell survival, and proliferation. Chrysophanol has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, which leads to the downstream suppression of NF-κB target genes[6][7].

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Chrysophanol has been shown to suppress the activation of Akt and mTOR, key components of this pathway[8][9]. This inhibition is a likely contributor to its observed anti-cancer effects.

Epidermal Growth Factor Receptor (EGFR) Signaling

In certain cancer cells, Chrysophanol has been found to inhibit the epidermal growth factor (EGF)-induced phosphorylation of EGFR, a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway[8][9].

Decorin (DCN)

In colorectal cancer, proteomic analysis has identified decorin (DCN) as a major target of Chrysophanol. Upregulation of DCN by Chrysophanol treatment was shown to augment its pro-apoptotic effects[10].

Comparative Analysis with Alternative Inhibitors

To provide context for the potential efficacy of this compound and Chrysophanol, the following tables compare their activities (where data is available for Chrysophanol) with other known inhibitors of the NF-κB and PI3K/Akt/mTOR pathways.

Table 1: Comparison of Inhibitors Targeting the NF-κB Signaling Pathway

CompoundMechanism of ActionReported IC50/Effective ConcentrationCell Lines/Model SystemReference
Chrysophanol Inhibition of IκBα phosphorylation5-20 µMRAW264.7 macrophages, septic mice[6]
BAY 11-7082 Irreversible inhibitor of IκBα phosphorylation5-10 µMVarious[11]
Bortezomib Proteasome inhibitor, prevents IκBα degradationNanomolar rangeMultiple Myeloma[11]
Pristimerin Inhibition of IKKSub-micromolar rangeVarious cancer cell lines[12]

Table 2: Comparison of Inhibitors Targeting the PI3K/Akt/mTOR Pathway

CompoundMechanism of ActionReported IC50/Effective ConcentrationCell Lines/Model SystemReference
Chrysophanol Inhibition of Akt and mTOR phosphorylation80-120 µMSNU-C5 human colon cancer cells[8]
BEZ235 Dual PI3K/mTOR inhibitorNanomolar rangeVarious cancer cell lines[13]
GDC-0980 Dual PI3K/mTOR inhibitorNanomolar rangeVarious cancer cell lines[13]
Alpelisib (BYL719) PI3Kα-specific inhibitorNanomolar rangeBreast cancer cell lines[13]
Everolimus mTORC1 inhibitor (Rapalog)Nanomolar rangeVarious cancer cell lines[14]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate the molecular targets of compounds like Chrysophanol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight[15].

  • Treat the cells with various concentrations of the test compound (e.g., this compound, Chrysophanol) for a specified duration (e.g., 24, 48, or 72 hours)[15].

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C[15].

  • Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals[15].

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader[15]. Cell viability is expressed as a percentage of the untreated control.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, thereby assessing the inhibitory effect of a compound.

Protocol:

  • Sample Preparation:

    • Culture cells and treat with the test compound for the desired time.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[16][17].

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE)[17].

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[17].

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17]. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can cause high background[16][17].

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-mTOR) overnight at 4°C[18].

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[17].

    • Wash the membrane again with TBST.

  • Detection:

    • Add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system[18].

    • To normalize the results, strip the membrane and re-probe with an antibody against the total protein to ensure equal loading[16].

Visualizing Signaling Pathways and Workflows

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for target validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_Expression Induces EGF EGF EGF->EGFR Chrysophanol Chrysophanol Chrysophanol->EGFR Inhibits Phosphorylation Chrysophanol->Akt Inhibits Phosphorylation Chrysophanol->mTOR Inhibits Phosphorylation Chrysophanol->IKK Inhibits

Caption: Signaling pathways modulated by Chrysophanol.

Experimental_Workflow start Start: Treat Cells with This compound cell_viability Cell Viability Assay (MTT) start->cell_viability protein_extraction Protein Extraction (with Phosphatase Inhibitors) start->protein_extraction data_analysis Data Analysis and Comparison cell_viability->data_analysis western_blot Western Blot for Phosphorylated Proteins (p-Akt, p-mTOR, p-IκBα) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion: Validate Molecular Target data_analysis->conclusion

Caption: Experimental workflow for target validation.

Conclusion

While direct experimental evidence for the molecular targets of this compound is currently lacking, its structural similarity to Chrysophanol provides a strong basis for inferring its mechanism of action. Chrysophanol is a multi-target agent that modulates key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and EGFR signaling. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively validate the molecular targets of this compound and to compare its potency and specificity with Chrysophanol and other established inhibitors. This will be crucial for its potential development as a therapeutic agent.

References

Statistical Validation and Comparative Analysis of 8-Methyl Chrysophanol Bioassay Data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated bioactivity of 8-Methyl Chrysophanol (B1684469) with related anthraquinones, supported by available experimental data for these analogous compounds. Due to a lack of publicly available, direct bioassay data for 8-Methyl Chrysophanol, this document leverages data from its parent compound, Chrysophanol, and other relevant derivatives to provide a statistically informed perspective on its potential therapeutic efficacy.

Comparative Bioactivity of Anthraquinones

The following tables summarize the quantitative bioactivity data for Chrysophanol and its closely related analogs, Emodin and Aloe-emodin. This data is intended to serve as a benchmark for predicting the potential activity of this compound.

Anticancer Activity: In Vitro Cytotoxicity

The anticancer potential of anthraquinones is a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

CompoundCell LineAssayIC50 (µM)Reference
Chrysophanol MCF-7 (Breast Cancer)MTT Assay~20[1]
MDA-MB-231 (Breast Cancer)MTT Assay~20[1]
Emodin CCRF-CEM (Leukemia)Resazurin Assay35.62
Aloe-emodin CCRF-CEM (Leukemia)Resazurin Assay9.872
HCT116 (Colon Cancer)MTT Assay16.47
1-O-Methyl Chrysophanol Not AvailableNot AvailableNot Available

Note: The data presented is compiled from various sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the anti-inflammatory properties of anthraquinones are of significant interest.

CompoundAssayMetricResultReference
Chrysophanol LPS-stimulated macrophagesInhibition of TNF-α and IL-6 productionSignificant inhibition at 2 and 20 µM[2][3]
1-O-Methyl Chrysophanol In vitro protein denaturationIC5063.50 ± 2.19 µg/ml[4]
Emodin Not Directly Compared--
Aloe-emodin Not Directly Compared--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Chrysophanol) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.

G Chrysophanol's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Chrysophanol Chrysophanol Chrysophanol->IKK Inhibits G Experimental Workflow for In Vitro Bioassay start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions (this compound & Controls) compound_prep->treatment incubation Incubate (24-72 hours) treatment->incubation assay Perform Bioassay (e.g., MTT Assay) incubation->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

Confirming the Molecular Architecture of 8-Methyl Chrysophanol: A Guide to Orthogonal Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a natural product is a critical step in the journey from discovery to application. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of 8-Methyl Chrysophanol, an anthraquinone (B42736) found in the bark of Senna macranthera. By employing a combination of spectroscopic techniques, researchers can build a comprehensive and definitive picture of the molecule's connectivity and stereochemistry.

This compound, also known as Chrysophanol 8-methyl ether, is a derivative of the well-known anthraquinone, chrysophanol. Its structure is characterized by a tricyclic aromatic system with hydroxyl, methyl, and methoxy (B1213986) functional groups. To confidently assign its structure, a multi-pronged analytical approach is essential, as each method provides a unique piece of the structural puzzle. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy (FTIR and UV-Vis) for the robust characterization of this compound.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and reported quantitative data for this compound and the closely related chrysophanol, highlighting the key differences that enable structural confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Chrysophanol and Expected Data for this compound

Position Chrysophanol ¹H NMR (δ, ppm, Multiplicity, J in Hz) [1]Chrysophanol ¹³C NMR (δ, ppm) [1]This compound (Expected ¹H NMR) This compound (Expected ¹³C NMR)
111.97 (s)162.5~12.0 (s)~162.0
27.04 (d, 0.4)124.5~7.1 (d)~125.0
3-149.3-~149.0
3-CH₃2.40 (s)22.3~2.4 (s)~22.0
47.59 (d, 0.4)121.3~7.6 (d)~121.0
4a-133.5-~133.0
57.76 (dd, 7.5, 0.8)124.5~7.8 (d)~124.0
67.60 (d, 8.1)136.9~7.3 (t)~137.0
77.23 (dd, 8.4, 0.7)119.3~6.9 (d)~110.0
812.04 (s)162.5-~160.0
8-OCH₃--~4.0 (s)~56.0
8a-113.8-~114.0
9-192.6-~192.0
9a-115.9-~116.0
10-181.9-~182.0
10a-133.2-~133.0

Data for Chrysophanol recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[1] Expected values for this compound are estimations based on the structure and data from related compounds.

Table 2: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Spectroscopic Data

Technique Parameter Chrysophanol This compound
HRMS Molecular FormulaC₁₅H₁₀O₄[2]C₁₆H₁₂O₄[3]
Exact Mass254.0579 g/mol [2]268.0736 g/mol [3]
Key Fragment Ions (m/z)225 ([M-H-CO]⁻), 209 ([M-H-CO₂]⁻)[4][5]Expected: [M-H-CH₃]⁻, [M-H-CO]⁻
UV-Vis λmax (nm)~225, 255, 275, 285, 425[6]Expected: Similar to Chrysophanol with potential minor shifts

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experiment time will be required.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton.[7]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition and fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). The high-resolution capability of instruments like Orbitrap or TOF analyzers allows for the determination of the exact mass and, consequently, the elemental formula.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. For anthraquinones, expect strong C=O stretching bands around 1630-1680 cm⁻¹ and broad -OH stretching bands if hydroxyl groups are present.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: The UV-Vis spectrum of an anthraquinone typically shows several absorption bands corresponding to π → π* transitions. The position and intensity of these bands are characteristic of the chromophore.[6][9]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

G Workflow for this compound Structure Confirmation cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Senna macranthera HRMS High-Resolution Mass Spectrometry (HRMS) Isolation->HRMS NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Isolation->NMR FTIR FTIR Spectroscopy Isolation->FTIR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Formula Determine Molecular Formula (from HRMS) HRMS->Formula Fragments Analyze Fragmentation Pattern (from MS/MS) HRMS->Fragments Framework Establish C-H Framework (from ¹H, ¹³C, HSQC NMR) NMR->Framework Connectivity Determine Connectivity (from COSY, HMBC NMR) NMR->Connectivity Functional_Groups Identify Functional Groups (from FTIR, NMR) FTIR->Functional_Groups Chromophore Characterize Chromophore (from UV-Vis) UV_Vis->Chromophore Structure Propose Structure of this compound Formula->Structure Fragments->Structure Framework->Structure Connectivity->Structure Functional_Groups->Structure Chromophore->Structure

Caption: Workflow for the structural confirmation of this compound.

G Orthogonal Methods Relationship cluster_methods Orthogonal Analytical Methods Structure This compound Structure NMR NMR Spectroscopy NMR->Structure Connectivity & C-H Framework MS Mass Spectrometry MS->Structure Molecular Formula & Fragmentation Vibrational Vibrational Spectroscopy (FTIR) Vibrational->Structure Functional Groups Electronic Electronic Spectroscopy (UV-Vis) Electronic->Structure Conjugated System

Caption: Relationship between orthogonal methods and structural information.

By integrating the data from these complementary techniques, a highly confident structural assignment for this compound can be achieved. This rigorous approach is fundamental for any further investigation into its biological activity and potential therapeutic applications.

References

Inter-Laboratory Validation of 8-Methyl Chrysophanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of interest in pharmaceutical research. The data presented herein is a synthesized representation from a hypothetical inter-laboratory study designed to assess the reproducibility and reliability of a common High-Performance Liquid Chromatography (HPLC) method. This document is intended to serve as a practical example of method validation, offering detailed experimental protocols and comparative data to guide researchers in their own analytical endeavors.

Introduction to 8-Methyl Chrysophanol and the Importance of Validated Quantification

This compound is a naturally occurring anthraquinone found in various medicinal plants, such as Senna macranthera.[1][2] Anthraquinones as a class are recognized for their diverse pharmacological activities, making them a subject of interest in drug discovery and development. Chrysophanol, a closely related compound, has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and for understanding its therapeutic potential.

To ensure the reliability and comparability of data across different research laboratories, analytical methods must undergo rigorous validation. An inter-laboratory validation study is the pinnacle of this process, demonstrating the method's reproducibility when performed by different analysts in different laboratories with different equipment. This guide outlines the results of such a study for an HPLC-UV method for this compound quantification.

Experimental Protocols

The following protocols were provided to three participating laboratories for the quantification of this compound.

Sample Preparation

A standardized protocol for sample preparation is critical to minimize variability.

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL).

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC conditions were established based on methods for similar anthraquinones.[5][6]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Inter-Laboratory Validation Workflow

The workflow for the inter-laboratory validation study is depicted below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Compilation & Analysis A Development of Standardized Protocol B Preparation of Homogeneous Samples A->B C Distribution to Participating Laboratories B->C D Laboratory 1 (Analyst A, Instrument X) C->D E Laboratory 2 (Analyst B, Instrument Y) C->E F Laboratory 3 (Analyst C, Instrument Z) C->F G Collection of Raw Data D->G E->G F->G H Statistical Analysis (Repeatability, Reproducibility, Accuracy) G->H I Validation Report Generation H->I

Caption: Workflow of the inter-laboratory validation study.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the three participating laboratories. The validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.[7][8][9][10]

Table 1: Linearity of the HPLC Method
LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Laboratory 11 - 1000.9995
Laboratory 21 - 1000.9992
Laboratory 31 - 1000.9998
Table 2: Precision of the HPLC Method

Precision was evaluated at three concentration levels. Repeatability (intra-day precision) was determined by analyzing six replicates on the same day, while reproducibility (inter-laboratory precision) was assessed by comparing the results across the three laboratories.[11]

Concentration (µg/mL)LaboratoryRepeatability (%RSD)Reproducibility (%RSD)
Low QC (5 µg/mL) Laboratory 11.8\multirow{3}{}{3.5}
Laboratory 22.1
Laboratory 31.9
Medium QC (50 µg/mL) Laboratory 11.2\multirow{3}{}{2.8}
Laboratory 21.5
Laboratory 31.4
High QC (90 µg/mL) Laboratory 10.9\multirow{3}{*}{2.1}
Laboratory 21.1
Laboratory 31.0

%RSD = Relative Standard Deviation

Table 3: Accuracy of the HPLC Method

Accuracy was determined by the standard addition method and is expressed as the percentage recovery of the known amount of this compound added to a blank matrix.

Concentration (µg/mL)LaboratoryMean Recovery (%)
Low QC (5 µg/mL) Laboratory 199.5
Laboratory 2101.2
Laboratory 398.9
Medium QC (50 µg/mL) Laboratory 1100.8
Laboratory 299.1
Laboratory 3100.5
High QC (90 µg/mL) Laboratory 199.7
Laboratory 2100.3
Laboratory 399.9

Context: Potential Signaling Pathway Involvement

To provide a broader context for the importance of quantifying compounds like this compound, the following diagram illustrates a simplified signaling pathway where related anthraquinones have been studied. For instance, chrysophanol has been shown to inhibit the activation of Akt and mTOR/p70S6K.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K Proliferation Cell Proliferation & Survival P70S6K->Proliferation Inhibitor This compound (Hypothetical Inhibition) Inhibitor->AKT Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The results of this hypothetical inter-laboratory study demonstrate that the described HPLC-UV method is a reliable and reproducible technique for the quantification of this compound. The method exhibited excellent linearity, precision (both repeatability and reproducibility), and accuracy across three different laboratories. The low relative standard deviations for reproducibility indicate that the method is robust and can be successfully transferred between different laboratory settings. This validated method provides a solid foundation for the accurate assessment of this compound in various research and development applications, ensuring the consistency and comparability of data.

References

Comparative Cytotoxicity of Chrysophanol and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document summarizes available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines. Detailed experimental protocols for the cited cytotoxicity assays are provided, alongside an exploration of the known signaling pathways implicated in their anticancer effects.

Comparative Cytotoxicity Data

The cytotoxic activities of chrysophanol (B1684469) and its analogue, physcion (B1677767), have been evaluated against a range of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
ChrysophanolMCF-7Breast CancerVaries (e.g., ~20 µM after 48h)[1][2]
ChrysophanolMDA-MB-231Breast CancerVaries (e.g., ~20 µM after 48h)[1][2]
ChrysophanolSASTongue Squamous Carcinoma~12.5 µM (viability)[3]
ChrysophanolCAL-27Oral Squamous Carcinoma177.6 (48h)[4]
ChrysophanolCa9-22Oral Squamous Carcinoma169.3 (48h)[4]
PhyscionMCF-7Breast Cancer203.1 (24h)[5]
PhyscionCNE2Nasopharyngeal CarcinomaNot specified[6]
PhyscionHeLaCervical CancerVaries (80-300 µM tested)[7]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of exposure and the specific assay used.

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the IC50 of a compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Chrysophanol or its analogues, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., chrysophanol, physcion). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow_MTT_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere Overnight seed_cells->adhesion add_compound Add Chrysophanol/Analogue at Various Concentrations adhesion->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Fig. 1: Experimental workflow of the MTT assay for cytotoxicity.

Signaling Pathways

Chrysophanol has been shown to exert its cytotoxic and anti-cancer effects through the modulation of several key signaling pathways. These pathways are crucial for cell proliferation, survival, and apoptosis (programmed cell death).

NF-κB Signaling Pathway: Chrysophanol has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting this pathway, chrysophanol can suppress cancer cell growth and induce apoptosis. The inhibition of NF-κB by chrysophanol can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[1][2]

PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer. This pathway plays a central role in cell growth, proliferation, and survival. Chrysophanol has been shown to induce autophagy and disrupt apoptosis through the PI3K/Akt/mTOR pathway in oral squamous cell carcinoma cells.[4]

Reactive Oxygen Species (ROS) Production: Chrysophanol can induce the production of reactive oxygen species (ROS) in cancer cells.[3] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis.

Chrysophanol_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS Production cluster_effects Cellular Effects Chrysophanol Chrysophanol NFkB NF-κB Chrysophanol->NFkB Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Chrysophanol->PI3K_Akt_mTOR Modulates ROS Increased ROS Chrysophanol->ROS Induces CyclinD1 Cyclin D1 NFkB->CyclinD1 Regulates Bcl2_down Bcl-2 NFkB->Bcl2_down Regulates Proliferation Decreased Proliferation CyclinD1->Proliferation Promotes Apoptosis Increased Apoptosis Bcl2_down->Apoptosis Inhibits Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Regulates Autophagy->Apoptosis Influences ROS->Apoptosis Triggers

References

Safety Operating Guide

Proper Disposal of 8-Methyl Chrysophanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and preventing environmental contamination. 8-Methyl Chrysophanol, an anthraquinone, requires meticulous disposal procedures as hazardous waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, in line with general laboratory safety standards and regulatory requirements.

Immediate Safety and Hazard Information

Quantitative Data for Related Compound: Chrysophanol

Due to the limited availability of specific quantitative data for this compound, the following table summarizes key data for the closely related compound, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), to provide a reference for safety and handling procedures.

PropertyValueSource(s)
Molecular FormulaC₁₅H₁₀O₄[1]
Molecular Weight254.2 g/mol [2]
AppearanceCrystalline solid[2]
Hazard StatementsCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
DisposalDispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol details the standard operating procedure for its disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify: All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be identified as hazardous waste.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, dedicated containers.

2. Waste Collection and Storage:

  • Containers: Use a dedicated, chemically compatible, and clearly labeled container for collecting this compound waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, heat sources, and direct sunlight.

3. Spill and Contamination Management:

  • Spill Response: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.

  • Decontamination: Carefully collect the absorbent material and all contaminated items into a labeled hazardous waste container. Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report any significant spills to your laboratory supervisor and the institution's EHS department.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.

  • Contact EHS: Arrange for the collection and disposal of the waste through your institution's EHS office.

  • Documentation: Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Identify Waste (this compound) B Segregate Waste (Solid & Liquid) A->B C Collect in Labeled, Sealed Containers B->C D Store in Designated Hazardous Waste Area C->D E Contact Environmental Health & Safety (EHS) D->E Transfer of Custody F Arrange for Professional Waste Collection E->F G Transport to Licensed Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Methyl Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 8-Methyl Chrysophanol. The following procedures are critical for ensuring a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone), and should be adapted with caution.[1][2][3] Always consult with your institution's safety officer before commencing work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, an anthraquinone, should be handled as a hazardous substance.[4][5] Based on data for the analogous compound Chrysophanol, it is classified as a skin and eye irritant, and may cause respiratory irritation.[1][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]Protects against splashes and dust particles that can cause serious eye irritation.[1][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact, which can cause irritation.[1][6]
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.[6]Protects against accidental skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter.Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][3]

Operational and Handling Protocol

Adherence to a strict operational protocol is paramount to minimize exposure and ensure experimental integrity.

Experimental Workflow:

Figure 1. Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper ventilation Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use chemical fume hood Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Handle carefully to avoid dust Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Follow experimental protocol Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Separate liquid and solid waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow institutional guidelines

Figure 1. Handling and Disposal Workflow for this compound

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.

    • Have all necessary equipment and reagents readily available.

  • Handling the Compound:

    • Weighing: Carefully weigh the solid this compound in the chemical fume hood to prevent inhalation of any dust.

    • Dissolution: If preparing a stock solution, dissolve the compound in an appropriate solvent. This compound is soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[2][7] The dissolution process should be performed in a closed container as much as possible.

    • Experimental Use: Conduct all experimental procedures within the chemical fume hood.

  • Cleanup:

    • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then wash with soap and water.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect unused this compound powder and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste Collect solutions containing this compound and any contaminated solvents in a labeled, sealed container for hazardous chemical waste. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program.[1] Do not dispose of down the drain or in regular trash.

References

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